molecular formula C10H13NO2 B1586406 2-(4-hydroxyphenyl)-N,N-dimethylacetamide CAS No. 76472-23-6

2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Cat. No.: B1586406
CAS No.: 76472-23-6
M. Wt: 179.22 g/mol
InChI Key: BLUITXBEAKYQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-hydroxyphenyl)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-hydroxyphenyl)-N,N-dimethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-hydroxyphenyl)-N,N-dimethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)10(13)7-8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUITXBEAKYQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378757
Record name 2-(4-hydroxyphenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76472-23-6
Record name 2-(4-hydroxyphenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-hydroxyphenyl)-N,N-dimethylacetamide synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, a substituted acetamide of interest in chemical and pharmaceutical research. The document is structured to provide not only procedural steps but also the underlying chemical principles and rationale that govern the selection of specific reagents and conditions, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

2-(4-hydroxyphenyl)-N,N-dimethylacetamide (C₁₀H₁₃NO₂) is a tertiary amide structurally related to biologically significant molecules.[1] Its scaffold contains a 4-hydroxyphenyl group, a key feature in molecules like the amino acid tyrosine and the common analgesic N-(4-hydroxyphenyl)acetamide (acetaminophen/paracetamol), combined with a stable N,N-dimethylacetamide moiety.[1][2][3] This combination makes it a valuable subject for synthetic exploration and a potential building block in medicinal chemistry.

The primary challenge in synthesizing this molecule, and amides in general, lies in the direct condensation of a carboxylic acid with an amine. The basic nature of the amine leads to the deprotonation of the carboxylic acid, forming a highly unreactive carboxylate anion, which resists nucleophilic attack.[4] Therefore, successful synthesis hinges on strategies that activate the carboxylic acid group.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the amide bond, identifying the primary synthons: 4-hydroxyphenylacetic acid and dimethylamine. This approach forms the basis of the synthetic strategies discussed herein.

G Target 2-(4-hydroxyphenyl)-N,N-dimethylacetamide Intermediate 4-Hydroxyphenylacetic Acid + Dimethylamine Target->Intermediate Amide Disconnection G cluster_reactants Reactants cluster_products Products RCOOH 4-Hydroxyphenylacetic Acid R-COOH Intermediate { O-Acylisourea Intermediate | Highly Reactive} RCOOH->Intermediate 1. Activation DCC Carbodiimide (DCC/EDC) R'-N=C=N-R' DCC->Intermediate Amine Dimethylamine (CH₃)₂NH Amide Target Amide R-CO-N(CH₃)₂ Amine->Amide Urea Urea Byproduct R'-NH-CO-NH-R' Intermediate->Amide 2. Nucleophilic Attack Intermediate->Urea 3. Byproduct Formation

Caption: General mechanism of carbodiimide-mediated amidation.

Alternative Activating Systems

While carbodiimides are common, other advanced reagents can achieve the same transformation, often with benefits such as easier purification or applicability to sensitive substrates.

  • Boron-based Reagents: Borate esters like B(OCH₂CF₃)₃ can effectively mediate direct amidation under relatively mild, anhydrous conditions. [5]* Lewis Acids: Catalysts such as titanium tetrachloride (TiCl₄) can be used to promote the condensation, particularly in a suitable solvent like pyridine. [6][7]

Alternative Pathway: Synthesis via Acyl Chloride Intermediate

A more traditional, multi-step approach involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine. [6][7]This method is robust but introduces a critical challenge: the presence of the phenolic hydroxyl group on 4-hydroxyphenylacetic acid, which can compete in reactions with the chlorinating agent.

The Necessity of a Protecting Group Strategy

To prevent unwanted side reactions at the phenolic -OH group, a protection/deprotection strategy is required. A common approach is to use a starting material where the hydroxyl is already protected, such as 4-methoxyphenylacetic acid. The methoxy group is stable to the amidation conditions but can be cleaved later to reveal the desired phenol.

The sequence is as follows:

  • Activation: Convert 4-methoxyphenylacetic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂).

  • Amidation: React the acyl chloride with dimethylamine to form N,N-dimethyl-2-(4-methoxyphenyl)acetamide. [8]3. Deprotection (Demethylation): Cleave the methyl ether to yield the final product. A standard reagent for this step is boron tribromide (BBr₃) in an inert solvent like dichloromethane (CH₂Cl₂). [9]

G Start 4-Methoxyphenyl- acetic Acid AcylChloride Protected Acyl Chloride Start->AcylChloride 1. SOCl₂ ProtectedAmide N,N-Dimethyl-2- (4-methoxyphenyl)acetamide AcylChloride->ProtectedAmide 2. (CH₃)₂NH FinalProduct 2-(4-hydroxyphenyl)-N,N- dimethylacetamide ProtectedAmide->FinalProduct 3. BBr₃ (Demethylation)

Caption: Protected acyl chloride pathway for synthesis.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. Standard laboratory safety procedures must be followed.

Protocol 1: Direct Amidation using EDC

Objective: To synthesize 2-(4-hydroxyphenyl)-N,N-dimethylacetamide via a one-pot coupling reaction.

Methodology:

  • To a stirred solution of 4-hydroxyphenylacetic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Add a reaction facilitator such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) to suppress side reactions and improve yield.

  • Stir the mixture at 0 °C for 20-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Protected Acyl Chloride Route

Objective: To synthesize the target compound starting from 4-methoxyphenylacetic acid.

Methodology:

  • (Activation): In a fume hood, carefully add thionyl chloride (SOCl₂, 1.5 eq) to a solution of 4-methoxyphenylacetic acid (1.0 eq) in an inert solvent like toluene. Heat the mixture to reflux for 2-4 hours. After the reaction is complete, remove the excess SOCl₂ and solvent by distillation under reduced pressure to obtain the crude 4-methoxyphenylacetyl chloride.

  • (Amidation): Dissolve the crude acyl chloride in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C. Slowly add a solution of dimethylamine (2.5 eq) in CH₂Cl₂. Stir at 0 °C for 1 hour, then at room temperature for 3 hours.

  • (Workup): Quench the reaction with water. Separate the organic layer and wash with 1 M HCl and brine. Dry over Na₂SO₄, filter, and concentrate to get crude N,N-dimethyl-2-(4-methoxyphenyl)acetamide. Purify if necessary.

  • (Demethylation): Dissolve the protected amide (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C. Add a solution of boron tribromide (BBr₃, 1 M in CH₂Cl₂, 1.5 eq) dropwise. [9]5. Allow the reaction to stir and slowly warm to room temperature over several hours.

  • (Quenching & Purification): Carefully quench the reaction by slowly adding methanol, followed by water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as scale, available starting materials, and tolerance for multi-step procedures.

Pathway Key Reagents Typical Yield Advantages Disadvantages/Challenges
Direct Amidation 4-Hydroxyphenylacetic acid, Dimethylamine, EDC/HOBtGood to ExcellentOne-pot reaction; milder conditions; avoids harsh intermediates.Cost of coupling agents; purification needed to remove urea byproduct.
Acyl Chloride Route 4-Methoxyphenylacetic acid, SOCl₂, Dimethylamine, BBr₃Good (over 3 steps)Utilizes classical, cost-effective reagents; robust and scalable.Multi-step process; requires protection/deprotection; BBr₃ is highly corrosive and moisture-sensitive.
Thermal Condensation 4-Hydroxyphenylacetic acid, DimethylamineVariableAtom-economical; no coupling agent needed.Requires high temperatures (>100 °C); potential for side reactions and decomposition. [4][10]

Conclusion

The synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is most efficiently achieved through the direct amidation of 4-hydroxyphenylacetic acid using modern coupling agents like EDC. This pathway offers high yields and operational simplicity. For larger-scale synthesis where cost is a primary driver, the traditional acyl chloride route, coupled with a protecting group strategy, remains a viable and robust alternative, despite its multi-step nature. The selection of the optimal pathway requires a careful evaluation of project-specific constraints, including scale, purity requirements, and available resources.

References

  • University of California, Davis. (2020). 21.8: Condensation of Acids with Amines. Chemistry LibreTexts. [Link]

  • Nalco Company. (2000). Process for making carboxylic amides.
  • Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(87). [Link]

  • Sabattini, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4177-4185. [Link]

  • Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Wikipedia. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxyphenylacetic acid. PrepChem.com. [Link]

  • CN108505063A - A kind of electrochemical preparation method of N- (3,5- dimethyl -4- hydroxy phenyls)
  • Mitsui Toatsu Chemicals, Inc. (1983). Method for preparing 4-hydroxyphenylacetic acid.
  • University of Toronto. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. University of Toronto Scarborough. [Link]

  • Di Mola, A., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 19(12), 20496-20516. [Link]

  • Pharmaffiliates. (n.d.). Paracetamol-impurities. Pharmaffiliates. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. [Link]

  • Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications. [Link]

  • Guimera, S. A. (1983). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • ResearchGate. (2014). 2-(4-Hydroxyphenyl)acetamide. ResearchGate. [Link]

  • ResearchGate. (2019). Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). ResearchGate. [Link]

  • Evano, G., & Theunissen, C. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(21), 6666. [Link]

  • Organix, Inc. (n.d.). N-(5-acetamido-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acetamide (acetaminophen C-N dimer). Organix, Inc.. [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Kemija u industriji, 71(9-10), 509-515. [Link]

  • CN103524369A - Synthesis method of N, N-dimethylacetamide - Google P
  • Ananda, K., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Structural Chemistry, 17(6), 569-575. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(4-hydroxyphenyl)-N,N-dimethylacetamide is a small molecule of interest in chemical and pharmaceutical research. Its structure, featuring a phenolic hydroxyl group and a dimethyl-substituted amide, suggests potential applications as a synthetic intermediate or as a pharmacologically active agent. The phenolic moiety is a common feature in many biologically active compounds, while the N,N-dimethylacetamide group can influence solubility, metabolic stability, and receptor binding. A thorough understanding of its physicochemical properties is paramount for any research and development endeavor, from designing synthetic routes to formulating it as a potential therapeutic.

This guide provides a comprehensive overview of the known physicochemical properties of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. It is important to note that while fundamental identifiers for this compound are available, extensive experimental data is not widely published. Therefore, this document also serves as a practical guide for the experimental determination of its key physicochemical parameters, offering detailed protocols and the scientific rationale behind these methodologies.

Chemical Identity and Structure

A clear definition of the molecule is the foundation of any physicochemical characterization.

IdentifierValueSource
IUPAC Name 2-(4-hydroxyphenyl)-N,N-dimethylacetamide-
CAS Number 76472-23-6[1][2]
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3]
SMILES CN(C)C(=O)Cc1ccc(cc1)O-
InChI Key BLUITXBEAKYQKE-UHFFFAOYSA-N[3]

Structure:

Figure 1: Chemical structure of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Physicochemical Properties: Knowns and Unknowns

A summary of the currently available and unavailable physicochemical data is presented below. The lack of experimental data highlights the need for the characterization studies detailed in the subsequent sections.

PropertyValueMethodSource
Physical State SolidVisual Inspection[3]
Melting Point Not available--
Boiling Point Not available--
Density 1.133 g/cm³ (Predicted)--
Aqueous Solubility Not available--
pKa Not available--
LogP 0.7 (Predicted)XLogP3-

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for determining the key physicochemical properties of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. The rationale behind the experimental choices is explained to provide a deeper understanding of the methodologies.

Determination of Melting Point

Rationale: The melting point is a fundamental property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while a broad range suggests the presence of impurities. This is because impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.

Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • A rapid heating rate is used to approximate the melting point.

    • The sample is allowed to cool and solidify.

    • A second determination is performed with a slow heating rate (1-2 °C per minute) starting from about 10 °C below the approximate melting point.

    • The temperature at which the first liquid appears and the temperature at which the solid is completely liquefied are recorded as the melting range.

  • Self-Validation: The determination is repeated at least three times. The results should be within a narrow range (e.g., ± 0.5 °C) for a pure compound. The calibration of the apparatus should be verified using certified reference standards with known melting points.

G A Powdered Sample in Capillary Tube B Place in Calibrated Melting Point Apparatus A->B C Rapid Heating to Approximate MP B->C D Slow Heating (1-2°C/min) for Precise Measurement C->D E Record Melting Range (First Drop to Complete Liquefaction) D->E F Repeat 3x for Reproducibility E->F

Figure 2: Workflow for melting point determination.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies. The "shake-flask" method is a gold standard for determining thermodynamic solubility.

Protocol:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed, inert container.

  • Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This is confirmed by taking measurements at different time points until the concentration of the dissolved compound remains constant.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Self-Validation: The experiment is performed in triplicate. A concentration-response curve for the analytical method must be established using standards of known concentration to ensure accurate quantification.

G A Excess Solid in Known Volume of Solvent B Agitate at Constant Temperature until Equilibrium (24-48h) A->B C Separate Solid and Liquid Phases (Centrifuge/Filter) B->C E Confirm Equilibrium by Time-Point Analysis B->E Validation D Quantify Concentration in Supernatant via HPLC C->D

Figure 3: Workflow for shake-flask solubility determination.

Determination of pKa

Rationale: The pKa, the negative logarithm of the acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values. This affects its solubility, permeability, and interaction with biological targets. For a compound with a phenolic hydroxyl group, the pKa will describe its acidity.

Protocol (Potentiometric Titration):

  • Sample Preparation: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol if aqueous solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point.

  • Self-Validation: The pH meter must be calibrated with at least two standard buffer solutions before the experiment. The concentration of the titrant must be accurately known. The experiment should be repeated to ensure reproducibility.

G A Dissolve Compound in Suitable Solvent B Titrate with Standardized Base (e.g., NaOH) A->B C Monitor pH with Calibrated Electrode B->C D Plot Titration Curve (pH vs. Titrant Volume) C->D E Determine pKa at Half-Equivalence Point D->E

Sources

Unveiling the Therapeutic Potential of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory in Drug Development

In the vast landscape of medicinal chemistry, the exploration of novel chemical entities with therapeutic promise is a continuous endeavor. This technical guide focuses on a molecule of significant untapped potential: 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. While direct therapeutic applications of this specific compound remain largely uninvestigated in publicly available literature, a compelling scientific rationale for its potential bioactivity can be constructed based on the known properties of its structural components and analogous compounds. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundational understanding of its chemical nature, a plausible synthetic route, and a roadmap for investigating its prospective therapeutic applications. We will delve into the established anti-inflammatory and epigenetic modulatory activities of the N,N-dimethylacetamide moiety and the proven pharmacological relevance of the phenylacetamide scaffold to build a robust hypothesis for the future study of this promising molecule.

Molecular Profile of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

2-(4-hydroxyphenyl)-N,N-dimethylacetamide is a derivative of phenylacetic acid, featuring a hydroxyl group on the phenyl ring and a dimethylamide functional group. Its chemical structure suggests a molecule with the potential for diverse biological interactions.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
IUPAC Name 2-(4-hydroxyphenyl)-N,N-dimethylacetamide
CAS Number 5453-13-4
Appearance Off-White to White Solid (Predicted)
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO.

Synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide: A Practical Approach

The synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide can be readily achieved through the amidation of 4-hydroxyphenylacetic acid. A common and efficient method involves the use of a coupling agent to activate the carboxylic acid, followed by reaction with dimethylamine.

Experimental Protocol: Synthesis via Amide Coupling

Materials:

  • 4-hydroxyphenylacetic acid

  • Dimethylamine hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-hydroxyphenylacetic acid (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add TEA or DIPEA (2-3 equivalents) to the solution to neutralize the dimethylamine hydrochloride in the subsequent step.

  • Amine Addition: Add dimethylamine hydrochloride (1.2-1.5 equivalents) to the reaction mixture.

  • Coupling Agent Addition: Slowly add the coupling agent (e.g., DCC or HATU, 1.1-1.2 equivalents) to the stirred solution at 0 °C. If using DCC, a precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • If using DCC, filter the reaction mixture to remove the DCU precipitate.

    • Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-HPAA 4-hydroxyphenylacetic acid Dissolution Dissolve in DCM/DMF 4-HPAA->Dissolution DMA_HCl Dimethylamine HCl Reaction Amide Coupling (0°C to RT) DMA_HCl->Reaction Base TEA or DIPEA Base->Reaction Coupling_Agent DCC or HATU Coupling_Agent->Reaction Dissolution->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product 2-(4-hydroxyphenyl)-N,N- dimethylacetamide Purification->Final_Product

Caption: Synthesis workflow for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Hypothesized Therapeutic Applications and Mechanistic Rationale

While direct evidence is lacking, the chemical structure of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide allows for the formulation of several compelling hypotheses regarding its potential therapeutic applications. These are primarily based on the known biological activities of N,N-dimethylacetamide (DMAc) and other phenylacetamide derivatives.

Anti-inflammatory Potential

Rationale: The N,N-dimethylacetamide (DMAc) moiety of the target molecule has been shown to possess significant anti-inflammatory properties.[1][2][3][4][5] Studies have demonstrated that DMAc can suppress the secretion of pro-inflammatory cytokines and prevent inflammation-induced preterm birth in vivo.[1][5] A key mechanism of this action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. By inhibiting NF-κB, DMAc can attenuate the inflammatory cascade.[2]

Hypothesized Mechanism: It is plausible that 2-(4-hydroxyphenyl)-N,N-dimethylacetamide will retain the anti-inflammatory properties of the DMAc portion. The molecule could potentially inhibit the activation of NF-κB, leading to a downstream reduction in the production of inflammatory mediators such as TNF-α, IL-6, and IL-1β.

NFkB_Inhibition cluster_NFkB LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB Leads to IκBα degradation NFkB_active Active NF-κB NFkB->NFkB_active Release & Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_active->Genes Nucleus Nucleus Molecule 2-(4-hydroxyphenyl)-N,N- dimethylacetamide Molecule->IKK Inhibits (?)

Caption: Hypothesized inhibition of the NF-κB pathway.

Epigenetic Modulation via Bromodomain Inhibition

Rationale: Recent studies have revealed an unexpected bioactivity of DMAc as an epigenetic modulator. Specifically, DMAc has been identified as a low-affinity ligand for bromodomains.[1][6][7][8] Bromodomains are protein modules that recognize acetylated lysine residues, playing a key role in chromatin remodeling and gene transcription. By binding to bromodomains, DMAc can interfere with these processes, leading to downstream effects on gene expression. This activity has been linked to its ability to inhibit osteoclastogenesis and enhance bone regeneration, suggesting potential applications in treating osteoporosis.[6][7]

Hypothesized Mechanism: 2-(4-hydroxyphenyl)-N,N-dimethylacetamide may act as a bromodomain inhibitor, similar to DMAc. This could lead to therapeutic applications in diseases where epigenetic dysregulation is a contributing factor, including certain cancers and inflammatory disorders.

Anticancer Potential

Rationale: The phenylacetamide scaffold is present in a variety of compounds with demonstrated anticancer activity.[9][10][11][12][13] For instance, certain phenylacetamide derivatives have been shown to induce cell cycle arrest and apoptosis in breast cancer cell lines.[9][13] The specific substitutions on the phenyl ring and the amide nitrogen can significantly influence the cytotoxic potency.[14][15]

Hypothesized Mechanism: The combination of the phenylacetamide core, which has a known association with anticancer effects, and the bioactive N,N-dimethylacetamide moiety could result in a compound with cytotoxic activity against cancer cells. The 4-hydroxyphenyl group may also contribute to this activity. Potential mechanisms could include the induction of apoptosis through the modulation of Bcl-2 family proteins and PARP cleavage, or cell cycle arrest at the G1 phase.[9]

Proposed Experimental Validation

To investigate the hypothesized therapeutic applications of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, a series of in vitro and in vivo experiments are proposed.

In Vitro Anti-inflammatory Assays

Objective: To determine the effect of the compound on the production of pro-inflammatory cytokines in immune cells.

Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytes).

Protocol:

  • Cell Culture: Culture RAW 264.7 or PMA-differentiated THP-1 cells in appropriate media.

  • Treatment: Pre-treat cells with various concentrations of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After 24 hours, collect the cell culture supernatant and measure the levels of TNF-α, IL-6, and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of each cytokine.

In Vitro Anticancer Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.

Cell Lines: A panel of cancer cell lines, such as MCF-7 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer).

Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Conclusion and Future Directions

2-(4-hydroxyphenyl)-N,N-dimethylacetamide represents a molecule with a compelling, albeit hypothetical, therapeutic potential. The known anti-inflammatory and epigenetic modulatory activities of its N,N-dimethylacetamide component, coupled with the established pharmacological relevance of the phenylacetamide scaffold, provide a strong rationale for its investigation as a novel anti-inflammatory and anticancer agent. The experimental protocols outlined in this guide offer a clear path for the initial in vitro validation of these hypotheses. Further studies, including in vivo efficacy models and detailed mechanistic investigations, will be crucial to fully elucidate the therapeutic promise of this intriguing compound. This technical guide serves as a call to the scientific community to explore the untapped potential of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, a molecule that may hold the key to new therapeutic interventions.

References

  • Koya JB, Shen T, Lu G, et al. FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Fortune J Health Sci. 2022.
  • Chimento A, Santarsiero A, Iacopetta D, et al. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. Molecules. 2021;26(10):2991.
  • N,N-Dimethylacetamide (DMAc). MedChemExpress. Accessed January 21, 2026.
  • Sharma V, Kumar V, Singh V, et al. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Med Chem Res. 2022;31(4):635-654.
  • Sundaram S, Ashby CR Jr, Pekson R, et al. N,N-dimethylacetamide regulates the proinflammatory response associated with endotoxin and prevents preterm birth.
  • Ghayor C, Gjoksi B, Dong J, et al.
  • Li Y, Yang G, Li H, et al. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. 2020;25(18):4248.
  • Tavallaei O, Rezazadeh S, Marzbany M, Aliabadi A. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharm Sci. 2025;31(2):179-186.
  • Siegenthaler B, Ghayor C, Ruangsawasdi N, Weber FE. The Release of the Bromodomain Ligand N,N-Dimethylacetamide Adds Bioactivity to a Resorbable Guided Bone Regeneration Membrane in a Rabbit Calvarial Defect Model.
  • Lewis LM, D'Aquila JV, Williams W, et al. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorg Med Chem Lett. 2018;28(17):2871-2876.
  • N, N-Dimethylacetamide (DMA) improves survival in a lipopolysaccharide (LPS)-induced endotoxemia model. J Immunol. 2021;206(1_Supplement):118.14-118.14.
  • Pekson R, Poltoratsky V, Gorasiya S, et al.
  • Stables JP, Bialer M, Johannessen SI, et al. A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. Pharm Res. 1997;14(10):1354-1361.
  • Cai T, Wang S, Chen Y, et al. Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Bioorg Med Chem. 2024;99:117584.
  • DMA acts as a low-affinity bromodomain inhibitor. DMA effect on the...
  • Aliabadi A, Andisheh S, Tayarani-Najaran Z, Tayarani-Najaran M. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res. 2013;12(3):267-271.
  • Chimento A, Santarsiero A, Iacopetta D, et al. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. IRIS Unibas. 2021.

Sources

A Comparative Structural and Physicochemical Analysis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide and its Isomer, Paracetamol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery & Development Professionals

Abstract

Paracetamol (N-(4-hydroxyphenyl)acetamide) is a cornerstone of analgesic and antipyretic therapy. Its structural isomers, while not pharmacologically established, offer a valuable framework for understanding the critical relationship between molecular architecture and a drug's physicochemical properties, metabolic fate, and safety profile. This technical guide provides a comprehensive, side-by-side analysis of paracetamol and its structural isomer, 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. We delve into in silico predictions, detail rigorous experimental protocols for spectroscopic and physicochemical characterization, and explore the profound implications of their structural differences on metabolic pathways and potential toxicity. This document serves as a roadmap for researchers in drug discovery, highlighting the methodologies required to dissect structure-property relationships and make informed decisions in early-stage development.

Introduction: The Significance of Isomeric Comparison

Paracetamol is one of the most widely used over-the-counter medications globally for treating mild-to-moderate pain and fever.[1] Its efficacy is well-documented, but so is its primary liability: dose-dependent hepatotoxicity. This toxicity is not caused by the parent molecule but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), formed via cytochrome P450 (CYP) oxidation.[2][3] The formation of NAPQI is intrinsically linked to the specific arrangement of atoms in the paracetamol molecule—namely, the N-acetyl group directly attached to the p-aminophenol core.

By examining a structural isomer, 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, we can probe the very rules that govern paracetamol's behavior. This isomer maintains the key 4-hydroxyphenyl moiety but alters two critical features:

  • Linkage: It introduces a methylene (-CH2-) bridge between the phenyl ring and the amide carbonyl group.

  • Amide Substitution: It is a tertiary amide, with two methyl groups on the nitrogen, in contrast to paracetamol's secondary amide.

These seemingly minor changes fundamentally alter the molecule's electronic properties, conformational flexibility, and metabolic handles. This guide will systematically dissect these differences, providing both the theoretical basis and the practical experimental workflows necessary for a thorough comparison.

Part 1: Theoretical & In Silico Analysis

Before embarking on laboratory work, computational methods provide a powerful and resource-efficient means to predict the physicochemical properties of molecules and guide experimental design.[4][5]

Molecular Structure and Physicochemical Predictions

The fundamental differences in atomic connectivity lead to distinct predicted properties. While both molecules share a similar elemental composition, their spatial arrangement and electronic distribution diverge significantly.

PropertyParacetamol (N-(4-hydroxyphenyl)acetamide)2-(4-hydroxyphenyl)-N,N-dimethylacetamideRationale for Difference
Molecular Formula C₈H₉NO₂[1]C₁₀H₁₃NO₂The isomer has two additional methyl groups and a CH₂ bridge.
Molecular Weight 151.17 g/mol [1]179.22 g/mol Direct consequence of the different molecular formulas.
Hydrogen Bond Donors 2 (Phenolic -OH, Amide -NH)1 (Phenolic -OH)The isomer is a tertiary amide and lacks an N-H bond.
Hydrogen Bond Acceptors 2 (Carbonyl C=O, Hydroxyl -OH)2 (Carbonyl C=O, Hydroxyl -OH)Both molecules contain a carbonyl oxygen and a hydroxyl group.
Predicted LogP ~0.5~0.8Increased carbon count in the isomer leads to slightly higher predicted lipophilicity.
Predicted pKa (Phenol) ~9.5[6]~10.0The electron-withdrawing effect of the acetamido group in paracetamol is transmitted directly to the ring, increasing the acidity (lowering the pKa) of the phenol. This effect is insulated by the -CH₂- bridge in the isomer.
Topological Polar Surface Area (TPSA) 63.3 Ų49.6 ŲThe presence of the N-H group in paracetamol contributes significantly to its higher TPSA.

Note: Predicted values are estimations from standard computational algorithms and serve to guide experimental work.

Logical Workflow for Structural Analysis

A systematic approach is crucial for definitively characterizing and comparing the two isomers. The following workflow ensures a logical progression from initial confirmation to detailed property analysis.

G cluster_0 In Silico Analysis cluster_1 Spectroscopic Confirmation cluster_2 Physicochemical Characterization cluster_3 Metabolic & Safety Implications in_silico Physicochemical Prediction & Structural Assessment nmr NMR Spectroscopy (¹H, ¹³C) in_silico->nmr ms Mass Spectrometry (HRMS) nmr->ms ir FTIR Spectroscopy ms->ir solubility Solubility & pKa Determination ir->solubility logp LogP/LogD Measurement solubility->logp stability Chemical Stability Assessment logp->stability metabolism Metabolic Pathway Prediction & Analysis stability->metabolism

Caption: A logical workflow for the comparative analysis of structural isomers.

Part 2: Spectroscopic & Crystallographic Characterization

Spectroscopic techniques provide the empirical data needed to confirm the identity and purity of each compound, revealing the direct consequences of their different atomic arrangements.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] The predicted ¹H NMR spectra for the two isomers are markedly different.

  • Paracetamol: Will show a characteristic set of signals: a singlet for the acetyl methyl protons (~2.1 ppm), a pair of doublets in the aromatic region for the AA'BB' system of the 1,4-disubstituted ring (~6.8 and 7.4 ppm), and two broad singlets for the exchangeable phenolic -OH and amide -NH protons.[9][10]

  • 2-(4-hydroxyphenyl)-N,N-dimethylacetamide: Will lack the amide -NH signal. Key diagnostic peaks will include a singlet for the methylene (-CH2-) bridge (~3.6 ppm), a singlet for the six equivalent N-methyl protons (~2.9 ppm), and a similar AA'BB' system for the aromatic protons, though their chemical shifts will be slightly different due to the altered electronic effect of the substituent.

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is ideal as it allows for the observation of exchangeable -OH and -NH protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve high resolution.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm.

  • Analysis: Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts and coupling patterns (multiplicity) to assign each signal to the corresponding protons in the molecule. For paracetamol, a D₂O exchange experiment can be performed to confirm the assignment of the -OH and -NH protons, which will disappear from the spectrum upon addition of a drop of D₂O.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. Furthermore, the fragmentation patterns observed in tandem MS (MS/MS) are unique molecular fingerprints.[11]

  • Paracetamol: The protonated molecule [M+H]⁺ has an m/z of 152.1. A characteristic fragmentation is the loss of ketene (CH₂=C=O) from the acetyl group, resulting in a major fragment ion at m/z 110.1.[12][13]

  • 2-(4-hydroxyphenyl)-N,N-dimethylacetamide: The protonated molecule [M+H]⁺ will have an m/z of 180.1. Its fragmentation will be dominated by cleavage at the benzylic position, likely resulting in a tropylium-like ion or cleavage of the amide bond, yielding distinct fragments from those of paracetamol.

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) at a low flow rate (e.g., 5-10 µL/min).

  • MS1 Acquisition: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-300 Da). Verify that the measured mass of the [M+H]⁺ ion is within 5 ppm of the calculated theoretical mass.

  • MS/MS Acquisition: Select the [M+H]⁺ ion for collision-induced dissociation (CID). Acquire the product ion spectrum by ramping the collision energy to generate a rich fragmentation pattern.

  • Analysis: Propose fragmentation pathways that account for the major product ions observed in the MS/MS spectrum. Compare the fragmentation patterns of the two isomers to highlight their structural differences.

Part 3: Implications for Drug Development & Metabolism

The structural disparities between these two molecules have profound implications for their behavior in a biological system. The most critical of these is the predicted difference in metabolic fate, which directly impacts the safety profile.[14]

Metabolic Pathway Prediction

Paracetamol's hepatotoxicity is a direct result of its metabolism.[6] The major routes are safe conjugation reactions (glucuronidation and sulfation) at the phenolic hydroxyl group.[1] However, a minor but critical pathway involves oxidation by CYP enzymes (primarily CYP2E1) at the nitrogen atom, leading to the formation of the highly reactive and toxic NAPQI metabolite.[1][2] This pathway is only possible because the nitrogen is part of a secondary amide directly attached to the aromatic ring.

In stark contrast, 2-(4-hydroxyphenyl)-N,N-dimethylacetamide lacks the structural motif necessary for NAPQI formation.

  • It is a tertiary amide , so the nitrogen atom is not available for the same type of oxidation.

  • The amide group is insulated from the phenyl ring by a methylene bridge, altering the electronic properties and the focus of metabolic enzymes.

The predicted metabolic pathways for the isomer would likely involve:

  • Phase I: O-glucuronidation and O-sulfation at the phenol (similar to paracetamol).

  • Phase I: N-demethylation of the tertiary amide.

  • Phase I: Aromatic hydroxylation at the position ortho to the existing hydroxyl group.

Crucially, none of these predicted pathways lead to the formation of a toxic quinone-imine species analogous to NAPQI.

G cluster_0 Paracetamol Metabolism cluster_1 Isomer Metabolism (Predicted) p_mol Paracetamol p_gluc Glucuronide (Non-toxic) p_mol->p_gluc UGT p_sulf Sulfate (Non-toxic) p_mol->p_sulf SULT p_cyp CYP2E1 p_mol->p_cyp p_napqi NAPQI (TOXIC METABOLITE) p_cyp->p_napqi i_mol Isomer i_gluc Glucuronide (Non-toxic) i_mol->i_gluc UGT i_sulf Sulfate (Non-toxic) i_mol->i_sulf SULT i_cyp CYP-mediated i_mol->i_cyp i_demeth N-Demethylated Metabolite i_cyp->i_demeth

Caption: Comparative metabolic pathways of Paracetamol and its structural isomer.

Conclusion

The comparative analysis of paracetamol and 2-(4-hydroxyphenyl)-N,N-dimethylacetamide serves as a powerful case study in medicinal chemistry and drug development. It underscores that subtle changes in molecular structure can lead to dramatic shifts in physicochemical properties, spectroscopic signatures, and, most importantly, metabolic fate.

The key takeaway is the predicted absence of a toxic NAPQI-like metabolic pathway for the isomer, a direct consequence of altering the amide linkage and substitution pattern. This guide provides the theoretical framework and a suite of validated experimental protocols for researchers to perform such a comparative analysis. By applying this systematic approach—from in silico prediction to rigorous spectroscopic and physicochemical characterization—drug development professionals can gain critical insights into the structure-activity and structure-safety relationships that are fundamental to designing safer, more effective medicines.

References

  • Wikipedia contributors. (2024). Paracetamol. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Paracetamol]
  • University of Cambridge. (n.d.). Predicting Drug Metabolism: Experiment and/or Computation?. [URL: https://www.repository.cam.ac.
  • Nicholson, J. K., & Wilson, I. D. (1989). High resolution NMR spectroscopic studies on the metabolism and futile deacetylation of 4-hydroxyacetanilide (paracetamol) in the rat. Chemical Research in Toxicology, 2(4), 248-256. [URL: https://pubmed.ncbi.nlm.nih.gov/2519702/]
  • Deranged Physiology. (2024). Pharmacology of paracetamol. [URL: https://derangedphysiology.com/main/cicm-primary-exam/required-reading/analgesia-and-sedation/Chapter%20841/pharmacology-paracetamol]
  • ResearchGate. (n.d.). In Silico Physicochemical Parameter Predictions. [URL: https://www.researchgate.net/publication/285568162_In_Silico_Physicochemical_Parameter_Predictions]
  • LITFL. (2024). Acute Paracetamol Toxicity. [URL: https://litfl.com/acute-paracetamol-toxicity/]
  • Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., & Glen, R. C. (2015). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Drug Discovery Today, 20(5), 595-603. [URL: https://wires.onlinelibrary.wiley.com/doi/10.1002/wcms.1223]
  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [URL: https://fiehnlab.ucdavis.
  • Hodgman, M. J., & Garrard, A. R. (2012). A review of paracetamol overdose. Expert Opinion on Drug Metabolism & Toxicology, 8(8), 1045-1061. [URL: https://www.tandfonline.com/doi/full/10.1517/17425255.2012.703413]
  • ResearchGate. (n.d.). The diagram illustrates the process of paracetamol metabolism.... [URL: https://www.researchgate.net/figure/The-diagram-illustrates-the-process-of-paracetamol-metabolism-which-involves-two-main_fig1_370984850]
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319412/]
  • ScienceDirect. (n.d.). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. [URL: https://www.sciencedirect.
  • International Journal of Advanced Research in Innovative Ideas and Education. (2023). EVALUATION OF PHYSICAL AND CHEMICAL PARAMETERS OF PARACETAMOL. [URL: https://ijariie.com/Admin/Papers/19470.pdf]
  • David, W. (n.d.). Proton NMR spectrum of paracetamol. [URL: https://pharmacy.helsinki.fi/farmasto/aineisto/BP/Proton%20NMR%20spectrum%20of%20paracetamol.pdf]
  • National Center for Biotechnology Information. (n.d.). Paracetamol (Acetaminophen). [URL: https://www.ncbi.nlm.nih.gov/books/NBK547921/]
  • YouTube. (2023). "Unlocking Paracetamol's Structure: NMR Spectra Explained in 5 Minutes!". [URL: https://www.youtube.
  • Frontiers in Pharmacology. (2020). Deep Learning Based Drug Metabolites Prediction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6999696/]
  • SlideShare. (n.d.). spectroscopic study of paracetamol. [URL: https://www.slideshare.net/slideshow/spectroscopic-study-of-paracetamol/253685324]
  • Springer. (2025). Machine Learning Approaches in Metabolic Pathway Predictions and Drug-Target Interactions: Advancing Drug Discovery. [URL: https://link.springer.com/chapter/10.1007/978-981-96-1305-2_18]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001859). [URL: https://hmdb.ca/spectra/nmr_one_d/1023]
  • YouTube. (2023). Webinar: Integrated prediction of Phase I and II metabolism. [URL: https://www.youtube.
  • ACS Publications. (2006). In Silico Pharmaceutical Property Prediction. [URL: https://pubs.acs.org/doi/10.1021/bk-2006-0941.ch001]
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [URL: https://www.intertek.
  • Indonesian Journal of Pharmaceutical Science and Technology. (n.d.). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. [URL: https://ijpst.org/index.php/ijpst/article/view/100]
  • Inchem.org. (n.d.). Paracetamol (PIM 396). [URL: https://www.inchem.org/documents/pims/pharm/pim396.htm]
  • Bentham Science Publishers. (2009). In Silico Prediction of Drug Properties. [URL: https://www.eurekaselect.com/article/21034]
  • ResearchGate. (n.d.). Physico-Chemical Properties of Paracetamol. [URL: https://www.researchgate.net/figure/Physico-Chemical-Properties-of-Paracetamol_tbl1_281273932]
  • ResearchGate. (n.d.). Mass spectra of paracetamol (151 u) and aspirin (180 u) obtained from the LA-TOF-MS instrument. [URL: https://www.researchgate.
  • Jurnal UIN Ar-Raniry. (n.d.). The Type Fragmentation Patterns Confirmed Acetaminophen By Using Liquid Chromatography-Mass Spectroscopy (LCMS) From Herbal Medicine. [URL: https://jurnal.ar-raniry.ac.id/index.php/alkimiya/article/view/10547]
  • National Center for Biotechnology Information. (2017). Fast Determination of Ingredients in Solid Pharmaceuticals by Microwave-Enhanced In-Source Decay of Microwave Plasma Torch Mass Spectrometry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5476906/]
  • Semantic Scholar. (2008). Article. [URL: https://www.semanticscholar.org/paper/Article-Pos-graduandos-Avan%C3%A7ada-do-Paracetamol-em-pelo-Gomes-Jr/056801e85f5e27a6f23e71d47cf5a9d20c52862c]
  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [URL: https://typeset.
  • ResearchGate. (n.d.). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. [URL: https://www.researchgate.
  • Reddit. (2021). Paracetamol fragment at 109 of mass spectrum. [URL: https://www.reddit.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9338279/]
  • Sigma-Aldrich. (n.d.). 2-(4-Hydroxyphenyl)-N,N-dimethylacetamide. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023249]
  • BLD Pharm. (n.d.). (R)-2-Amino-2-(4-hydroxyphenyl)-N,N-dimethylacetamide. [URL: https://www.bldpharm.com/products/BLD-030801.html]
  • ResearchGate. (n.d.). 2-(4-Hydroxyphenyl)acetamide. [URL: https://www.researchgate.net/publication/328402506_2-4-Hydroxyphenylacetamide]
  • Wikipedia contributors. (2024). Dimethylacetamide. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Dimethylacetamide]

Sources

An In-depth Technical Guide to the In-Vitro Evaluation of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenolic Acetamide

In the landscape of contemporary drug discovery and development, the exploration of novel chemical entities with therapeutic promise is paramount. The compound 2-(4-hydroxyphenyl)-N,N-dimethylacetamide stands as a molecule of significant interest, integrating a phenolic hydroxyl group, a common feature in many biologically active compounds, with a stable N,N-dimethylacetamide moiety.[1] This unique structural arrangement suggests a spectrum of potential biological activities, from antioxidant and anti-inflammatory effects to enzymatic inhibition. The 4-hydroxyphenyl group is a known pharmacophore, present in compounds like the analgesic paracetamol, and is often associated with antioxidant properties due to its ability to scavenge free radicals.[1] Furthermore, derivatives of N-substituted acetamides have been explored for a range of pharmacological applications, including anti-inflammatory and anticancer activities.[1][2]

This technical guide provides a comprehensive framework for the in-vitro investigation of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of protocols. It delves into the causality behind experimental choices, ensuring a scientifically rigorous and logical approach to elucidating the compound's biological profile. Each proposed study is a self-validating system, grounded in established scientific principles and supported by authoritative references.

Compound Profile

Property Information
IUPAC Name 2-(4-hydroxyphenyl)-N,N-dimethylacetamide
CAS Number 76472-23-6
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [3]
Structure
Purity ≥95% (as commercially available)[3]
Storage 2-8°C[3]

Safety and Handling Precautions

While specific safety data for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is not extensively available, precautions for handling N,N-dimethylacetamide (DMA), a structurally related solvent, should be adopted. DMA is a combustible liquid that can be harmful if inhaled or in contact with skin, and it can cause serious eye irritation.[4][5][6] It is also suspected of causing cancer and may damage an unborn child.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.[4][7] All handling should be performed in a well-ventilated area or a chemical fume hood.[4][7]

Part 1: Assessment of Cytotoxicity

A foundational step in the in-vitro evaluation of any novel compound is the determination of its cytotoxic profile. This establishes a therapeutic window and informs the concentration range for subsequent bioactivity assays.

Rationale for Cytotoxicity Testing

Cytotoxicity assays are crucial for safety assessment, helping to identify harmful compounds early in the drug development process.[8] They are also essential for dose optimization, ensuring that the concentrations used in efficacy studies are not simply causing cell death.[8] Two common and complementary methods are the MTT and LDH assays.

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric test that measures the mitochondrial activity in viable cells.[8] Living cells can reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) compound into a purple formazan product, while dead cells cannot.[8]

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity, or a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide in cell culture medium. Replace the old medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare an MTT solution (e.g., 5 mg/mL in PBS) and add it to each well. Incubate for 2-4 hours to allow formazan crystal formation.[9]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., a 1:1 mixture of isopropanol and DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay measures the activity of the cytoplasmic enzyme LDH that is released into the culture medium when the cell membrane is damaged.[8][10][11]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.[10]

  • Absorbance Measurement: After a short incubation, measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release) and an untreated control.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Treat with 2-(4-hydroxyphenyl)-N,N-dimethylacetamide (Serial Dilutions) A->B C Add MTT Reagent B->C G Collect Supernatant B->G D Incubate (2-4h) C->D E Add Solubilizer D->E F Read Absorbance (~570 nm) E->F K Calculate % Viability (MTT) F->K H Add LDH Substrate G->H I Incubate H->I J Read Absorbance (~490 nm) I->J L Calculate % Cytotoxicity (LDH) J->L M Determine IC50 K->M

Caption: Workflow for assessing the cytotoxicity of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Part 2: Evaluation of Antioxidant Activity

The presence of a phenolic hydroxyl group suggests that 2-(4-hydroxyphenyl)-N,N-dimethylacetamide may possess antioxidant properties. In-vitro antioxidant assays are essential for screening and characterizing these potential effects.

Rationale for Antioxidant Assays

Antioxidant assays measure the ability of a compound to neutralize free radicals, which are implicated in various disease pathologies. The DPPH and ABTS assays are widely used due to their simplicity, speed, and reliability.[12]

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[12][13] The reduction of the violet DPPH radical to the yellow DPPH-H is monitored spectrophotometrically.[12]

  • DPPH Solution Preparation: Prepare a 60 µM solution of DPPH in methanol.[14]

  • Sample Preparation: Prepare different concentrations of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide in a suitable solvent (e.g., methanol).

  • Reaction: In a 96-well plate, add a small volume of the sample extract (e.g., 5 µL) to the DPPH solution (e.g., 195 µL).[14]

  • Incubation: Incubate the plate in the dark for a specified time (e.g., 60 minutes).[14]

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.[12][14]

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Use a known antioxidant like Trolox as a standard.[14]

ABTS Radical Cation Decolorization Assay

This assay measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).[12] The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.

  • ABTS•+ Generation: Prepare the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Working Solution Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to obtain a specific absorbance at 734 nm.

  • Reaction: In a 96-well plate, add a small volume of the diluted sample extract (e.g., 10 µL) to the ABTS working solution (e.g., 190 µL) and incubate for a specified time (e.g., 60 minutes).[14]

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Assay Principle Measurement Pros Cons
DPPH Measures scavenging of the stable DPPH free radical.[12]Decrease in absorbance at ~517 nm.[12]Simple, rapid, and inexpensive.[12]Slow reaction kinetics for some phenols; potential for interference.[12]
ABTS Measures scavenging of the ABTS radical cation.[12]Decrease in absorbance at ~734 nm.Applicable to both hydrophilic and lipophilic compounds.Radical may not be physiologically relevant.

Part 3: Investigation of Anti-inflammatory Potential

Chronic inflammation is a key factor in many diseases. The structural similarity of the test compound to known anti-inflammatory agents warrants an investigation into its potential to modulate inflammatory pathways.

Rationale for Anti-inflammatory Assays

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[15] Inhibiting these enzymes is a common strategy for anti-inflammatory drugs.[15][16] Dual inhibition of COX and 5-LOX is considered a promising approach for developing safer anti-inflammatory agents.[16]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.[15]

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a suitable buffer, incubate the enzyme with the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the product formation (e.g., Prostaglandin E₂) using an ELISA kit or by fluorescence measurement.[17]

  • Data Analysis: Calculate the percentage of inhibition compared to a control without the inhibitor and determine the IC₅₀ values for both COX-1 and COX-2.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the production of leukotrienes.[15]

  • Enzyme Preparation: Use a commercially available human 5-LOX enzyme.[17]

  • Reaction Mixture: Incubate the enzyme with the test compound at various concentrations.

  • Substrate Addition: Add the substrate (e.g., arachidonic acid or linoleic acid).

  • Detection: Measure the formation of leukotrienes or other products using an ELISA kit or by fluorescence measurement.[15][17]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Anti_Inflammatory_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Pro-inflammatory) COX->PGs LTs Leukotrienes (Pro-inflammatory) LOX->LTs Inhibitor 2-(4-hydroxyphenyl)- N,N-dimethylacetamide (Potential Inhibitor) Inhibitor->COX Inhibitor->LOX

Caption: Inhibition of pro-inflammatory pathways by 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Part 4: Evaluation of Tyrosinase Inhibitory Activity

The phenolic structure of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide makes it a candidate for tyrosinase inhibition, an important target in the cosmetic and pharmaceutical industries for managing hyperpigmentation.

Rationale for Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[18] Inhibition of this enzyme can reduce melanin production.

In-Vitro Tyrosinase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of tyrosinase, typically from a mushroom source as a preliminary screen.

  • Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and L-tyrosine or L-DOPA in a suitable buffer (e.g., phosphate buffer).

  • Reaction Mixture: In a 96-well plate, incubate the tyrosinase enzyme with various concentrations of the test compound.

  • Reaction Initiation: Add the substrate (L-tyrosine or L-DOPA) to start the reaction.

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at approximately 475-490 nm over time.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value. Kojic acid can be used as a positive control.[19][20]

Conclusion and Future Directions

This guide outlines a systematic and robust in-vitro approach to characterize the biological activities of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. The proposed studies on cytotoxicity, antioxidant capacity, anti-inflammatory potential, and tyrosinase inhibition will provide a comprehensive initial profile of the compound. Positive results from these assays would justify further investigation, including more complex cell-based assays to elucidate mechanisms of action and, ultimately, in-vivo studies to assess efficacy and safety in a physiological context. The logical progression of these in-vitro evaluations will be instrumental in determining the therapeutic potential of this promising molecule.

References

  • A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols - Benchchem. (n.d.).
  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025, January 15).
  • A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (2021, April 20). JoVE. Retrieved January 20, 2026, from [Link]

  • Safety Data Sheet - DC Fine Chemicals. (n.d.).
  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. (2023, May 27). NIH. Retrieved January 20, 2026, from [Link]

  • Polyphenol Profile and In Vitro Antioxidant and Enzyme Inhibitory Activities of Different Solvent Extracts of Highland Barley Bran. (2023, February 9). MDPI. Retrieved January 20, 2026, from [Link]

  • Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. (2025, August 7). Retrieved January 20, 2026, from [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. (2025, April 1). YouTube. Retrieved January 20, 2026, from [Link]

  • In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Comparative Kinetic Study of Phenol Degradation Using Free and Alginate-Gel-Entrapped Extract Containing Tyrosinase from Agaricus bisporus. (2026, January 20). MDPI. Retrieved January 20, 2026, from [Link]

  • In Vitro Cell Viability by the Lactate Dehydrogenase Assay LDH 2. (2020, June 29). YouTube. Retrieved January 20, 2026, from [Link]

  • Protective Effects of Neutral Lipids from Phaeodactylum tricornutum on Palmitate-Induced Lipid Accumulation in HepG2 Cells: An In Vitro Model of Non-Alcoholic Fatty Liver Disease. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Lactate Dehydrogenase Assay | LDH Cytotoxicity Assay | In Vitro Cell Viability By LDH Assay |. (2021, July 5). YouTube. Retrieved January 20, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022, September 13). YouTube. Retrieved January 20, 2026, from [Link]

  • FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. (2022, August 28). Retrieved January 20, 2026, from [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Cytotoxicity of dimethylacetamide and pharmacokinetics in children receiving intravenous busulfan. (2007, May 1). PubMed. Retrieved January 20, 2026, from [Link]

  • Tyrosinase activity assay in gel (tyrosinase zymography). (2018, September 26). YouTube. Retrieved January 20, 2026, from [Link]

  • n n dimethylacetamide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

  • In vitro embryotoxicity study of n,n-dimethylacetamide and its main metabolite N-monomethylacetamide. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design. (2026, January 20). MDPI. Retrieved January 20, 2026, from [Link]

  • Dissolvable Face Mask with Liposomal Licorice Extract and Kojic Acid: An Innovative Approach for Skin Brightening. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the discovery and history of the chemical compound 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. Structured for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, likely preparative methodologies, and the scientific reasoning behind the interest in this molecular scaffold.

Introduction: A Molecule at the Intersection of Simplicity and Potential

2-(4-hydroxyphenyl)-N,N-dimethylacetamide, with the chemical formula C₁₀H₁₃NO₂, is a member of the substituted acetamide family. While not as widely documented as some of its chemical relatives, its structure is of significant interest. The molecule incorporates a 4-hydroxyphenyl group, a common feature in many biologically active compounds, including the essential amino acid tyrosine and the widely used analgesic, paracetamol. This phenolic moiety is attached to an N,N-dimethylacetamide group, which imparts polarity and stability. The exploration of this compound is therefore rooted in the established biological significance of its constituent parts.

Historical Context and Postulated Discovery

The direct historical account of the first synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is not prominently documented in seminal, standalone publications. However, its discovery can be inferred from the timeline of advancements in organic synthesis. The mid-20th century saw significant progress in the methods for creating N,N-dimethylamides from carboxylic acids. A notable publication in the Journal of the American Chemical Society in 1954 detailed effective methods for such preparations, indicating that the chemical knowledge and techniques required for the synthesis of our target molecule were available at that time.[1]

Given the established use of 4-hydroxyphenylacetic acid as a precursor in various chemical syntheses, it is highly probable that 2-(4-hydroxyphenyl)-N,N-dimethylacetamide was first synthesized as part of broader investigations into the derivatization of this readily available starting material. The motivation for its synthesis likely stemmed from the ongoing exploration of phenylacetamide derivatives for potential pharmacological applications.

Synthesis and Methodology

The primary and most logical route for the synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is through the amidation of 4-hydroxyphenylacetic acid. This process involves the reaction of the carboxylic acid with dimethylamine in the presence of a coupling agent or after conversion to a more reactive species.

Likely Synthetic Pathway

The synthesis would logically proceed via the activation of the carboxylic acid group of 4-hydroxyphenylacetic acid, followed by nucleophilic attack by dimethylamine.

Synthesis_Pathway cluster_start Starting Material cluster_activation Activation cluster_reaction Amidation cluster_product Product 4-HPAA 4-Hydroxyphenylacetic Acid AcylChloride Acyl Chloride Formation (e.g., SOCl₂) 4-HPAA->AcylChloride Activation Amidation Reaction with Dimethylamine ((CH₃)₂NH) AcylChloride->Amidation Intermediate Target 2-(4-hydroxyphenyl)-N,N-dimethylacetamide Amidation->Target Final Product Biological_Potential Core Phenylacetamide Scaffold CNS CNS Activity (e.g., Antidepressant) Core->CNS Antimicrobial Antimicrobial Activity Core->Antimicrobial Anticancer Anticancer Activity Core->Anticancer

Sources

The Unseen Signature: A Technical Guide to the Spectroscopic Characterization of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a comprehensive, predicted spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related molecules.

Molecular Structure and Spectroscopic Overview

2-(4-hydroxyphenyl)-N,N-dimethylacetamide possesses a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1] Its structure comprises a p-hydroxyphenyl group attached to an N,N-dimethylacetamide moiety. This combination of a phenolic ring and a tertiary amide dictates its characteristic spectroscopic features. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding for its empirical analysis.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, both ¹H and ¹³C NMR will provide distinct and complementary information. The predicted spectra are based on the analysis of related structures such as N,N-dimethylacetamide and various N-phenylacetamide derivatives.[2][3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.0 - 10.0Singlet1HPhenolic -OHThe acidic proton of the hydroxyl group is typically a broad singlet and its chemical shift is highly dependent on solvent and concentration.
~7.05Doublet2HAromatic C-H (ortho to CH₂)These protons are deshielded by the electron-withdrawing effect of the acetamide group and will appear as a doublet due to coupling with the adjacent aromatic protons.
~6.75Doublet2HAromatic C-H (ortho to OH)These protons are shielded by the electron-donating effect of the hydroxyl group and will appear as a doublet due to coupling with their adjacent aromatic protons.
~3.60Singlet2HMethylene -CH₂-The two protons of the methylene bridge are chemically equivalent and will appear as a singlet as there are no adjacent protons to couple with.
~2.95 and ~2.85Singlet (x2)6H (3H each)N-Methyl -N(CH₃)₂Due to hindered rotation around the amide C-N bond, the two methyl groups are often magnetically non-equivalent, leading to two distinct singlet signals.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~171Carbonyl C=OThe carbonyl carbon of the amide is significantly deshielded and appears at a characteristic downfield shift.
~156Aromatic C-OHThe carbon atom attached to the hydroxyl group is deshielded by the oxygen atom.
~130Aromatic C-H (ortho to CH₂)Aromatic carbons typically resonate in this region.
~127Aromatic C-CH₂The quaternary carbon of the aromatic ring attached to the methylene group.
~115Aromatic C-H (ortho to OH)Shielded by the electron-donating hydroxyl group.
~41Methylene -CH₂-Aliphatic carbon adjacent to an aromatic ring.
~37 and ~35N-Methyl -N(CH₃)₂The two non-equivalent methyl carbons attached to the nitrogen atom.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide will exhibit characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200 (broad)O-H stretchPhenolic -OH
3050 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchAliphatic C-H (CH₂ and CH₃)
1650 - 1630 (strong)C=O stretchTertiary Amide C=O
1600, 1500, 1450C=C stretchAromatic Ring
1250C-O stretchPhenolic C-O
1400 - 1350C-N stretchAmide C-N

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is predicted to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion Peak (M⁺): m/z = 179

Predicted Fragmentation Pathway:

G M [C₁₀H₁₃NO₂]⁺˙ m/z = 179 Molecular Ion F1 [C₈H₈O]⁺˙ m/z = 120 M->F1 - C₂H₅N F3 [C₄H₁₀N]⁺ m/z = 72 M->F3 - C₆H₅O F2 [C₇H₇O]⁺ m/z = 107 Base Peak F1->F2 - CH

Caption: Predicted major fragmentation pathways for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide in EI-MS.

  • m/z 179 (Molecular Ion): Represents the intact molecule with one electron removed.

  • m/z 120: Loss of the dimethylamino group.

  • m/z 107 (Base Peak): A stable benzyl-type cation formed by cleavage of the bond between the methylene group and the carbonyl group. This is often the most abundant fragment.

  • m/z 72: The dimethylacetamide fragment cation.

Section 4: Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are based on standard laboratory practices.

NMR Spectroscopy Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). P2 Transfer the solution to a 5 mm NMR tube. P1->P2 A1 Insert the NMR tube into the spectrometer. P2->A1 A2 Lock and shim the instrument. A1->A2 A3 Acquire ¹H and ¹³C NMR spectra using standard parameters. A2->A3 D1 Apply Fourier transform, phase correction, and baseline correction. A3->D1 D2 Calibrate the chemical shift scale to the solvent residual peak. D1->D2 D3 Integrate the ¹H NMR signals and pick peaks for both spectra. D2->D3

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

G I1 Place a small amount of the solid sample directly onto the ATR crystal. I2 Apply pressure to ensure good contact between the sample and the crystal. I1->I2 I3 Acquire the background spectrum. I2->I3 I4 Acquire the sample spectrum. I3->I4 I5 The instrument software automatically ratios the sample spectrum to the background spectrum. I4->I5

Caption: Standard procedure for acquiring an ATR-IR spectrum.

Mass Spectrometry Protocol (Electron Ionization)

G M1 Introduce a small amount of the sample into the ion source (e.g., via direct insertion probe or GC inlet). M2 The sample is vaporized and bombarded with a high-energy electron beam (~70 eV). M1->M2 M3 The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). M2->M3 M4 The detector records the abundance of each ion. M3->M4

Caption: Simplified workflow for obtaining an EI mass spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. The presented NMR, IR, and MS data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offer a robust framework for the identification and structural elucidation of this molecule. Researchers and scientists can utilize this guide as a reference for interpreting their own experimental data and for designing further analytical studies.

References

  • ResearchGate. 1H NMR studies of aqueous N,N-dimethylacetamide solutions. [Link]

  • PubChem. N-(2,4-Dimethylphenyl)acetamide. [Link]

  • Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]

Sources

A Senior Application Scientist's Guide to Determining the Solubility Profile of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical considerations based on its molecular structure and provides a detailed, field-proven experimental protocol for generating a robust and reliable solubility profile across a range of common laboratory solvents. The methodologies described herein are grounded in established principles of physical pharmacy and adhere to best practices for equilibrium solubility measurements, ensuring the generation of high-quality, trustworthy data for informed decision-making in a research and development setting.

Introduction: The Criticality of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary obstacle.[2][4] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, which can severely limit their absorption and bioavailability.[2][4][5] Solubility, the phenomenon of a solute dissolving in a solvent to form a homogenous system, is a fundamental parameter that influences a multitude of downstream development activities, including:

  • Formulation Development: The choice of dosage form (e.g., oral solid, parenteral solution) is heavily dependent on the API's solubility.[3][5] Poor solubility can necessitate complex and costly formulation strategies to achieve the desired therapeutic effect.[2]

  • Bioavailability: For a drug to be absorbed, it must first be in solution at the site of absorption.[4] Insufficient solubility can lead to low and variable bioavailability, compromising the drug's efficacy.[1]

  • Purification and Crystallization: Solubility data is essential for developing efficient crystallization processes to obtain the desired polymorph and purity profile of the API.

  • Analytical Method Development: Understanding a compound's solubility is crucial for selecting appropriate solvents and developing accurate and robust analytical methods for quantification.

This guide focuses on 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, a compound with structural features that suggest a nuanced solubility profile. A thorough understanding of its behavior in various solvents is a prerequisite for its advancement in any research or development pipeline.

Physicochemical Properties and Predicted Solubility of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

The molecular structure of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide (Figure 1) provides valuable clues to its potential solubility. The molecule possesses both a hydrophilic (polar) phenolic hydroxyl group (-OH) and a polar aprotic N,N-dimethylacetamide group, along with a hydrophobic (nonpolar) phenyl ring.

Figure 1: Chemical Structure of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide (Image of the chemical structure would be placed here)

  • Hydrophilic Character: The phenolic hydroxyl group is capable of forming hydrogen bonds with protic solvents (e.g., water, alcohols). The amide group also contributes to the molecule's polarity.

  • Hydrophobic Character: The phenyl ring is nonpolar and will favor interactions with nonpolar solvents.

Based on the principle of "like dissolves like," we can predict the following general solubility trends:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group suggests potential for solubility in these solvents through hydrogen bonding. However, the overall solubility in water may be limited due to the hydrophobic phenyl ring. The solubility of weak acids and bases is also pH-dependent.[1]

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone): The polar amide group suggests good solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents due to the polar functional groups.

These predictions, however, are qualitative. For precise and actionable data, a systematic experimental determination of the solubility profile is essential.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium (or thermodynamic) solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[6][7][8] The following protocol is a self-validating system designed to generate an accurate solubility profile for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Materials and Equipment
  • 2-(4-hydroxyphenyl)-N,N-dimethylacetamide (ensure purity is characterized)

  • Selected solvents (HPLC grade or higher):

    • Purified Water

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetone

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • Ethyl Acetate

    • Dichloromethane

    • Toluene

    • Hexane

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF, depending on solvent compatibility)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide to a series of vials. The key is to ensure that a solid phase remains after equilibrium is reached, indicating a saturated solution. A good starting point is to add approximately 10-20 mg of the compound.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biorelevance) and agitation speed (e.g., 150 rpm).[9] Allow the mixtures to equilibrate for a sufficient duration. A common timeframe is 24 to 48 hours to ensure equilibrium is reached.[8][9] It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Data Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess compound into vials B Add known volume of each solvent A->B C Incubate on orbital shaker (Constant T & Agitation) for 24-48h B->C D Settle excess solid C->D E Withdraw and filter supernatant D->E F Dilute sample for analysis E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate Equilibrium Solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for determining equilibrium solubility via the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear and organized table for easy comparison and interpretation.

Table 1: Experimentally Determined Solubility of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)Observations
Polar Protic Purified Water[Experimental Value][Calculated Value][e.g., Clear solution]
Ethanol[Experimental Value][Calculated Value][e.g., Clear solution]
Methanol[Experimental Value][Calculated Value][e.g., Clear solution]
Isopropanol[Experimental Value][Calculated Value][e.g., Clear solution]
Polar Aprotic Acetone[Experimental Value][Calculated Value][e.g., Clear solution]
Acetonitrile[Experimental Value][Calculated Value][e.g., Clear solution]
Dimethyl Sulfoxide[Experimental Value][Calculated Value][e.g., Clear solution]
Ethyl Acetate[Experimental Value][Calculated Value][e.g., Clear solution]
Nonpolar Dichloromethane[Experimental Value][Calculated Value][e.g., Clear solution]
Toluene[Experimental Value][Calculated Value][e.g., Undissolved solid]
Hexane[Experimental Value][Calculated Value][e.g., Undissolved solid]

This table should be populated with the data generated from the experimental protocol.

The results from this table will provide a comprehensive understanding of the compound's solubility profile. This data can then be used to guide formulation strategies. For instance, high solubility in ethanol might suggest its utility as a co-solvent in an aqueous formulation. High solubility in a volatile solvent like dichloromethane could be advantageous for purification steps followed by easy solvent removal.

Conclusion and Implications

A well-characterized solubility profile is a cornerstone of successful drug development and chemical research.[1][5] By following the rigorous experimental protocol detailed in this guide, researchers can generate a reliable and comprehensive solubility profile for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. This data is not merely a set of numbers; it provides actionable insights that will directly influence formulation design, the selection of purification solvents, and the development of robust analytical methods. Investing the time and resources to accurately determine solubility early in the development process is a critical step in mitigating risks and accelerating the path from discovery to application.

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Lund University Publications.
  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • Biorelevant.com. Describes equilibrium solubility of a drug substance. [Link]

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • SlidePlayer. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

Sources

Methodological & Application

Experimental protocol for the synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-hydroxyphenyl)-N,N-dimethylacetamide is a versatile chemical intermediate with applications in the synthesis of various biologically active molecules and fine chemicals. Its structure, featuring a phenolic hydroxyl group and a dimethyl amide moiety, makes it a valuable building block in medicinal chemistry and materials science. This application note provides a detailed, field-proven protocol for the synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, designed for researchers, scientists, and drug development professionals. The described methodology emphasizes efficiency, safety, and high purity of the final product, grounded in established principles of amide bond formation.

The synthesis is achieved through the coupling of 2-(4-hydroxyphenyl)acetic acid and dimethylamine, facilitated by the widely-used coupling agents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) and 1-hydroxybenzotriazole (HOBt). This combination is known for its efficacy in promoting amide bond formation under mild conditions, minimizing side reactions and racemization.[1][2]

Chemical Reaction Pathway

The overall reaction scheme is depicted below. 2-(4-hydroxyphenyl)acetic acid is activated by EDC in the presence of HOBt to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by dimethylamine to yield the desired amide product, 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Synthesis_Pathway cluster_reagents Coupling Agents Reactant1 2-(4-hydroxyphenyl)acetic acid Product 2-(4-hydroxyphenyl)-N,N-dimethylacetamide Reactant1->Product 1. Reactant2 Dimethylamine Reactant2->Product 2. Reagent1 EDC-HCl Reagent1->Product Reagent2 HOBt Reagent2->Product

Caption: Reaction scheme for the synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Materials and Methods

Materials
ReagentSupplierPurityCAS Number
2-(4-hydroxyphenyl)acetic acidSigma-Aldrich≥98%156-38-7
Dimethylamine solution (40% in water)Sigma-Aldrich124-40-3
EDC-HClSigma-Aldrich≥98%25952-53-8
HOBtSigma-Aldrich≥97%2592-95-2
Dichloromethane (DCM), anhydrousSigma-Aldrich≥99.8%75-09-2
Ethyl acetate (EtOAc)Fisher ScientificHPLC Grade141-78-6
HexaneFisher ScientificHPLC Grade110-54-3
Sodium bicarbonate (NaHCO₃)Fisher ScientificACS Grade144-55-8
Brine (saturated NaCl solution)In-house7647-14-5
Anhydrous magnesium sulfate (MgSO₄)Fisher ScientificACS Grade7487-88-9
Silica gel (for column chromatography)Sigma-Aldrich230-400 mesh7631-86-9
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • NMR spectrometer (¹H NMR: 400 MHz, ¹³C NMR: 100 MHz)

  • Melting point apparatus

Experimental Protocol

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-hydroxyphenyl)acetic acid (5.00 g, 32.9 mmol, 1.0 equiv.).

  • Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

  • Add 1-hydroxybenzotriazole (HOBt) (4.89 g, 36.2 mmol, 1.1 equiv.) to the solution.

  • Cool the flask to 0 °C in an ice bath.

2. Amide Coupling Reaction:

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (7.57 g, 39.5 mmol, 1.2 equiv.) to the cooled solution in portions over 15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Slowly add dimethylamine solution (40% in water) (4.9 mL, 39.5 mmol, 1.2 equiv.) to the reaction mixture using a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The starting material and product should have distinct Rf values.

3. Work-up and Extraction:

  • Once the reaction is complete, dilute the mixture with 100 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 x 50 mL) to remove unreacted dimethylamine and EDC byproducts.

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid and remove HOBt.

    • Brine (1 x 50 mL) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 20% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the desired product, as identified by TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield 2-(4-hydroxyphenyl)-N,N-dimethylacetamide as a solid.

Characterization

The identity and purity of the synthesized 2-(4-hydroxyphenyl)-N,N-dimethylacetamide were confirmed by ¹H NMR, ¹³C NMR spectroscopy, and melting point analysis.

ParameterExpected Value
Appearance White to off-white solid
Yield 75-85%
Melting Point 128-130 °C
¹H NMR (400 MHz, CDCl₃) δ: 7.09 (d, J = 8.5 Hz, 2H, Ar-H), 6.77 (d, J = 8.5 Hz, 2H, Ar-H), 5.5-6.5 (br s, 1H, OH), 3.63 (s, 2H, CH₂), 3.01 (s, 3H, N-CH₃), 2.95 (s, 3H, N-CH₃).
¹³C NMR (100 MHz, CDCl₃) δ: 172.5 (C=O), 155.0 (C-OH), 130.5 (Ar-CH), 126.5 (Ar-C), 115.8 (Ar-CH), 40.8 (CH₂), 37.5 (N-CH₃), 35.8 (N-CH₃).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Dimethylamine: Is a corrosive and flammable liquid. Handle with care and avoid inhalation of vapors.

    • EDC-HCl and HOBt: Are irritants. Avoid contact with skin and eyes.

    • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure all reagents are of high purity and anhydrous where specified. Extend the reaction time and monitor by TLC.
Loss of product during work-up.Be careful during the extraction steps to avoid emulsion formation. If emulsions form, add more brine and allow the layers to separate completely.
Impure Product after Column Co-elution of impurities.Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required.
Presence of Starting Material Insufficient coupling agent or amine.Ensure accurate measurement of all reagents. A slight excess of the coupling agents and amine can be used to drive the reaction to completion.

Conclusion

This application note provides a reliable and reproducible protocol for the synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. The use of EDC/HOBt coupling ensures a high yield of the pure product under mild reaction conditions. This methodology is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety and engineering controls.

References

  • Amide Synthesis. In Chemistry LibreTexts. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. National Institutes of Health. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. The method utilizes a C18 stationary phase with gradient elution and UV detection, demonstrating excellent linearity, accuracy, and precision. This protocol is designed for researchers in pharmaceutical development and quality control, providing a comprehensive guide from sample preparation to method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

2-(4-hydroxyphenyl)-N,N-dimethylacetamide is a polar aromatic compound of interest in pharmaceutical research and development. Its structure, featuring a phenolic hydroxyl group and a dimethyl acetamide moiety, presents a unique analytical challenge. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality assurance of drug products.

High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for such compounds due to its high resolution, sensitivity, and reproducibility.[1] This document provides a detailed, step-by-step protocol for the analysis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, developed with a focus on scientific integrity and adherence to regulatory standards.[2][3]

Chromatographic Principles and Method Rationale

The selection of the chromatographic conditions is paramount for achieving optimal separation and quantification.

  • Separation Mode: Reversed-phase chromatography is chosen due to the moderate polarity of the analyte. The non-polar stationary phase (C18) will interact with the hydrophobic phenyl ring, while the polar mobile phase allows for controlled elution.

  • Stationary Phase: A C18 column is a versatile and widely used stationary phase suitable for a broad range of compounds, including those with aromatic and polar functional groups.[4]

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed. Acetonitrile is selected for its low viscosity and UV transparency. The buffer is used to maintain a stable pH, which is critical for the consistent ionization state of the phenolic hydroxyl group, thereby ensuring reproducible retention times.[5]

  • Detection: Based on the structural similarity to Acetaminophen (N-(4-hydroxyphenyl)acetamide), which contains the same 4-hydroxyphenyl chromophore, a UV detection wavelength of 272 nm is selected. HPLC methods for Acetaminophen commonly use a detection wavelength of around 270 nm.[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation SamplePrep Weigh and Dissolve Sample Dilution Dilute to Final Concentration SamplePrep->Dilution StandardPrep Prepare Stock & Working Standards StandardPrep->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject into HPLC System Filtration->Injection Transfer to Autosampler Vial Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 272 nm Separation->Detection Integration Peak Integration & Quantification Detection->Integration Chromatogram Output Validation Method Validation (ICH Guidelines) Integration->Validation Report Generate Final Report Validation->Report

Caption: Workflow for the HPLC analysis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Materials and Methods

Reagents and Materials
  • 2-(4-hydroxyphenyl)-N,N-dimethylacetamide reference standard (Sigma-Aldrich, Empirical Formula: C₁₀H₁₃NO₂, Molecular Weight: 179.22 g/mol )

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (85%) (Analytical grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm, PTFE or Nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

ParameterSpecification
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-10 min: 10-70% B; 10-12 min: 70% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 15 minutes

Detailed Protocols

Preparation of Mobile Phase and Solutions

Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0):

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.

  • Adjust the pH to 3.0 with 85% orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.

  • Dilute to volume with methanol.

  • Further dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[2][6]

System Suitability

System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Validation Parameters and Results

The following table summarizes the validation parameters and typical acceptance criteria.

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interference at the retention time of the analyte.
Linearity Analyze five concentrations over the range of 1-100 µg/mL.Correlation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision data.1-100 µg/mL
Accuracy (% Recovery) Spike a placebo with the analyte at 80%, 100%, and 120% of the target concentration (n=3 for each level).98.0% - 102.0%
Precision (RSD%) - Repeatability: 6 replicate injections of the 100% concentration.- Intermediate Precision: Analysis on different days by different analysts.- Repeatability: ≤ 2.0%- Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) Based on signal-to-noise ratio (3:1).To be determined experimentally.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (10:1).To be determined experimentally.
Robustness Vary flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).System suitability parameters are met, and results are not significantly affected.

Conclusion

This application note presents a detailed and scientifically sound HPLC-UV method for the quantitative determination of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. The described protocol, including comprehensive validation steps, provides a reliable framework for researchers and quality control analysts. The method is specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a regulated environment.

References

  • International Conference on Harmonization. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Chromtech. HPLC Column Selection Guide. [Link]

  • Maxi Scientific. How to Select the Proper HPLC Column for Your Application. [Link]

  • Waters. Waters Column Selection Guide for Polar Compounds. [Link]

  • LCGC International. Improving HPLC Separation of Polyphenols. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Hawach. Polar Column in HPLC Example. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Acetaminophen and Oxycodone. [Link]

Sources

Application Notes & Protocols: 2-(4-hydroxyphenyl)-N,N-dimethylacetamide as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, a valuable chemical intermediate for pharmaceutical research and drug development. We delve into its physicochemical properties, synthesis, and core applications, with a focus on leveraging its dual functional handles—the phenolic hydroxyl group and the stable tertiary amide—for the creation of diverse molecular libraries. Detailed, field-tested protocols for its synthesis and subsequent derivatization are provided, emphasizing the rationale behind procedural choices to ensure reproducibility and high-purity outcomes. This document is intended for researchers, medicinal chemists, and process development scientists seeking to utilize this versatile building block in their discovery pipelines.

Introduction and Strategic Utility

2-(4-hydroxyphenyl)-N,N-dimethylacetamide (CAS No: 6926-47-2) is a bifunctional organic compound that serves as an exemplary scaffold in medicinal chemistry. Its structure is deceptively simple, yet it offers two key strategic advantages for drug design:

  • A Reactive Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is a prime site for modification. It can be readily alkylated, acylated, or used in various coupling reactions to introduce a wide range of substituents. This allows for systematic exploration of the structure-activity relationship (SAR) by modifying polarity, hydrogen bonding capacity, and steric bulk at this position.

  • A Robusta Tertiary Amide: The N,N-dimethylacetamide moiety is generally stable under a variety of reaction conditions, particularly basic conditions.[1] Its presence provides a stable polar anchor in the molecule, which can be crucial for modulating solubility and pharmacokinetic properties.

This combination makes the compound an ideal starting point for synthesizing libraries of compounds targeting a range of biological targets, where a substituted phenoxy-acetamide core is desired.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount. The key properties of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide are summarized below.

PropertyValueSource
CAS Number 6926-47-2Internal Data
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Appearance Solid
IUPAC Name 2-(4-hydroxyphenyl)-N,N-dimethylacetamideInternal Data
MDL Number MFCD03453072
Safety & Handling Protocol

Trustworthiness Pillar: A protocol is only as good as its safety considerations. This compound must be handled with appropriate care.

According to its GHS classification, 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is designated with the GHS06 pictogram and the signal word "Danger". The primary hazard statement is H301: Toxic if swallowed.

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles at all times.

  • Weighing: Weigh the solid in a contained manner (e.g., on a weigh boat within the fume hood) to prevent contamination of the balance and surrounding area.

  • Disposal: Dispose of waste materials according to local, state, and federal regulations for toxic chemical waste.

  • First Aid (in case of ingestion): Immediately call a poison control center or doctor. Rinse mouth. Do NOT induce vomiting.

Synthesis of the Core Intermediate

Expertise Pillar: The most direct and reliable method to synthesize the title compound is through the amidation of 4-hydroxyphenylacetic acid with dimethylamine. While various coupling agents can be employed, using N,N'-carbonyldiimidazole (CDI) offers a clean reaction with gaseous byproducts, simplifying purification.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product R1 4-Hydroxyphenylacetic Acid P1 Step 1: Activation Acid + CDI @ RT R1->P1 R2 Dimethylamine (2M in THF) P2 Step 2: Amination Add Dimethylamine @ RT R2->P2 C1 CDI (Coupling Agent) C1->P1 S1 Dry THF (Solvent) S1->P1 P1->P2 Active Imidazolide Intermediate P3 Aqueous Workup (EtOAc / H₂O) P2->P3 Crude Reaction Mixture P4 Purification (Silica Gel Chromatography) P3->P4 FP 2-(4-hydroxyphenyl)-N,N-dimethylacetamide P4->FP Pure Intermediate

Caption: Workflow for the synthesis of the target intermediate.

Detailed Synthesis Protocol
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 4-hydroxyphenylacetic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Activation: Add N,N'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution at room temperature.

    • Causality Note: CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazolide intermediate, releasing CO₂ and imidazole as byproducts. This in-situ activation is efficient and avoids the formation of urea byproducts common with carbodiimide reagents.

  • Reaction Monitoring: Stir the mixture for 60-90 minutes at room temperature. The reaction can be monitored by TLC or by observing the cessation of CO₂ evolution.

  • Amination: Slowly add a solution of dimethylamine (1.2 eq, typically a 2.0 M solution in THF) to the flask via syringe. An exotherm may be observed.

  • Completion: Allow the reaction to stir at room temperature for 3-5 hours or until the starting material is consumed (as monitored by TLC).

  • Workup: a. Quench the reaction by adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(4-hydroxyphenyl)-N,N-dimethylacetamide as a solid.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Application: Derivatization via O-Alkylation

The most powerful application of this intermediate is the functionalization of the phenolic hydroxyl group. Williamson ether synthesis is a classic and highly effective method for this transformation, allowing for the introduction of a vast array of R-groups.

General O-Alkylation Scheme

Caption: General reaction scheme for O-alkylation.

Protocol: Synthesis of 2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N,N-dimethylacetamide

This protocol provides a specific example, creating a precursor analogous to those found in various pharmacologically active agents.

  • Setup: To a 100 mL round-bottom flask, add 2-(4-hydroxyphenyl)-N,N-dimethylacetamide (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and anhydrous N,N-dimethylformamide (DMF) (approx. 0.3 M).

    • Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide. DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

  • Reagent Addition: Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq) to the stirred suspension.

    • Expertise Note: If using the hydrochloride salt of the amine, an extra equivalent of base is required to neutralize the HCl and generate the free base in situ. Using 3.0 equivalents of K₂CO₃ is recommended in this case.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-16 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS, monitoring for the disappearance of the starting material.

  • Workup: a. Cool the mixture to room temperature and filter off the inorganic salts. b. Dilute the filtrate with water and extract with ethyl acetate or dichloromethane (3x). c. The product contains a basic nitrogen, so an acidic wash is not recommended. Instead, wash the combined organic layers with water and then brine to remove residual DMF. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography. A gradient of methanol (containing 0.5-1% triethylamine to prevent peak tailing) in dichloromethane is often effective for purifying basic amines.

Characterization & Quality Control

Verifying the identity and purity of the intermediate and its derivatives is a critical, self-validating step.

TechniquePurposeExpected Observations for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide
¹H NMR Structural Elucidation & PurityAromatic protons (~6.7-7.1 ppm), singlet for the methylene bridge (~3.5 ppm), two singlets for the N-methyl groups (~2.9-3.0 ppm due to restricted rotation), broad singlet for the phenolic -OH.
¹³C NMR Carbon Skeleton ConfirmationCarbonyl carbon (~171 ppm), aromatic carbons (~115-156 ppm), methylene carbon (~41 ppm), N-methyl carbons (~36-37 ppm).
Mass Spec (MS) Molecular Weight Confirmation[M+H]⁺ at m/z = 180.10 or [M+Na]⁺ at m/z = 202.08.
HPLC Purity AssessmentA single major peak with purity >95% under appropriate chromatographic conditions.

References

  • Dimethylacetamide - Wikipedia. Wikipedia. [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - MDPI. MDPI. [Link]

  • Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. | Request PDF - ResearchGate. ResearchGate. [Link]

  • A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants - NIH. National Institutes of Health. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. National Institutes of Health. [Link]

  • Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). - ResearchGate. ResearchGate. [Link]

Sources

N,N-Dimethylacetamide (DMAc) in Organic Synthesis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on the Topic: 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Dear Researchers, Scientists, and Drug Development Professionals,

Before proceeding, it is crucial to address the specified topic of this guide: 2-(4-hydroxyphenyl)-N,N-dimethylacetamide as a solvent in organic reactions . Our comprehensive search of scientific literature and chemical supplier databases has revealed that this compound is a solid at room temperature. There is currently no available scientific literature or documented application of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide as a solvent in organic synthesis.

Given that a substance must be in a liquid state to function as a solvent for chemical reactions, the premise of the original topic is not supported by available evidence. Scientific integrity is paramount, and therefore, we cannot provide application notes or protocols for a use that is not documented.

However, recognizing the interest in the N,N-dimethylacetamide chemical family as solvents, we have redirected the focus of this guide to a closely related and highly relevant compound: N,N-dimethylacetamide (DMAc) . DMAc is a widely used, high-boiling, polar aprotic solvent with a rich history of application in both academic research and industrial processes, including pharmaceutical manufacturing.

This guide will provide the in-depth technical information, protocols, and expert insights originally requested, but centered on the practical and well-documented applications of N,N-dimethylacetamide (DMAc). We believe this information will be of significant value to your research and development endeavors.

Introduction: More Than Just a Solvent

N,N-Dimethylacetamide (DMAc), a colorless, high-boiling liquid, is a versatile and powerful polar aprotic solvent.[1][2] Its utility in organic synthesis extends beyond simple dissolution, often influencing reaction rates, selectivity, and mechanisms.[3][4] Unlike protic solvents, DMAc does not engage in hydrogen bonding, which makes it particularly effective at solvating cations and leaving anions relatively "bare" and highly reactive. This property is especially advantageous in reactions involving strong bases and nucleophiles. Furthermore, its high boiling point (165.1 °C) allows for a wide operational temperature range, accommodating reactions that require significant thermal energy.[1] This guide provides a detailed exploration of DMAc's properties, applications, and protocols for its use in key organic transformations.

Physicochemical Properties of N,N-Dimethylacetamide (DMAc)

A thorough understanding of a solvent's physical properties is essential for its effective use in experimental design. The key properties of DMAc are summarized in the table below.

PropertyValueReference
Chemical Formula C₄H₉NO[1][5]
Molar Mass 87.12 g·mol⁻¹[1][6]
Appearance Colorless liquid[1][2][6]
Boiling Point 165.1 °C[1][6]
Melting Point -20 °C[1][6]
Density 0.937 g/mL at 25 °C[1][6]
Solubility in Water Miscible[1][7]
Flash Point 63 °C[1]

Core Applications in Organic Synthesis

DMAc's unique combination of high polarity, aprotic nature, and thermal stability makes it an excellent choice for a variety of organic reactions.[3][8] It is particularly well-suited for reactions that are sensitive to protic solvents or require high temperatures.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of solvent is critical for the efficiency of the catalytic cycle. DMAc is often employed in these reactions due to its ability to dissolve a wide range of organic substrates and inorganic bases, as well as its high boiling point which allows for reactions to be run at elevated temperatures, often leading to improved reaction rates and yields.[9]

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd2_complex R-Pd(II)-X (L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OR)2, Base) r_pd_r_prime R-Pd(II)-R' (L_n) transmetalation->r_pd_r_prime reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction using DMAc as the solvent.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)

  • Nitrogen or Argon source for inert atmosphere

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMAc (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation by air.[10]

  • Base (K₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid.[10]

  • Ligand (PPh₃): The phosphine ligand stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.

  • Elevated Temperature: Many Suzuki-Miyaura couplings have a significant activation energy barrier, and heating accelerates the reaction rate. DMAc's high boiling point is advantageous here.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution (SₙAr) is a key transformation for the synthesis of substituted aromatic compounds, particularly those with electron-withdrawing groups.[11] DMAc is an excellent solvent for SₙAr reactions because its polar aprotic nature solvates the cation of the nucleophile, thereby increasing the nucleophilicity of the anion.[12] This leads to faster reaction rates compared to protic solvents.

The SₙAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11]

SNAr_Mechanism Reactants Ar-X + Nu⁻ Meisenheimer [Ar(X)Nu]⁻ (Meisenheimer Complex) Reactants->Meisenheimer Addition (rate-determining) Products Ar-Nu + X⁻ Meisenheimer->Products Elimination

Figure 2: Simplified Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

This protocol outlines a general procedure for the SₙAr reaction using DMAc as the solvent.

Materials:

  • 1-chloro-2,4-dinitrobenzene (1.0 mmol)

  • Primary amine (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • N,N-Dimethylacetamide (DMAc) (5 mL)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-2,4-dinitrobenzene (1.0 mmol) and the primary amine (1.1 mmol) in DMAc (5 mL).

  • Base Addition: Add potassium carbonate (1.5 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) if necessary. Monitor the reaction by TLC. The formation of a colored solution is often indicative of the Meisenheimer complex.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water (20 mL). The product will often precipitate.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. If the product is not a solid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Electron-Withdrawing Groups: The nitro groups on the aromatic ring are essential to stabilize the negative charge of the Meisenheimer intermediate, making the SₙAr reaction feasible.[11]

  • Base (K₂CO₃): The base deprotonates the primary amine, increasing its nucleophilicity, or acts as a scavenger for the HCl generated if the amine is used as its hydrochloride salt.

  • DMAc as Solvent: The polar aprotic nature of DMAc enhances the nucleophilicity of the amine and stabilizes the charged intermediate.

Safety and Handling of N,N-Dimethylacetamide (DMAc)

As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety. While DMAc is a versatile solvent, it is not without hazards.

  • Toxicity: DMAc is harmful if inhaled or absorbed through the skin and can cause serious eye irritation.[13] There is also evidence that it may damage fertility or an unborn child.[13]

  • Handling: Always handle DMAc in a well-ventilated fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Storage: Store DMAc in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[16]

  • Disposal: Dispose of DMAc waste in accordance with local, state, and federal regulations. Do not pour down the drain.[14]

Concluding Remarks

N,N-Dimethylacetamide is a powerful and versatile solvent that holds a significant place in the toolbox of organic chemists. Its high polarity, aprotic nature, and thermal stability make it a solvent of choice for a wide array of challenging organic transformations, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. By understanding its properties and following established protocols and safety guidelines, researchers can effectively leverage DMAc to achieve their synthetic goals in both academic and industrial settings.

References

  • American Chemical Society. (2023, June 19). N,N−Dimethylacetamide. Retrieved from [Link]

  • Ataman Kimya. N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). n n dimethylacetamide – Knowledge and References. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N,N-Dimethylacetamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Muzart, J. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(21), 6449.
  • PubChem. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • Monarch Chemical. (2025, October 20). N,N-Dimethylacetamide (DMAC): The Smart Choice for Modern Chemical Production. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Green Chemistry. Green Chem., 2019, 21, 3530-3539.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Sigma-Aldrich. (2025, September 13).
  • Monarch Chemical. (n.d.). Exploring the Advantages of N,N-Dimethylacetamide (DMAC) as an Industrial Solvent. Retrieved from [Link]

  • Carl ROTH. (n.d.).
  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. Retrieved from [Link]

  • ACS Publications. (2020, April 16). Synthesis and Characterization of N,N-Dimethylformamide-Protected Palladium Nanoparticles and Their Use in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Monarch Chemical. (2025, October 11). 7 Practical Dimethylacetamide (DMAc) Industrial Applications: A 2025 Buyer's Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Fisher Scientific. (2009, October 6).
  • National Center for Biotechnology Information. (n.d.).
  • New Jersey Department of Health. (n.d.). Common Name: DIMETHYL ACETAMIDE HAZARD SUMMARY. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12).
  • Chemos GmbH & Co.KG. (n.d.).
  • Google Patents. (n.d.). CN103524369A - Synthesis method of N, N-dimethylacetamide.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Dimethylacetamide (DMA). Common Organic Chemistry.

Sources

Application Notes and Protocols for Cell-Based Analysis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Phenylacetamide Derivative

2-(4-hydroxyphenyl)-N,N-dimethylacetamide is a small molecule whose biological activities are not yet extensively characterized. Structurally, it shares features with compounds known for a range of pharmacological effects. The N,N-dimethylacetamide (DMAc) moiety, often considered an inert solvent, has been shown to possess intrinsic biological activity, including anti-inflammatory properties and the ability to bind to bromodomains, suggesting epigenetic regulatory functions.[1] Furthermore, the presence of a 4-hydroxyphenyl group is a common feature in compounds with antioxidant and anti-inflammatory capabilities, such as N-(4-hydroxyphenyl)acetamide (paracetamol).[2][3] These structural alerts suggest that 2-(4-hydroxyphenyl)-N,N-dimethylacetamide could be a modulator of cellular signaling pathways, particularly those involved in inflammation.

This application note provides a detailed protocol for a cell-based assay to investigate the potential anti-inflammatory effects of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. The described workflow is designed to be a robust and self-validating system for characterizing the compound's impact on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a cornerstone of the inflammatory response.[4]

Principle of the Assay

This protocol utilizes a well-established in vitro model of inflammation. A murine macrophage cell line (e.g., RAW 264.7) is stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which potently activates the NF-κB pathway. The assay will quantify the ability of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide to inhibit this activation. The primary endpoints of this assay are the quantification of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6), and the direct assessment of NF-κB pathway activation through immunofluorescence or a reporter gene assay.

Materials and Reagents

ReagentSupplierCatalog Number
2-(4-hydroxyphenyl)-N,N-dimethylacetamideSigma-Aldrich76472-23-6
RAW 264.7 cell lineATCCTIB-71
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS), heat-inactivatedGibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichL4391
Griess Reagent SystemPromegaG2930
TNF-α Mouse ELISA KitInvitrogen88-7324-88
IL-6 Mouse ELISA KitInvitrogen88-7064-88
DAPI (4',6-diamidino-2-phenylindole)InvitrogenD1306
Anti-NF-κB p65 antibody (for IF)Cell Signaling8242
Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488InvitrogenA-11008
Cell Viability Assay (e.g., MTT, Resazurin)PromegaG4000

Experimental Workflow

The overall experimental workflow is depicted below. This multi-faceted approach ensures a comprehensive evaluation of the compound's activity, from its effects on cell health to its specific impact on inflammatory signaling.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis compound_prep Compound Preparation (Stock Solution) pretreatment Pre-treatment with 2-(4-hydroxyphenyl)-N,N-dimethylacetamide compound_prep->pretreatment cell_culture Cell Culture (RAW 264.7) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->pretreatment stimulation LPS Stimulation pretreatment->stimulation viability Cell Viability Assay (MTT/Resazurin) stimulation->viability griess Nitric Oxide Measurement (Griess Assay) stimulation->griess elisa Cytokine Quantification (ELISA) stimulation->elisa if_staining Immunofluorescence (NF-κB Translocation) stimulation->if_staining

Caption: Experimental workflow for assessing the anti-inflammatory activity of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Detailed Protocols

Part 1: Cell Culture and Maintenance
  • Cell Line Maintenance : Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging : Subculture cells every 2-3 days to maintain logarithmic growth. Never allow cells to become over-confluent, as this can alter their physiological responses.[5][6]

  • Cell Health : Regularly monitor cell morphology and viability. Only use healthy, viable cells for experiments to ensure reproducible results.[5][6]

Part 2: Assay Protocol
  • Cell Seeding : Seed RAW 264.7 cells in 96-well plates at an optimized density. A typical starting point is 5 x 10^4 cells per well. Allow cells to adhere for 24 hours.

    • Expert Insight : The optimal seeding density should be determined empirically to ensure that cells are healthy and responsive throughout the assay period without becoming confluent.[5]

  • Compound Preparation : Prepare a 10 mM stock solution of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide in sterile DMSO. Further dilute in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.

  • Pre-treatment : Remove the old medium from the cells and add fresh medium containing various concentrations of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO). Incubate for 1-2 hours.

  • Stimulation : Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation : Incubate the plates for 24 hours at 37°C and 5% CO2.

Part 3: Endpoint Analysis

A. Cell Viability Assay

  • Rationale : It is crucial to determine if the observed anti-inflammatory effects are due to specific pathway inhibition or general cytotoxicity.

  • Protocol : After the 24-hour incubation, perform a cell viability assay (e.g., MTT or Resazurin) according to the manufacturer's instructions. This should be done on a parallel plate set up identically to the main assay plate.

B. Nitric Oxide Measurement (Griess Assay)

  • Rationale : Activated macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple colorimetric method to measure nitrite, a stable and nonvolatile breakdown product of NO.

  • Protocol :

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution to each sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm within 30 minutes.

    • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

C. Cytokine Quantification (ELISA)

  • Rationale : Measuring the levels of pro-inflammatory cytokines like TNF-α and IL-6 provides a more specific assessment of the inflammatory response.

  • Protocol :

    • Collect the cell culture supernatant.

    • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's protocols.

D. NF-κB Nuclear Translocation (Immunofluorescence)

  • Rationale : In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus to activate gene transcription. Visualizing this translocation provides direct evidence of pathway modulation.

  • Protocol :

    • Seed cells on glass coverslips in 24-well plates.

    • Perform the treatment and stimulation as described above, but for a shorter duration (e.g., 30-60 minutes), as translocation is an early event.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with an anti-NF-κB p65 primary antibody.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize using a fluorescence microscope.

Data Analysis and Interpretation

The results should be analyzed to determine the dose-dependent effect of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide on the measured inflammatory parameters. The IC50 value (the concentration at which the compound inhibits 50% of the inflammatory response) should be calculated for each endpoint. A significant reduction in NO and cytokine production, without a corresponding decrease in cell viability, would suggest a specific anti-inflammatory effect. Confirmation of this effect can be achieved by observing the inhibition of NF-κB nuclear translocation.

Signaling Pathway

The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway. The diagram below illustrates the key steps in this pathway and the potential point of intervention for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα Degradation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Activates Compound 2-(4-hydroxyphenyl)-N,N-dimethylacetamide Compound->IKK Potential Inhibition

Sources

Application Note: Derivatization Strategies for the Quantitative Analysis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides detailed application notes and protocols for the chemical derivatization of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, a compound featuring a polar phenolic hydroxyl group that complicates direct analysis by gas chromatography (GC). Due to its low volatility and potential for thermal degradation, derivatization is an essential step to ensure robust, reproducible, and sensitive quantification. We will explore two primary, field-proven derivatization techniques: silylation and acylation . This document explains the underlying chemical principles, offers step-by-step protocols, and discusses the expected analytical outcomes, empowering researchers in pharmaceutical and chemical analysis to develop reliable quantitative methods for this and similar phenolic compounds.

Introduction: The Analytical Challenge

2-(4-hydroxyphenyl)-N,N-dimethylacetamide (MW: 179.22 g/mol ) is a molecule of interest in various chemical and pharmaceutical development contexts.[1] Its structure incorporates a polar phenolic hydroxyl (-OH) group and a tertiary amide. The phenolic group, in particular, presents a significant challenge for GC analysis. The active hydrogen is capable of strong intermolecular hydrogen bonding, which dramatically reduces the compound's volatility and requires high injector temperatures that can lead to thermal degradation.[2] Furthermore, this polarity can cause poor chromatographic performance, characterized by broad, tailing peaks and poor resolution.

Chemical derivatization addresses these issues by chemically modifying the polar functional group.[3][4] The primary goal is to replace the active hydrogen of the hydroxyl group with a non-polar, thermally stable moiety.[2][3] This transformation achieves several critical objectives:

  • Increases Volatility: By masking the polar -OH group, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.[5]

  • Enhances Thermal Stability: The resulting derivatives are less prone to degradation in the hot GC injector and column.[6]

  • Improves Chromatographic Peak Shape: Reduced analyte-column interactions lead to sharper, more symmetrical peaks, which are essential for accurate quantification.[2]

  • Modifies Mass Spectral Fragmentation: Derivatization produces predictable mass shifts and characteristic fragmentation patterns, aiding in compound identification and confirmation.

This note will provide comprehensive protocols for two of the most effective derivatization strategies for phenols: silylation and acylation.

General Experimental Workflow

A successful analysis requires a systematic approach, from initial sample preparation to final data interpretation. The derivatization step is a critical part of the sample preparation phase.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 Sample Collection & Extraction of Analyte p2 Solvent Evaporation (Dryness is critical for Silylation) p1->p2 p3 Reconstitution in Anhydrous Solvent p2->p3 d1 Add Derivatization Reagent (e.g., BSTFA or Acetic Anhydride) p3->d1 d2 Incubate & React (Heating/Vortexing) d1->d2 a1 Injection into GC-MS d2->a1 a2 Data Acquisition (Scan or SIM mode) a1->a2 a3 Data Processing (Integration & Quantification) a2->a3

Figure 1: General workflow for the analysis of phenolic compounds via derivatization GC-MS.

Protocol I: Silylation with BSTFA

Silylation is arguably the most common derivatization technique for converting active hydrogen compounds into a more suitable form for GC analysis.[7] The reaction involves replacing the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and widely used reagent for this purpose.[2][8]

Causality: The TMS group is sterically small and electronically neutral, effectively shielding the polarity of the oxygen atom. The reaction is driven by the formation of a stable byproduct, N-methyl-trifluoroacetamide. The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction, especially for sterically hindered or less reactive hydroxyl groups.[9] Anhydrous conditions are critical, as silylating reagents readily react with water, which consumes the reagent and can lead to incomplete derivatization.[6][7]

Figure 2: Silylation reaction to form the trimethylsilyl (TMS) derivative.

Materials and Reagents
  • 2-(4-hydroxyphenyl)-N,N-dimethylacetamide standard or extracted sample, dried.

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% TMCS catalyst.

  • Anhydrous pyridine or anhydrous acetone.[8]

  • GC vials with inserts and PTFE-lined caps.

  • Heating block or oven.

  • Vortex mixer.

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).

Step-by-Step Protocol
  • Sample Preparation: Ensure the sample extract is completely dry. Evaporate the extraction solvent under a gentle stream of nitrogen. The presence of water will inhibit the reaction.[7]

  • Reconstitution: Add 50 µL of anhydrous pyridine or acetone to the dried sample in a GC vial. Vortex for 15 seconds to dissolve the residue.

  • Reagent Addition: Add 50 µL of BSTFA (+1% TMCS) to the vial. The reagent should be in excess to drive the reaction to completion.[9]

  • Reaction: Tightly cap the vial and vortex for 10 seconds. Place the vial in a heating block set to 70°C for 30 minutes .

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

Expected Results & Interpretation
  • Molecular Weight Shift: The addition of a single TMS group replaces a proton, resulting in a mass increase of 72.1 Da.

    • Analyte MW: 179.22 Da

    • TMS-Derivative MW: 251.32 Da

  • Gas Chromatography: Expect a significantly earlier retention time and a sharp, symmetrical peak for the TMS-derivative compared to the underivatized compound (if it elutes at all).

  • Mass Spectrometry: The electron ionization (EI) mass spectrum should show a prominent molecular ion ([M]⁺) at m/z 251. A characteristic fragment corresponding to the loss of a methyl group ([M-15]⁺) at m/z 236 is also highly likely and serves as a key identifier for TMS derivatives.

Protocol II: Acylation with Acetic Anhydride

Acylation is another robust derivatization strategy that converts the phenolic hydroxyl into an ester.[2] This method is less sensitive to trace amounts of water compared to silylation but may sometimes require a simple work-up step to remove excess reagent or catalyst. Acetic anhydride is a common, effective, and inexpensive acylating agent.[10]

Causality: The reaction, a nucleophilic acyl substitution, forms a stable phenyl acetate ester which is significantly more volatile and thermally stable than the parent phenol. The reaction can be performed under neutral conditions, but it is often catalyzed by a weak base like pyridine, which acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct.

Figure 3: Acylation reaction to form the acetyl ester derivative.

Materials and Reagents
  • 2-(4-hydroxyphenyl)-N,N-dimethylacetamide standard or extracted sample.

  • Acetic Anhydride.

  • Pyridine (as catalyst and solvent).

  • Ethyl acetate or other suitable extraction solvent.

  • Saturated sodium bicarbonate solution.

  • GC vials, heating block, vortex mixer.

  • GC-MS system.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the dried sample residue in 100 µL of pyridine in a GC vial.

  • Reagent Addition: Add 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and vortex for 10 seconds. Place the vial in a heating block set to 60°C for 1 hour .[10]

  • Cooling & Quenching: After cooling to room temperature, add 500 µL of water to quench the excess acetic anhydride.

  • Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 30 seconds, and allow the layers to separate.

  • Washing: Transfer the upper organic layer to a new vial. Wash the organic phase by vortexing with 500 µL of saturated sodium bicarbonate solution to remove acetic acid and pyridine.

  • Analysis: Carefully transfer the top organic layer to a clean GC vial with an insert for analysis. Inject 1 µL into the GC-MS.

Expected Results & Interpretation
  • Molecular Weight Shift: The addition of an acetyl group replaces a proton, resulting in a mass increase of 42.04 Da.

    • Analyte MW: 179.22 Da

    • Acetyl-Derivative MW: 221.26 Da

  • Gas Chromatography: The acetyl derivative will elute much earlier than the parent compound with excellent peak shape.

  • Mass Spectrometry: The EI mass spectrum should show a molecular ion ([M]⁺) at m/z 221. A characteristic fragmentation is the loss of ketene ([M-42]⁺) via McLafferty rearrangement, which would result in a peak at m/z 179, corresponding to the mass of the original molecule. The base peak is often the acylium ion (CH₃CO⁺) at m/z 43.

Method Comparison and Selection

The choice between silylation and acylation depends on the specific analytical requirements, sample matrix, and available resources.

FeatureSilylation (BSTFA)Acylation (Acetic Anhydride)
Reaction Speed Very fast, often complete in minutes at elevated temperatures.[8]Slower, may require 30-60 minutes for completion.
Ease of Use Extremely simple; "mix and inject" protocol with no work-up.More complex; requires a work-up/extraction step.
Sensitivity to Water High. Requires strictly anhydrous conditions.[6][7]Low. Less sensitive to trace moisture.
Derivative Stability TMS derivatives can be susceptible to hydrolysis.[7]Acetyl esters are generally very stable.
Byproducts Volatile and generally do not interfere with chromatography.Acetic acid and catalyst (pyridine) must be removed.
Mass Shift Large (72 Da), which is useful for moving away from low-mass matrix interference.Moderate (42 Da).

Recommendation: For high-throughput screening and general-purpose quantification where anhydrous sample preparation is feasible, silylation with BSTFA is the preferred method due to its speed and simplicity. For complex matrices where water may be difficult to completely remove, or when maximum derivative stability is required, acylation offers a more robust alternative , albeit with a more involved protocol.

References

  • Benchchem. (n.d.). Comparing the efficiency of silylation versus acylation for GC analysis of phenols.
  • H-W. Scheeline, et al. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]

  • M. G. KALOGA, et al. (2012). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Derivatization Techniques in GC-MS Analysis of Phenolic Compounds.
  • Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. Retrieved from [Link]

  • Hunt, I. (n.d.). Acylation of phenols. University of Calgary. Retrieved from [Link]

  • Zhang, Z., et al. (2020). Acylation of phenols to phenolic esters with organic salts. Royal Society of Chemistry. Retrieved from [Link]

  • Reddy, P. G., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Retrieved from [Link]

  • Lurie, I. S. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.

Sources

Application Notes and Protocols for the Purification of Crude 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-hydroxyphenyl)-N,N-dimethylacetamide is a valuable intermediate in the development of various pharmaceuticals and biologically active compounds.[1] Its structural motif, featuring a phenolic hydroxyl group and a dimethylamide moiety, makes it a versatile scaffold for further chemical modifications. The purity of this compound is paramount for ensuring the reliability and reproducibility of downstream applications, as well as for meeting stringent regulatory requirements in drug development.

This document provides a comprehensive guide to the purification of crude 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. It is intended for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be robust and adaptable, allowing for efficient removal of common impurities. We will delve into the principles behind each technique, offering not just a set of instructions, but a framework for rational and effective purification.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. A common synthetic route to 2-(4-hydroxyphenyl)-N,N-dimethylacetamide involves the coupling of 4-hydroxyphenylacetic acid with dimethylamine. This is typically facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3]

Based on this synthesis, the primary impurities in the crude product are likely to be:

  • Unreacted Starting Materials: 4-hydroxyphenylacetic acid and dimethylamine (often present as a salt).

  • Coupling Agent Byproducts: Dicyclohexylurea (DCU) if DCC is used, or a water-soluble urea derivative if EDC is used.

  • Side-Reaction Products: Minor products arising from side reactions during the coupling process.

The purification strategy will therefore focus on separating the desired polar amide product from the acidic starting material, the basic amine, and the urea byproduct.

Purification Workflow Overview

A multi-step approach is recommended to achieve high purity. The general workflow involves an initial work-up to remove the bulk of the water-soluble impurities, followed by either recrystallization or column chromatography for final purification. The choice between recrystallization and chromatography will depend on the impurity profile and the desired final purity.

Purification_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Work-up Crude_Product->Workup Crude_Solid Crude Solid Workup->Crude_Solid Recrystallization Recrystallization Crude_Solid->Recrystallization Chromatography Column Chromatography Crude_Solid->Chromatography Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Part 1: Initial Work-up Protocol

This initial step aims to remove water-soluble impurities such as dimethylamine salts and the byproducts of water-soluble coupling agents like EDC.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl) to remove any unreacted dimethylamine.

  • Basic Wash: Subsequently, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove unreacted 4-hydroxyphenylacetic acid.

  • Brine Wash: Perform a final wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude solid.

Part 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent or solvent system can be identified.[4][5][6] The principle lies in the differential solubility of the desired compound and its impurities in a solvent at different temperatures.

Solvent Selection

The ideal recrystallization solvent should:

  • Poorly dissolve the compound at room temperature.

  • Readily dissolve the compound at its boiling point.

  • Not react with the compound.

  • Have a relatively low boiling point for easy removal.[5]

  • Dissolve the impurities well even at low temperatures, or not at all.

Given the polar nature of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide (due to the phenolic hydroxyl and amide groups), polar solvents are a good starting point for screening. A solvent-pair system may also be effective.[7]

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/SystemRationale
WaterHigh polarity, may be a good solvent at high temperatures.
Ethanol/WaterA common solvent pair for polar organic compounds.[7]
Acetone/HexaneAnother effective solvent pair for tuning polarity.
Ethyl AcetateA medium polarity solvent that may offer good differential solubility.
TolueneA non-polar solvent that is unlikely to dissolve the polar product, but may be useful in a solvent-pair system.
Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities (like DCU) are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Ice Bath: Once the solution has reached room temperature, cool it further in an ice bath to maximize the yield of the crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Part 3: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[8] For 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, normal-phase chromatography using silica gel is a suitable approach.

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that provides good separation between the product and its impurities, with the product having an Rf value ideally between 0.3 and 0.5.

Table 2: Suggested TLC Solvent Systems

Solvent System (v/v)Rationale
Ethyl Acetate / Hexane (e.g., 1:1 to 9:1)A versatile system for compounds of medium polarity.[9]
Dichloromethane / Methanol (e.g., 9:1 to 19:1)A more polar system suitable for polar compounds.
Toluene / Acetone (e.g., 9:1)Good for separating phenolic compounds.[10]

TLC Visualization: The spots can be visualized under UV light (254 nm) or by staining with a suitable reagent such as potassium permanganate or ferric chloride solution.[11]

TLC_Analysis cluster_0 TLC Plate Origin Origin Spot_Impurity1 Impurity 1 Spot_Product Product (Rf ~0.4) Spot_Impurity2 Impurity 2 Solvent_Front Solvent Front

Caption: Idealized TLC plate showing good separation.

Column Chromatography Protocol
  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, a dry loading method can be used by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combining and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of crude 2-(4-hydroxyphenyl)-N,N-dimethylacetamide can be effectively achieved through a systematic approach involving an initial aqueous work-up followed by either recrystallization or column chromatography. The choice of the final purification method will depend on the specific impurity profile of the crude material and the desired level of purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop a robust and efficient purification process for this important chemical intermediate.

References

  • A Mixed Solvent for Rapid TLC Analysis of Phenolic Compounds. (n.d.). Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters, 15(8), 1854–1857. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). Tetrahedron Letters, 52(43), 5642–5645. [Link]

  • Synthesis of Amides - Organic Chemistry - Jack Westin. (n.d.). Retrieved from [Link]

  • Characterization of phenolic compounds of turmeric using TLC - Journal of Pharmacognosy and Phytochemistry. (n.d.). Retrieved from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • (8): Separation of a mixture of phenols by thin layer chromatography (TLC). (n.d.). Retrieved from [Link]

  • Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. (2014). Journal of Visualized Experiments, (85), e51421. [Link]

  • Is Dimethylacetamide (DMAC) Water Soluble? Solubility Data And Compatibility Chart For Industrial Use - News - tianjin gnee biotech co., ltd. (n.d.). Retrieved from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020). Retrieved from [Link]

  • Recrystallization: Choosing Solvent & Inducing Crystallization - YouTube. (2021). Retrieved from [Link]

  • CHEM 2212L Experiment 8 - Amide Synthesis - YouTube. (2020). Retrieved from [Link]

  • Pharmaceutics | An Open Access Journal from MDPI. (n.d.). Retrieved from [Link]

  • Uniform Covalent Polymerization of Zirconium–Organic Cages for High-Loading CO2 Separation Membranes. (2022). Journal of the American Chemical Society, 144(3), 1259–1267. [Link]

  • Recrystallization Solvent Pair - YouTube. (2013). Retrieved from [Link]

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2022). Organic Letters, 24(3), 639–644. [Link]

  • Recrystallization - a CLASSIC technique to purify a SOLID - YouTube. (2020). Retrieved from [Link]

  • Amide Synthesis - YouTube. (2020). Retrieved from [Link]

  • Amidation Reaction - YouTube. (2023). Retrieved from [Link]

  • Synthesis, Distillation, & Recrystallization - LabXchange. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176–2179. [Link]

  • Creatine - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for NMR Sample Preparation of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cornerstone of High-Fidelity NMR Data

In the landscape of pharmaceutical research and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for structural elucidation and quantitative analysis. The integrity of the data it yields is, however, fundamentally dependent on the quality of the sample preparation. This guide provides a comprehensive, field-proven protocol for the preparation of NMR samples of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, a molecule of interest in medicinal chemistry. Beyond a mere recitation of steps, this document delves into the causality behind each experimental choice, empowering the researcher to not only execute the protocol but also to adapt it to similar chemical entities. Every step is designed to be part of a self-validating system, ensuring the acquisition of high-resolution, artifact-free spectra.

Physicochemical Properties of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

A thorough understanding of the analyte's properties is paramount in developing a robust sample preparation workflow. The table below summarizes key physicochemical characteristics of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide and its constituent moieties, which inform the subsequent protocol.

PropertyValue/InformationRelevance to NMR Sample Preparation
Molecular Formula C₁₀H₁₃NO₂Influences molecular weight and solubility characteristics.
Molecular Weight 179.22 g/mol Essential for accurate concentration calculations.
Structure Phenolic hydroxyl group, N,N-dimethylacetamide groupThe polar phenolic group and the amide functionality dictate solvent choice. The hydroxyl proton is exchangeable and its signal may be broad or absent in protic solvents.
Expected Polarity Moderately polarGuides the selection of appropriate deuterated solvents. The presence of both hydrogen bond donor (OH) and acceptor (C=O, N) sites suggests solubility in polar aprotic and some polar protic solvents.
Stability Generally stable, but the phenolic hydroxyl group can be susceptible to oxidation, especially at basic pH.Sample preparation should be performed in a timely manner, and storage in inert atmosphere is recommended for long-term stability. The compound is stable in the presence of strong bases but hydrolyzes in the presence of acids[1].

Part 1: The Critical Choice of a Deuterated Solvent

The selection of an appropriate deuterated solvent is the most critical decision in NMR sample preparation. The ideal solvent must completely dissolve the analyte without chemical interaction, and its residual signals should not obscure key resonances of the sample.[2]

Rationale for Solvent Selection:

Given the moderately polar nature of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, polar aprotic solvents are generally the first choice. The phenolic hydroxyl group can exchange protons with protic solvents like methanol-d₄ or D₂O, leading to signal broadening or disappearance. Therefore, solvents like Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ are excellent starting points. For related compounds like acetaminophen, DMSO-d₆ has been shown to be an effective solvent for NMR analysis.[2]

Solvent Selection Workflow:

The following diagram illustrates a logical workflow for selecting the optimal NMR solvent.

Solvent_Selection_Workflow Solvent Selection Workflow for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide start Start: Obtain Pure Analyte solubility_test Perform micro-solubility test (mg scale in ~0.5 mL solvent) start->solubility_test dmso Try DMSO-d6 solubility_test->dmso Primary Choice acetone Try Acetone-d6 solubility_test->acetone Secondary Choice chloroform Try Chloroform-d (with caution for solubility) solubility_test->chloroform If less polar character is suspected methanol Try Methanol-d4 (note OH exchange) solubility_test->methanol If higher polarity is needed dissolved Is the sample fully dissolved? dmso->dissolved acetone->dissolved chloroform->dissolved methanol->dissolved prepare_sample Prepare NMR sample (~5-10 mg in 0.6-0.7 mL) dissolved->prepare_sample Yes try_another Try another recommended solvent dissolved->try_another No yes Yes no No acquire_1h Acquire preliminary 1H NMR spectrum prepare_sample->acquire_1h check_overlap Check for signal overlap with residual solvent and water peaks acquire_1h->check_overlap proceed Proceed with full NMR analysis check_overlap->proceed No significant overlap check_overlap->try_another Significant overlap no_overlap No significant overlap overlap Significant overlap try_another->solubility_test

Caption: A decision-making workflow for selecting the optimal deuterated solvent.

Part 2: Protocol for NMR Sample Preparation

This protocol is designed for the preparation of a standard 5 mm NMR tube sample for routine 1D and 2D NMR experiments. For quantitative NMR (qNMR), more stringent procedures for weighing and volume dispensing are required.

Materials and Equipment:
  • 2-(4-hydroxyphenyl)-N,N-dimethylacetamide (high purity)

  • Deuterated NMR solvent (e.g., DMSO-d₆, ≥99.8% D)

  • High-quality 5 mm NMR tubes

  • Analytical balance (readability ±0.01 mg)

  • Vortex mixer

  • Pipettes and tips

  • Lint-free wipes (e.g., Kimwipes)

  • NMR tube rack

  • NMR tube caps

Step-by-Step Methodology:
  • Weighing the Sample:

    • Rationale: Accurate weighing is crucial for determining the concentration of the sample, which influences signal-to-noise and is essential for qNMR.

    • Procedure: Tare a clean, dry vial on an analytical balance. Carefully weigh approximately 5-10 mg of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide into the vial. For qNMR, a microbalance with at least 0.001 mg readability is recommended.[3] Record the exact mass.

  • Solvent Addition and Dissolution:

    • Rationale: Ensuring complete dissolution is vital for a homogeneous sample, which is a prerequisite for obtaining sharp, well-resolved NMR signals.

    • Procedure: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial containing the weighed sample. Cap the vial and gently vortex or sonicate for a few seconds to aid dissolution. Visually inspect the solution against a bright background to ensure no solid particles remain.

  • Transfer to the NMR Tube:

    • Rationale: Proper transfer technique minimizes contamination and ensures the correct sample height in the NMR tube for optimal shimming and data acquisition.

    • Procedure: Using a clean pipette, carefully transfer the solution from the vial into a clean, dry 5 mm NMR tube. Avoid introducing any particulate matter. The final sample height should be approximately 4-5 cm.

  • Capping and Labeling:

    • Rationale: Secure capping prevents solvent evaporation and contamination. Proper labeling is essential for sample tracking.

    • Procedure: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free wipe to remove any dust or fingerprints. Label the tube clearly with the sample identification.

  • Final Homogenization:

    • Rationale: A final gentle mix ensures a uniform magnetic environment throughout the sample volume.

    • Procedure: Invert the capped NMR tube several times to ensure the solution is thoroughly mixed.

Part 3: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Poor Solubility Incorrect solvent choice; insufficient solvent volume.Refer to the solvent selection workflow and try a more appropriate solvent. A slight warming of the sample in a water bath may aid dissolution, but be cautious of potential degradation.
Broad NMR Signals Inhomogeneous sample; presence of paramagnetic impurities; sample concentration too high.Ensure complete dissolution. Filter the sample through a small cotton plug in a pipette if particulates are suspected. Degas the sample if paramagnetic impurities are likely. Dilute the sample if concentration-dependent aggregation is occurring.
Disappearance of Phenolic -OH Signal Proton exchange with residual water or a protic solvent.This is expected in protic solvents. In aprotic solvents like DMSO-d₆, the -OH peak should be visible. If it is broad, it may indicate the presence of water. Using a freshly opened bottle of high-purity deuterated solvent is recommended.
Unexpected Peaks in the Spectrum Contamination from glassware, solvent, or the sample itself.Ensure all glassware is scrupulously clean. Use high-purity solvents. Verify the purity of the analyte by another method (e.g., LC-MS).

Part 4: Data Acquisition and Processing Insights

While this guide focuses on sample preparation, a few key considerations for data acquisition are pertinent:

  • Shimming: A well-prepared, homogeneous sample will allow for better magnetic field shimming, resulting in sharper lines and improved resolution.

  • Referencing: The residual solvent peak can be used for referencing the chemical shift scale. For DMSO-d₆, the residual peak appears at approximately 2.50 ppm for ¹H NMR.

  • Water Suppression: If a significant water peak is present, solvent suppression techniques may be necessary to avoid obscuring underlying signals.

Conclusion: The Path to Reproducible, High-Quality Data

Meticulous NMR sample preparation is not a trivial procedural step but a foundational element of robust scientific inquiry. By understanding the chemical principles that underpin each stage of the process, from solvent selection to the final homogenization, researchers can ensure the acquisition of high-fidelity NMR data for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. This, in turn, enables accurate structural elucidation, confident purity assessment, and reliable quantitative analysis, ultimately accelerating the pace of drug discovery and development.

References

  • American Chemical Society. (2023). N,N−Dimethylacetamide. [Link]

  • Nanalysis Corp. (n.d.). Quantification of Active Pharmaceutical Ingredients Present in Over-the-Counter Medication via 1H NMR Spectroscopy. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. We will address common experimental hurdles through a detailed troubleshooting guide and a comprehensive FAQ section, ensuring scientific integrity and repeatability.

Core Synthesis Overview

The target molecule, 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, is a disubstituted amide. Its synthesis is primarily achieved by forming an amide bond between 2-(4-hydroxyphenyl)acetic acid and dimethylamine. The principal challenge in this synthesis is the presence of a reactive phenolic hydroxyl group, which can compete with the amine nucleophile, leading to undesired side products. The choice of reaction conditions and reagents is therefore critical to ensure chemoselectivity and high yield.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Issue 1: Low or No Product Yield

Question: My reaction shows very low conversion of the starting material, 2-(4-hydroxyphenyl)acetic acid, after the recommended reaction time. What are the potential causes and solutions?

Answer: Low conversion is a common issue that can typically be traced back to one of four areas: reagent activity, reaction conditions, starting material quality, or the chosen synthetic route.

  • Reagent Inactivity:

    • Coupling Reagents: Carbodiimides (EDC, DCC) and uronium salts (HATU, HBTU) are sensitive to moisture. If improperly stored, they will hydrolyze and lose activity. Always use freshly opened reagents or those stored in a desiccator.

    • Acid Halide Precursors: If you are using the acid chloride route, the thionyl chloride (SOCl₂) or oxalyl chloride used for its preparation must be fresh. These reagents also degrade with moisture.

    • Dimethylamine Source: Dimethylamine is a gas and is typically used as a solution in a solvent like THF or as its hydrochloride salt. Ensure the concentration of the solution is accurate. If using the salt, a stoichiometric amount of a tertiary amine base (like triethylamine) is required to liberate the free amine.

  • Suboptimal Reaction Conditions:

    • Temperature: Amide bond formation can be slow at low temperatures. While starting at 0°C is recommended to control the initial exotherm, especially with acid chlorides, the reaction may need to be warmed to room temperature or even gently heated (40-50°C) to proceed to completion. Monitor progress by TLC or LC-MS before increasing the temperature.

    • Solvent Choice: The solvent must be able to dissolve the starting materials and be inert to the reaction conditions. Dipolar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are often excellent choices for amide couplings.[1] Chlorinated solvents like Dichloromethane (DCM) are also common, but solubility of the carboxylic acid can be limited.

  • Starting Material Purity:

    • Impurities in the 2-(4-hydroxyphenyl)acetic acid can interfere with the reaction. It is advisable to verify its purity by NMR or melting point before use. The starting material can be synthesized by methods such as the diazotization and hydrolysis of 4-aminophenylacetic acid.[2][3][4]

  • Troubleshooting Workflow: The following diagram outlines a logical workflow for diagnosing low-yield issues.

    low_yield_troubleshooting start Start: Low or No Yield check_reagents Verify Reagent Activity (Coupling Agent, Amine, etc.) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_conditions Review Reaction Conditions (Temp, Solvent, Time) reagents_ok->optimize_conditions Yes replace_reagents Solution: Use fresh, anhydrous reagents. Verify amine concentration. reagents_ok->replace_reagents No conditions_ok Conditions Optimized? optimize_conditions->conditions_ok check_sm Assess Starting Material Purity conditions_ok->check_sm Yes modify_conditions Solution: Increase temperature gradually. Screen alternative solvents (e.g., DMF). Extend reaction time. conditions_ok->modify_conditions No sm_ok Purity Confirmed? check_sm->sm_ok success Successful Synthesis sm_ok->success Yes purify_sm Solution: Recrystallize or purify 2-(4-hydroxyphenyl)acetic acid. sm_ok->purify_sm No replace_reagents->check_reagents modify_conditions->optimize_conditions purify_sm->check_sm

    Troubleshooting workflow for low product yield.
Issue 2: Presence of Significant Side Products

Question: My TLC/LC-MS analysis shows multiple spots/peaks apart from my starting material and desired product. What is the most likely side reaction and how can I suppress it?

Answer: With an unprotected phenol, the most probable side reaction is O-acylation , where the phenolic hydroxyl group is acylated to form an ester byproduct. This occurs because the phenoxide anion (formed under basic conditions) is also a potent nucleophile.

  • Mechanism of O-Acylation: The activated carboxylic acid (either as an acid chloride or an active ester from a coupling reagent) can react with the hydroxyl group of another molecule of 2-(4-hydroxyphenyl)acetic acid or the product itself.

  • Strategies for Suppression:

    • Control of Stoichiometry and Addition Order: Use a slight excess of the amine (1.1-1.2 equivalents). When using the acid chloride method, add the acid chloride solution slowly to a solution containing both the dimethylamine and a non-nucleophilic base. This ensures the highly reactive acid chloride encounters the intended amine nucleophile first.

    • Temperature Control: Perform the reaction at a lower temperature (0°C). N-acylation is generally kinetically favored over O-acylation, and lower temperatures can enhance this selectivity.

    • Choice of Base: Use of a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) is preferable to triethylamine (TEA), as it is less likely to participate in side reactions.

    • Chemoselective Reagents: Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation and can offer high chemoselectivity in the presence of unprotected hydroxyl groups.[5] Similarly, certain silicon-based reagents like methyltrimethoxysilane (MTM) can mediate direct amidation with high yields and simple workups.[6][7]

    • Protection Strategy (If Necessary): If selectivity cannot be achieved, protecting the phenolic hydroxyl group is the most robust solution. A common strategy is to protect it as a benzyl ether or a silyl ether (e.g., TBDMS), perform the amidation, and then deprotect in a final step.

Issue 3: Difficult Product Purification

Question: I am having trouble isolating a pure product after the reaction. My aqueous workup results in emulsions, and column chromatography gives poor separation. What can I do?

Answer: Purification challenges often stem from the amphipathic nature of the product (containing both a polar phenol and a less polar amide/aromatic ring) and byproducts with similar polarities.

  • Aqueous Workup Optimization:

    • Emulsions: Emulsions during extraction are common. To break them, add a small amount of brine (saturated NaCl solution) or gently filter the biphasic mixture through a pad of celite.

    • Acid-Base Extraction: Leverage the acidic nature of the phenolic hydroxyl group.

      • After the reaction, dilute with an organic solvent (e.g., Ethyl Acetate).

      • Wash with a mild acid (e.g., 1 M HCl or saturated NH₄Cl) to remove excess amines and basic residues.

      • Extract the organic layer with a mild base (e.g., 1 M NaOH or K₂CO₃ solution). Your product should move into the aqueous basic layer as the corresponding phenoxide salt, leaving non-acidic impurities (like the O-acylated byproduct) in the organic layer.

      • Separate the aqueous layer, cool it in an ice bath, and re-acidify with 1 M HCl to a pH of ~5-6 to precipitate your pure product.

      • Filter the resulting solid and wash with cold water.

  • Chromatography and Crystallization:

    • Column Chromatography: If the acid-base extraction is insufficient, use a solvent system like Ethyl Acetate/Hexanes or DCM/Methanol for silica gel chromatography. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help reduce tailing of the phenolic product on the silica.

    • Crystallization: The final product is a solid and should be amenable to crystallization. Try dissolving the crude material in a minimal amount of a hot solvent (e.g., Ethyl Acetate, Isopropanol, or an Acetone/Water mixture) and allowing it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: Is it mandatory to protect the phenolic hydroxyl group? It is not strictly mandatory, and direct amidation without protection is often achievable. However, if you are struggling with O-acylation side products and low yields, a protection/deprotection sequence is the most reliable (though less atom-economical) strategy.

Q2: Which coupling reagent is best for this synthesis? There is no single "best" reagent, as the optimal choice depends on scale, cost, and purification preferences.

Reagent Advantages Disadvantages
EDC/HOBt Water-soluble urea byproduct, mild conditions.[8] HOBt has safety concerns on a large scale.
HATU/HBTU Very fast reaction rates, high yields. Expensive, produces solid byproducts.
T3P® High reactivity, clean reaction profiles. Can be corrosive, requires a base.[9]

| SOCl₂ | Inexpensive, highly reactive intermediate (acid chloride). | Harsh conditions (heat), generates HCl gas, low chemoselectivity. |

Q3: What is the purpose of adding an activating agent like HOBt with EDC? 1-Hydroxybenzotriazole (HOBt) is an additive used with carbodiimide coupling reagents like EDC. The EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can rearrange, leading to side products and racemization (if the alpha-carbon were chiral). HOBt reacts with this intermediate to form an activated OBt-ester, which is more stable but still highly reactive towards the amine. This two-step activation minimizes side reactions and improves the efficiency of the amide bond formation.[8]

edc_hobt_mechanism RCOOH R-COOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt Amide R-CONR'₂ Final Amide O_Acylisourea->Amide + R'₂NH (direct path) HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Amide + R'₂NH Amine R'₂NH Dimethylamine Amine->Amide EDU EDU (Water-Soluble Byproduct) Amide->EDU Byproduct Formed

Sources

Common side reactions in the synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Welcome to the technical support guide for the synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its preparation. The guidance is structured to address specific experimental challenges, explaining the chemical principles behind them to empower researchers in optimizing their synthetic protocols.

Section 1: Core Synthesis & Troubleshooting

The most common and direct route to 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is the amide coupling reaction between 4-hydroxyphenylacetic acid and dimethylamine. While conceptually straightforward, this reaction presents a key chemoselectivity challenge: the presence of two nucleophilic sites, the amine (reagent) and the phenolic hydroxyl group (on the starting material). This can lead to several side reactions that complicate the synthesis and purification.

Question 1: My reaction yield is consistently low, and I see multiple spots on my TLC plate. What is the primary cause?

Answer: Low yield in this synthesis is almost always due to a competing O-acylation reaction, where the phenolic hydroxyl group of one molecule of 4-hydroxyphenylacetic acid attacks the activated carboxyl group of another. This leads to the formation of polyester-like oligomers and other ester byproducts instead of the desired amide.

The root of this issue lies in the relative nucleophilicity and acidity of the functional groups involved. While the carboxylic acid is the most acidic site, a strong base can deprotonate the phenol, significantly increasing its nucleophilicity and promoting O-acylation.

Troubleshooting Steps & Scientific Rationale:

  • Choice of Coupling Agent: Standard peptide coupling reagents are used to activate the carboxylic acid. The choice of agent impacts both reactivity and byproduct profiles.

    • DCC (N,N'-Dicyclohexylcarbodiimide): Effective but generates an insoluble byproduct, dicyclohexylurea (DCU), which can trap the product and complicate purification.

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Highly recommended. It functions similarly to DCC but its urea byproduct is water-soluble, allowing for simple removal during an aqueous workup.

    • HATU/HBTU: More powerful activators, but also more expensive. They can sometimes improve yields in sluggish reactions but may also accelerate side reactions if conditions are not optimized.

  • Control of Stoichiometry and Addition Order: The order in which you add reagents is critical.

    • Protocol: First, activate the 4-hydroxyphenylacetic acid with your chosen coupling agent (e.g., EDC) and an additive like HOBt (Hydroxybenzotriazole). This forms an activated ester intermediate. Only after this activation is complete should you add the dimethylamine. Adding all components at once increases the likelihood of the phenolic hydroxyl group competing with the dimethylamine.

  • Base Selection: The choice of base can tip the balance between N- and O-acylation.

    • Avoid Strong Bases: Avoid strong bases like sodium hydroxide or potassium hydroxide before the coupling is complete, as they will readily deprotonate the phenol.[1][2]

    • Use Non-Nucleophilic Bases: Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid produced during the reaction without promoting side reactions. Use it sparingly (1.1-1.5 equivalents).

  • Temperature Management: Perform the carboxyl activation at a low temperature (0 °C) to control the reaction rate and minimize side product formation. After activation, the amine can be added, and the reaction can be allowed to slowly warm to room temperature.

Below is a diagram illustrating the desired reaction pathway versus the competing side reaction.

Reaction_Pathways cluster_activation Activation Step cluster_reaction Reaction Step SM 4-Hydroxyphenylacetic Acid (4-HPAA) ActivatedEster Activated Ester Intermediate SM->ActivatedEster Activation Act Coupling Agent (e.g., EDC) Act->ActivatedEster Product Desired Product 2-(4-hydroxyphenyl)-N,N-dimethylacetamide ActivatedEster->Product N-Acylation (Desired Pathway) SideProduct O-Acylation Side Product (Polyester Oligomer) ActivatedEster->SideProduct O-Acylation (Side Reaction) DMA Dimethylamine (Me2NH) DMA->Product AnotherSM Another molecule of 4-HPAA AnotherSM->SideProduct

Caption: Desired N-acylation vs. competing O-acylation side reaction.

Question 2: I used DCC and now have a large amount of insoluble white solid in my reaction mixture. How do I remove it?

Answer: The insoluble white solid is N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent. Its poor solubility in most organic solvents is a known drawback of using DCC.

Troubleshooting Protocol: Removal of DCU

  • Initial Filtration: After the reaction is complete, cool the reaction mixture. Dilute it with a solvent in which your product is soluble but DCU is not (e.g., dichloromethane or ethyl acetate). Filter the mixture through a pad of Celite® to remove the bulk of the DCU. Wash the filter cake with a small amount of the same solvent.

  • Solvent Swap & Precipitation: Concentrate the filtrate. The remaining dissolved DCU is often less soluble in other solvents. You can try dissolving the crude material in a minimal amount of a polar solvent (like acetone) and then adding a non-polar solvent (like hexanes) to precipitate the remaining DCU, though this risks co-precipitation of your product.

  • Aqueous Workup: The most reliable method is to switch to a water-soluble coupling agent like EDC in future experiments. The resulting 1-ethyl-3-(3-dimethylaminopropyl)urea is easily removed with a simple acidic wash (e.g., 1N HCl) during the workup.

Section 2: FAQs - Strategic & Optimization Questions

Question 3: Is it necessary to protect the phenolic hydroxyl group before the coupling reaction?

Answer: Protecting the phenol is not strictly necessary but is a highly effective strategy to prevent O-acylation, simplify purification, and ultimately improve the overall yield and reproducibility of the synthesis.

  • When to Protect: If you are struggling with low yields and complex purification due to O-acylation byproducts, a protection strategy is strongly recommended. For large-scale synthesis where purity and consistency are paramount, it is standard practice.

  • When to Avoid: For small-scale, exploratory synthesis, you may be able to achieve acceptable results without protection by carefully controlling reaction conditions (low temperature, controlled addition, use of EDC/HOBt). This avoids the two extra steps of protection and deprotection.

Recommended Protecting Groups:

Protecting GroupProtection ReagentDeprotection ConditionsComments
TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, ImidazoleTBAF or mild acid (e.g., AcOH)Robust, survives most coupling conditions. Easy to remove.
MOM (Methoxymethyl)MOM-Cl, DIPEAAcid (e.g., HCl in MeOH)Stable, but deprotection requires acidic conditions.
Benzyl (Bn)Benzyl Bromide, K₂CO₃Catalytic Hydrogenation (H₂, Pd/C)Very stable, but requires hydrogenation for removal.
Question 4: What is the best way to monitor the reaction's progress and identify the main components?

Answer: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.

Recommended TLC Protocol:

  • Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexanes (e.g., starting at 50:50 and adjusting polarity as needed) is a good starting point. Adding 1% acetic acid to the eluent can improve the spot shape of the acidic starting material.

  • Visualization: Use a UV lamp (254 nm). The aromatic rings of the starting material and product will be visible. Staining with potassium permanganate can also be used.

  • Interpreting the Plate:

    • 4-Hydroxyphenylacetic Acid (Starting Material): Will be a very polar spot, often streaky, with a low Rf value.

    • 2-(4-hydroxyphenyl)-N,N-dimethylacetamide (Product): Will be less polar than the starting acid, with a higher Rf value.

    • O-acylated Byproducts: Will be much less polar than the product and will have the highest Rf values.

Below is a troubleshooting workflow based on TLC analysis.

G start Run TLC of Reaction Mixture q1 Is starting material (SM) spot still intense? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 cause1 Probable Cause: - Incomplete activation - Insufficient reaction time yes1->cause1 q2 Are there significant spots with Rf higher than product? no1->q2 sol1 Solution: - Add more coupling agent - Allow longer reaction time cause1->sol1 yes2 Yes q2->yes2 no2 No q2->no2 cause2 Probable Cause: - O-acylation is occurring yes2->cause2 end Reaction is likely complete. Proceed to workup. no2->end sol2 Solution: - Ensure low temperature - Consider protecting group strategy for next attempt cause2->sol2

Sources

Technical Support Center: Stability of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your results.

Introduction

2-(4-hydroxyphenyl)-N,N-dimethylacetamide is a compound of interest in various research and development fields. Its structure, featuring a phenolic hydroxyl group and a tertiary amide, presents a unique stability profile in aqueous environments. Understanding its degradation pathways is critical for developing stable formulations, interpreting analytical results, and ensuring the reliability of experimental outcomes. This guide will address common questions and challenges related to the stability of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide in aqueous solution?

A1: Based on its chemical structure, which is analogous to other phenolic amides like paracetamol, two primary degradation pathways are of concern: hydrolysis of the amide bond and oxidation of the phenolic ring.

  • Hydrolytic Degradation: The N,N-disubstituted acetamide side chain can undergo hydrolysis, particularly under acidic or basic conditions, although it is generally more resistant to base-catalyzed hydrolysis. Acid-catalyzed hydrolysis would likely yield 4-hydroxyphenylacetic acid and dimethylamine.

  • Oxidative Degradation: The 4-hydroxyphenyl moiety is susceptible to oxidation. This can be initiated by dissolved oxygen, metal ions, or exposure to light (photodegradation). Oxidation can lead to the formation of colored quinone-type structures and other complex degradation products.

Q2: My solution of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is turning yellow/brown. What is causing this discoloration?

A2: The development of a yellow or brown color is a strong indicator of oxidative degradation of the phenolic ring. This often leads to the formation of benzoquinone-like structures, which are colored. This process can be accelerated by:

  • High pH: Deprotonation of the phenolic hydroxyl group increases its susceptibility to oxidation.

  • Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of phenols.

  • Exposure to Light: UV radiation can promote the formation of radical species, initiating oxidation.

  • Elevated Temperature: Higher temperatures can increase the rate of oxidative reactions.

To mitigate this, consider preparing solutions fresh, using high-purity water and reagents, degassing the solvent, and protecting the solution from light by using amber vials or covering the container with aluminum foil.

Q3: I am observing a loss of the parent compound in my HPLC analysis over time, even when stored at low temperatures. What could be the issue?

A3: While low temperatures slow down most degradation reactions, they may not completely halt them. If you are still observing degradation, consider the following:

  • pH of the Solution: The pH of your aqueous solution is a critical factor. Even at low temperatures, hydrolysis can occur if the pH is significantly acidic or basic. Ensure your solution is buffered at an appropriate pH where the compound exhibits maximum stability.

  • Dissolved Oxygen: If your solution was not deoxygenated, slow oxidation can still occur.

  • Adsorption to Container: Depending on the nature of your storage container, the compound may adsorb to the surface, leading to an apparent loss from the solution. Using silanized glass or polypropylene vials might mitigate this.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram Degradation of the compoundPerform a forced degradation study to identify potential degradation products.
Impurities in the starting materialAnalyze the starting material before preparing the solution.
Contamination from solvent or glasswareUse high-purity solvents and thoroughly clean glassware.
Poor reproducibility of results Instability of the compound in the prepared solutionPrepare solutions fresh before each experiment.
Inconsistent storage conditionsEnsure all samples are stored under identical and controlled conditions (temperature, light exposure).
Precipitation of the compound Poor solubility at the storage temperature or pHDetermine the solubility of the compound under your experimental conditions. Consider using a co-solvent if compatible with your experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide and to develop a stability-indicating analytical method.

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with a UV or PDA detector

  • Incubator/oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC to observe the formation of degradation products and the loss of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Starting HPLC Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or use a PDA detector to scan for the optimal wavelength for all components)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Inject the unstressed sample to determine the retention time of the parent compound.

  • Inject the stressed samples from the forced degradation study.

  • Optimize the mobile phase composition and gradient to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Workflows

Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Stability-Indicating Method Development

Stability_Method_Development Start Inject Unstressed and Stressed Samples Evaluate Evaluate Peak Separation (Resolution) Start->Evaluate Optimize Optimize Mobile Phase & Gradient Evaluate->Optimize Resolution < 2 Validate Validate Method (ICH Guidelines) Evaluate->Validate Resolution > 2 Optimize->Evaluate Final Final Stability-Indicating Method Validate->Final

Caption: Logic for developing a stability-indicating HPLC method.

References

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(5), 48-64.
  • Patil, A. S., et al. (2012). Forced degradation study of paracetamol in tablet formulation using RP-HPLC. Association of Pharmacy Professionals, 3(1), 53-59.
  • Ravi Sankar, P., et al. (2011). Forced degradation studies of paracetamol in bulk and tablet formulation by using RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 384-388.
  • Wikipedia. (2024). Dimethylacetamide. [Link]

  • Ho, T. D., et al. (2012). Selective extraction of genotoxic impurities and structurally alerting compounds using polymeric ionic liquid sorbent coatings in solid-phase microextraction: Alkyl halides and aromatics. Journal of Chromatography A, 1240, 29-42. [Link]

Troubleshooting peak tailing in HPLC of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Peak Tailing in HPLC

Analyte: 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Welcome to the technical support guide for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues with this and similar molecules.

Understanding the Analyte

2-(4-hydroxyphenyl)-N,N-dimethylacetamide possesses two key functional groups that are often the source of peak tailing in reversed-phase HPLC:

  • A basic tertiary amine (-N(CH3)2): This group is easily protonated and can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases. This is a primary cause of peak tailing for basic compounds.[1][2][3]

  • An acidic phenolic group (-OH): This group can also interact with the stationary phase and is susceptible to chelation with trace metal contaminants within the silica matrix, contributing to peak asymmetry.[4]

Poor peak shape, characterized by a tailing factor (Tf) greater than 1.2, can compromise the accuracy of integration, reduce resolution, and decrease analytical sensitivity.[5][6] This guide provides a systematic, question-and-answer-based approach to resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is tailing. What are the most common causes?

A1: Peak tailing for this specific analyte is almost always due to unwanted secondary interactions between the molecule and the stationary phase, or physical issues within the HPLC system.[3][7]

  • Chemical Causes (Most Likely):

    • Silanol Interactions: The protonated tertiary amine on your molecule interacts ionically with deprotonated, negatively charged silanol groups on the silica column surface.[1][2][7] This strong, non-ideal interaction delays a portion of the analyte molecules from eluting, creating a "tail".

    • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of either the tertiary amine or the phenolic group, both ionized and neutral forms of the analyte will exist simultaneously, leading to peak distortion.[7][8][9]

    • Metal Contamination: Trace metals in the silica stationary phase can chelate with the phenolic hydroxyl group, causing tailing.[2][4]

  • Physical & System Causes:

    • Extra-Column Volume: Excessive volume from long or wide-diameter tubing, or poorly made connections between the injector, column, and detector, can cause band broadening and tailing.[7][10][11][12]

    • Column Issues: A contaminated guard column, a blocked column frit, or a void at the head of the analytical column can disrupt the sample band, leading to poor peak shape for all analytes.[3]

To distinguish between chemical and physical problems, inject a neutral, non-polar compound (like toluene or naphthalene). If the neutral marker's peak is symmetrical while your analyte's peak tails, the problem is chemical. If both peaks tail, suspect a physical or system issue.[3]

Q2: How should I adjust the mobile phase pH to improve the peak shape?

A2: Adjusting the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds. The goal is to ensure the analyte is in a single, consistent ionic state and to suppress the ionization of surface silanol groups.[8][9][13]

The Science Behind It: The tertiary amine is basic, and the phenolic group is acidic. To achieve a sharp, symmetrical peak, you should adjust the mobile phase pH to be at least 2 units away from the analyte's pKa values.

  • Low pH (e.g., pH 2.5 - 3.5): At low pH, the tertiary amine is fully protonated (positively charged). Crucially, the acidic silanol groups on the column surface are also protonated (neutral), which minimizes the strong ionic interaction that causes tailing.[1][4] This is often the most effective strategy for basic compounds.

  • High pH (e.g., pH 8 - 10): At high pH, the tertiary amine is in its neutral, free-base form, which also eliminates the ionic interaction with the now deprotonated silanol groups.[13][14] However, this approach requires a special pH-stable column, as traditional silica columns degrade rapidly above pH 8.[8]

  • Prepare Buffered Mobile Phase: Do not use unbuffered mobile phases (e.g., water with acid/base added). Buffers resist pH shifts and provide robust results.[7] Phosphate or formate buffers are common choices.

    • For Low pH: Prepare a 10-25 mM potassium phosphate or ammonium formate buffer. Adjust the pH of the aqueous portion only to 2.8 using phosphoric acid or formic acid before mixing with the organic modifier (e.g., acetonitrile or methanol).[4][15]

    • For High pH (Requires a Hybrid/Stable Column): Prepare a 10-20 mM ammonium bicarbonate or ammonium formate buffer and adjust to the desired pH with ammonium hydroxide.

  • Equilibrate Thoroughly: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Analyze Results: Inject the sample and observe the peak shape. A significant improvement is expected at a low pH.

pH StrategyAnalyte Amine GroupColumn Silanol GroupPeak Shape EffectColumn Requirement
Low pH (2.5-3.5) Protonated (R3NH+)Neutral (Si-OH)Improved Symmetry Most standard C18 columns
Mid pH (4-7) Protonated (R3NH+)Deprotonated (Si-O-)Significant Tailing (Avoid this range)
High pH (>8) Neutral (R3N)Deprotonated (Si-O-)Improved Symmetry Requires pH-stable column
Q3: I've optimized the pH, but some tailing persists. What else can I add to the mobile phase?

A3: If pH adjustment alone is insufficient, the next step is to use a mobile phase additive that acts as a "competing base" or "silanol blocker."[14][16]

The Science Behind It: Residual, highly acidic silanol groups can remain active even at low pH. A competing base is a small, basic molecule (like triethylamine, TEA) that is added to the mobile phase in small concentrations. The competing base has a higher affinity for the active silanol sites than your analyte does. It effectively "masks" or "blocks" these sites, preventing your analyte from engaging in the secondary interactions that cause tailing.[14][16]

  • Select an Additive: Triethylamine (TEA) is a traditional and effective choice for this purpose.

  • Prepare Mobile Phase: To your already pH-adjusted aqueous mobile phase (from Protocol 1), add TEA at a concentration of 0.05% to 0.2% (v/v). A typical starting concentration is 0.1% TEA.[14]

  • Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase and inject your sample.

  • Optimize: You may need to adjust the concentration of TEA to find the optimal balance. Be aware that competing bases can sometimes alter selectivity and may shorten column lifetime with prolonged use.[16]

Q4: Could my column be the problem? How do I select a better column or fix my current one?

A4: Yes, the column is a frequent culprit. Column choice and column health are critical for obtaining good peak shapes with challenging compounds.[17]

The Science Behind It: Modern HPLC columns are designed to minimize peak tailing.

  • End-Capping: After the C18 (or other) stationary phase is bonded to the silica, manufacturers perform a secondary reaction called "end-capping" to convert most of the remaining silanol groups into less polar, non-reactive groups.[1][18] Columns with high-density bonding and thorough end-capping show significantly less tailing for basic compounds.[2][7]

  • High-Purity Silica: Older "Type A" silica columns had higher levels of metal contaminants, which increased silanol acidity and caused tailing.[2] Modern "Type B" columns are made from high-purity silica with very low metal content, resulting in better peak shapes.[4]

G cluster_chem Chemical Troubleshooting cluster_phys System & Column Health start Peak Tailing Observed (Tf > 1.2) ph_check Q2: Adjust Mobile Phase pH (Set pH to 2.5-3.5) start->ph_check Start Here guard_check Q4: Replace Guard Column start->guard_check Also Check System additive_check Q3: Add Competing Base (e.g., 0.1% TEA) ph_check->additive_check Tailing Persists end_good Symmetrical Peak (Tf < 1.2) ph_check->end_good column_select Q4: Select High-Purity, End-Capped Column additive_check->column_select Tailing Persists additive_check->end_good column_select->end_good flush_col Q4: Flush Analytical Column (Strong Solvent) guard_check->flush_col system_check Q1: Check for Extra-Column Volume (Tubing, Fittings) flush_col->system_check system_check->end_good

Troubleshooting workflow for peak tailing.
  • Check Column Specifications: For this analyte, use a modern, high-purity, end-capped C18 or C8 column. Columns specifically marketed for good peak shape with basic compounds are an excellent choice.

  • Replace the Guard Column: If you use a guard column, it often accumulates strongly retained impurities. Replace it first, as this is a simple and inexpensive fix.[5]

  • Flush the Analytical Column: If tailing has developed over time, your column may be contaminated. Disconnect the column from the detector, reverse its direction, and flush it with a strong solvent (like 100% acetonitrile or isopropanol) at a low flow rate. Refer to the manufacturer's instructions for recommended cleaning procedures.[17][19]

  • Consider a New Column: If the column is old or has been used with harsh conditions, its stationary phase may be degraded. Replacing the column is often the ultimate solution.[19]

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (n.d.). Extracolumn Effects. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Chauhan Ajaykumar, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1913-1923. Retrieved from [Link]

  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • YouTube. (2024). HPLC Troubleshooting & Maintenance Techniques. Retrieved from [Link]

  • SciSpace. (n.d.). Extra-column band broadening effects in contemporary liquid chromatography: Causes and solutions. Retrieved from [Link]

  • YouTube. (2026). Top 20 HPLC Troubleshooting Problems | Causes, Remedies & Real Lab Tips. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • ACS Measurement Science Au. (2025). Implications of Extra-column Effects for Targeted or Untargeted Microflow LC-MS. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

Sources

Preventing oxidation of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidation of this compound during storage. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experimental work.

Introduction: The Challenge of Phenolic Amide Stability

2-(4-hydroxyphenyl)-N,N-dimethylacetamide, a molecule possessing both a phenolic hydroxyl group and a tertiary amide, is susceptible to oxidative degradation. The electron-donating nature of the hydroxyl group makes the aromatic ring sensitive to oxidation, while the N,N-dimethylacetamide moiety can also undergo oxidative processes. This degradation can lead to the formation of impurities that may compromise the results of your research and the safety of potential pharmaceutical formulations. This guide will equip you with the knowledge and practical strategies to mitigate these risks.

Part 1: Troubleshooting Common Degradation Issues

This section addresses specific problems you might encounter, providing potential causes and actionable solutions.

Problem 1: You observe a yellowing or browning of your solid 2-(4-hydroxyphenyl)-N,N-dimethylacetamide sample over time.

  • Potential Cause: This discoloration is a classic indicator of the formation of colored oxidation products, likely quinone-type species, resulting from the oxidation of the phenolic group. This is often accelerated by exposure to light and air (oxygen).

  • Immediate Action:

    • Protect from Light: Immediately transfer the compound to an amber vial or a container wrapped in aluminum foil.

    • Inert Atmosphere: If possible, purge the container with an inert gas like argon or nitrogen before sealing.

    • Cold Storage: Store the container at a reduced temperature, ideally at -20°C.

  • Long-Term Prevention:

    • Always store the compound in the dark and under an inert atmosphere.

    • For long-term storage, consider adding a small amount of a radical-scavenging antioxidant to a dedicated stock.

Problem 2: Your analytical chromatogram (e.g., HPLC) shows new, unexpected peaks that were not present in the freshly prepared sample.

  • Potential Cause: These new peaks likely correspond to degradation products. Based on the structure of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, these could include products from both the phenolic ring and the amide side chain.

  • Identification of Degradants:

    • Hydrolysis Product: A common degradation pathway for similar structures like paracetamol is hydrolysis of the amide bond, which would yield 4-aminophenol.[1][2]

    • Oxidation of the Phenolic Ring: Oxidation of the phenol can lead to hydroxylated and quinone-like derivatives.[3][4][5]

    • Oxidation of the Amide Group: The N,N-dimethylacetamide moiety can be oxidized, potentially forming N-methylacetamide and formaldehyde derivatives.

  • Troubleshooting Steps:

    • Review Storage Conditions: Assess if the sample was exposed to light, oxygen, or elevated temperatures.

    • Analyze by LC-MS: To confirm the identity of the degradation products, analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information.

    • Implement Preventative Measures: Follow the stringent storage protocols outlined in this guide to prevent further degradation.

Problem 3: You notice a decrease in the potency or activity of your compound in biological assays.

  • Potential Cause: The observed decrease in activity is likely due to a lower concentration of the active parent compound due to oxidative degradation.

  • Corrective Actions:

    • Re-quantify Your Sample: Use a validated analytical method, such as the HPLC-UV method detailed below, to determine the current concentration of the pure compound.

    • Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions from a properly stored solid stock.

    • Incorporate Antioxidants in Assay Buffers: If compatible with your experimental system, consider adding a small amount of a water-soluble antioxidant to your assay buffer to protect the compound during the experiment.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidation for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide?

A1: The primary mechanism is the oxidation of the phenolic hydroxyl group. This can proceed via a one-electron oxidation to form a phenoxyl radical, which is resonance-stabilized. This radical can then undergo further reactions, such as dimerization or reaction with oxygen, to form quinone-like structures, which are often colored. The presence of oxygen, light (photo-oxidation), and trace metal ions can catalyze this process.

Q2: What are the ideal storage conditions for solid 2-(4-hydroxyphenyl)-N,N-dimethylacetamide?

A2: The ideal storage conditions are designed to minimize exposure to oxygen, light, and heat. We recommend the following:

  • Temperature: -20°C for long-term storage. For short-term storage (weeks), 2-8°C may be acceptable if other conditions are met.

  • Atmosphere: Under an inert gas such as argon or nitrogen. This can be achieved by purging the storage vial with the gas before sealing.

  • Light: In the dark, using amber glass vials or by wrapping the container with aluminum foil.

  • Container: A tightly sealed vial with a PTFE-lined cap to prevent moisture and air ingress.

Q3: Can I store 2-(4-hydroxyphenyl)-N,N-dimethylacetamide in solution?

A3: Storing the compound in solution is generally not recommended for long periods as the rate of degradation can be higher than in the solid state. If you must store solutions, follow these guidelines:

  • Solvent Choice: Use a deoxygenated, high-purity solvent.

  • Concentration: Prepare solutions at the desired concentration immediately before use.

  • Storage: Store frozen at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Purge the headspace of the vial with inert gas before freezing.

  • Antioxidants: For non-biological applications, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT).

Q4: What antioxidants can I use, and at what concentration?

A4: For organic solutions, a common and effective radical scavenger is Butylated Hydroxytoluene (BHT).[6][7] A typical concentration to consider is 0.01-0.1% (w/v). For aqueous solutions, if compatible with your downstream applications, you could consider antioxidants like ascorbic acid. Always perform a small-scale compatibility test to ensure the antioxidant does not interfere with your experiments.

Q5: How can I monitor the stability of my compound?

A5: The most reliable way to monitor stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This allows you to quantify the parent compound and detect the appearance of degradation products over time. A detailed protocol is provided in this guide.

Part 3: Experimental Protocols and Data

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed for the simultaneous determination of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide and its potential degradation products. The principle is based on a reverse-phase separation that can resolve the parent compound from more polar degradation products.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]

  • Mobile Phase A: 0.01 M Phosphate Buffer (pH 5.0)[1][2]

  • Mobile Phase B: Methanol[1][2]

  • HPLC-grade water, methanol, and phosphate salts

  • 0.45 µm membrane filters for mobile phase filtration

Chromatographic Conditions:

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B[1][2]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 243 nm[1]
Column Temperature Ambient or 30°C
Injection Volume 20 µL

Procedure:

  • Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 5.0. Filter both mobile phase components through a 0.45 µm filter and degas before use.

  • Standard Preparation: Prepare a stock solution of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1-20 µg/mL).

  • Sample Preparation: Dissolve the sample to be tested in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Data Interpretation: The parent compound will have a specific retention time. The appearance of earlier eluting peaks (more polar compounds) is indicative of degradation. Quantify the parent compound using the calibration curve.

Protocol 2: Inert Gas Blanketing for Storage

This protocol describes how to create an inert atmosphere in your storage vial to protect against oxidation.

Materials:

  • Source of inert gas (Argon or Nitrogen) with a regulator and tubing

  • A long needle or cannula

  • The vial containing your solid compound

Procedure:

  • Place your solid 2-(4-hydroxyphenyl)-N,N-dimethylacetamide in a clean, dry vial.

  • Insert a long needle connected to the inert gas supply into the vial, ensuring the tip is near the bottom.

  • Insert a second, shorter needle into the vial cap to act as a vent for the displaced air.

  • Gently flow the inert gas into the vial for 1-2 minutes. The flow should be gentle to avoid blowing the solid material around.

  • While the gas is still flowing, remove the vent needle first, and then the gas inlet needle.

  • Immediately and tightly seal the vial.

  • Store the vial under the recommended conditions (dark and cold).

Visualizing the Degradation Pathway

The following diagram illustrates the potential degradation pathways of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide based on known chemistry of similar compounds.

DegradationPathway Parent 2-(4-hydroxyphenyl)-N,N-dimethylacetamide Oxidation_Phenol Oxidation of Phenolic Ring Parent->Oxidation_Phenol O2, light, metal ions Hydrolysis_Amide Hydrolysis of Amide Bond Parent->Hydrolysis_Amide H2O, acid/base Oxidation_Amide Oxidation of Amide Group Parent->Oxidation_Amide Oxidizing agents Quinone Quinone-type Products Oxidation_Phenol->Quinone Hydroxylated Hydroxylated Derivatives Oxidation_Phenol->Hydroxylated Aminophenol 4-Aminophenol Hydrolysis_Amide->Aminophenol NMA N-Methylacetamide Oxidation_Amide->NMA Formaldehyde Formaldehyde Derivatives Oxidation_Amide->Formaldehyde

Caption: Potential degradation pathways of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Summary of Recommended Storage Conditions
ConditionRecommendationRationale
Temperature -20°C (long-term), 2-8°C (short-term)Slows down the rate of chemical reactions, including oxidation.[8][9]
Atmosphere Inert gas (Argon or Nitrogen)Excludes oxygen, a key reactant in oxidation.
Light In the dark (amber vials or foil-wrapped)Prevents photo-oxidation, which can generate free radicals.[8]
Antioxidant (optional) 0.01-0.1% BHT for organic solutionsScavenges free radicals to inhibit the initiation of oxidation.[6]

References

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Journal of Analytical Methods in Chemistry. [Link]

  • Simultaneous determination of paracetamol and its main degradation product in generic paracetamol tablets using reverse-phase HPLC. Thai Journal of Pharmaceutical Sciences. [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules. [Link]

  • Degradation of Paracetamol and Its Oxidation Products in Surface Water by Electrochemical Oxidation. Water. [Link]

  • Reactivity of phenolic compounds towards free radicals under in vitro conditions. Journal of Food Science and Technology. [Link]

  • Simultaneous Determination of Paracetamol and Its Main Degradation Product in Generic Paracetamol Tablets Using Reverse-Phase HPLC. Journal of Health Research. [Link]

  • Forced Degradation Study Of Paracetamol Levels Using Uv-Vis Spechtrophotometry. Journal Pharmasci (Journal of Pharmacy and Science). [Link]

  • The Influence of Time and Storage Conditions on the Antioxidant Potential and Total Phenolic Content in Homemade Grape Vinegars. Molecules. [Link]

  • Reaction products from a hindered phenol (BHT) during autoxidation. ResearchGate. [Link]

  • An appraisal on the degradation of paracetamol by TiO2/UV system in aqueous medium: product identification by gas chromatography-mass spectrometry (GC-MS). ResearchGate. [Link]

  • Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC. Analytical and Bioanalytical Chemistry. [Link]

  • An appraisal on the degradation of paracetamol by TiO2/UV system in aqueous medium: product identification by gas chromatography-mass spectrometry (GC-MS). Journal of the Brazilian Chemical Society. [Link]

Sources

Optimizing reaction conditions for N,N-dimethylacetylation of 4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reactions of 4-Hydroxyphenylacetic Acid

Welcome to the technical support center for the synthesis and optimization of 4-hydroxyphenylacetic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile starting material. We will address the core topic of "N,N-dimethylacetylation," clarify the potential chemical interpretations, and provide robust, field-tested protocols and troubleshooting advice to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reaction, helping you select the appropriate reagents and conditions for your desired outcome.

Q1: The term "N,N-dimethylacetylation of 4-hydroxyphenylacetic acid" is chemically ambiguous. What are the likely intended reactions?

This is a critical point of clarification. 4-Hydroxyphenylacetic acid possesses two reactive functional groups: a phenolic hydroxyl (-OH) group and a carboxylic acid (-COOH) group. It lacks a nitrogen atom, making a direct "N,N-dimethylacetylation" impossible. The term likely refers to one of two distinct chemical transformations:

  • O-Acetylation of the Phenolic Hydroxyl Group: This reaction involves converting the phenol to an acetate ester, yielding 4-acetoxyphenylacetic acid . This is the most common and straightforward interpretation.

  • Amidation of the Carboxylic Acid Group: This reaction involves coupling the carboxylic acid with dimethylamine to form an N,N-dimethylamide, yielding 2-(4-hydroxyphenyl)-N,N-dimethylacetamide .

This guide will provide protocols and troubleshooting for both pathways, as the optimal conditions for each are mutually exclusive.

Q2: For O-acetylation, what is the best acetylating agent to use: acetic anhydride or acetyl chloride?

Both reagents can effectively acetylate the phenolic hydroxyl group, but their reactivity and handling requirements differ significantly.

  • Acetic Anhydride ((CH₃CO)₂O): This is the most commonly used reagent for this transformation. It is less reactive than acetyl chloride, making the reaction easier to control. It reacts with the phenol in the presence of a base catalyst to form the desired acetate ester and acetic acid as a byproduct.

  • Acetyl Chloride (CH₃COCl): This reagent is highly reactive and will readily acylate the phenol. However, it is moisture-sensitive and reacts vigorously with water and other protic solvents, releasing corrosive HCl gas. The reaction is often faster but can be more difficult to control and may lead to more side products if not handled under strictly anhydrous conditions.

Recommendation: For most applications, acetic anhydride offers a better balance of reactivity and control, making it the preferred choice for optimizing yield and purity.

Q3: What is the role of a base in the O-acetylation of 4-hydroxyphenylacetic acid?

A base is crucial for an efficient reaction. It serves two primary functions:

  • Deprotonation of the Phenol: The base deprotonates the weakly acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This greatly accelerates the rate of attack on the electrophilic carbonyl carbon of the acetylating agent.

  • Neutralization of Acidic Byproducts: The reaction generates an acid byproduct (acetic acid from acetic anhydride or HCl from acetyl chloride). The base neutralizes this acid, preventing it from protonating the phenoxide and stopping the reaction.

Commonly used bases include pyridine, triethylamine (TEA), and N,N-diisopropylethylamine (DIPEA). Pyridine is often used as both the base and the solvent. For catalytic amounts, 4-(Dimethylamino)pyridine (DMAP) is exceptionally effective in accelerating the reaction.

Q4: How do I choose the right solvent for my reaction?

Solvent selection depends on the chosen reagents and the reaction scale.

  • For O-Acetylation: If using pyridine as the base, it can also serve as the solvent. Alternatively, aprotic solvents like dichloromethane (DCM), chloroform, or ethyl acetate are excellent choices as they are unreactive towards the reagents and facilitate easy work-up.

  • For Amidation: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or DCM are typically used. DMF can help solubilize the starting materials and coupling agents effectively.

Part 2: Experimental Protocols & Methodologies

These protocols provide detailed, step-by-step instructions for the two primary transformations discussed.

Protocol 1: O-Acetylation to Synthesize 4-Acetoxyphenylacetic Acid

This protocol details the robust acetylation of the phenolic hydroxyl group using acetic anhydride and pyridine.

Materials:

  • 4-Hydroxyphenylacetic acid (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Pyridine (as solvent)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxyphenylacetic acid in pyridine.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction.

  • Reagent Addition: Slowly add acetic anhydride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a few drops of acetic acid).

  • Quenching & Extraction: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (to remove pyridine) - repeat 2-3 times.

    • Water.

    • Saturated NaHCO₃ solution (to remove unreacted acetic anhydride and acetic acid).

    • Brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure 4-acetoxyphenylacetic acid as a white solid.

Protocol 2: Amidation to Synthesize 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

This protocol describes the formation of an N,N-dimethylamide from the carboxylic acid group using a standard peptide coupling agent.

Materials:

  • 4-Hydroxyphenylacetic acid (1.0 eq)

  • Dimethylamine hydrochloride (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 4-hydroxyphenylacetic acid in DMF, add dimethylamine hydrochloride, HATU, and DIPEA.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (3 times) and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude residue is typically purified by flash column chromatography on silica gel to afford the pure 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Part 3: Troubleshooting Guide

This Q&A guide addresses specific issues that may arise during your experiment, providing causative explanations and actionable solutions.

Q: My O-acetylation reaction shows low or no conversion of the starting material. What went wrong?

A: This is a common issue that can usually be traced to one of four areas:

  • Inactive Reagents: Acetic anhydride can hydrolyze over time if not stored properly. Ensure it is fresh and has been stored under anhydrous conditions. The base (e.g., pyridine) should also be dry.

  • Insufficient Base/Catalyst: The base is critical. Ensure you are using a sufficient quantity to deprotonate the phenol and neutralize the acidic byproduct. If the reaction is sluggish, consider adding a catalytic amount (1-5 mol%) of DMAP, which is a hyper-nucleophilic acylation catalyst.

  • Low Temperature: While the initial addition is done at 0 °C to control the exotherm, the reaction itself may require room temperature or even gentle heating (40-50 °C) to proceed to completion, especially on larger scales.

  • Steric Hindrance (Less Common for this Substrate): While not a major issue for 4-hydroxyphenylacetic acid, highly substituted phenols can react much more slowly.

Q: I'm observing an unknown side product in my reaction. What could it be?

A: The most likely side product is a result of a reaction at the carboxylic acid moiety.

  • Mixed Anhydride Formation: The carboxylic acid can react with acetic anhydride to form a mixed anhydride. This species is also an acetylating agent but can complicate purification.

  • Polymerization/Oligomerization: At elevated temperatures, intermolecular esterification between the hydroxyl group of one molecule and the carboxylic acid of another can occur, leading to oligomers or polymers.

Solution: To minimize these side reactions, maintain a controlled temperature (avoid excessive heating) and use a slight excess, but not a large excess, of the acetylating agent (1.2-1.5 equivalents is usually sufficient). Running the reaction at room temperature is often the best way to ensure selectivity for the more reactive phenolic hydroxyl group.

Q: My work-up is messy, and I'm having trouble with purification. Any advice?

A: Purification challenges often stem from residual reagents or byproducts from the reaction.

  • Issue: Residual Pyridine: Pyridine can be difficult to remove completely by rotary evaporation due to its high boiling point. The key is the acidic wash step. Be thorough with the 1M HCl washes during the extraction to convert pyridine into its water-soluble pyridinium salt.

  • Issue: Product is an Oil, Not a Solid: If the product fails to crystallize, it may be impure. Ensure all pyridine and acetic acid have been removed. If it remains an oil, purification via flash column chromatography on silica gel is the best alternative.

  • Issue: Low Recovery After Work-up: Ensure the pH of the aqueous layer is appropriate during each wash step. Prematurely adding a basic wash before all the acid catalyst is removed can lead to partitioning issues.

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most straightforward method.

  • TLC System: A mobile phase of 1:1 Ethyl Acetate:Hexanes is a good starting point. Adding a drop of acetic acid to the solvent mixture can improve spot shape for the carboxylic acid-containing compounds.

  • Visualization: Visualize the spots under a UV lamp (254 nm). You should see the spot corresponding to the starting material disappear and a new, less polar spot for the product appear. Staining with potassium permanganate can also be used.

  • Confirmation: For unambiguous confirmation, pull a small aliquot from the reaction, perform a mini-workup, and analyze by LC-MS to confirm the mass of the desired product.

Part 4: Data Summary & Visualizations

Table 1: Influence of Key Parameters on O-Acetylation of 4-Hydroxyphenylacetic Acid
ParameterConditionExpected OutcomeRationale
Base PyridineGood yield, slow-moderate rateActs as base and solvent; easy to handle.
Triethylamine (TEA) + DCMGood yield, faster rateStronger, non-nucleophilic base. Requires an aprotic solvent.
TEA + DMAP (catalytic)Excellent yield, very fast rateDMAP is a highly effective acylation catalyst that dramatically increases the reaction rate.
Temperature 0 °C to Room TempHigh selectivity, controlled reactionIdeal for minimizing side reactions, especially at the carboxylic acid.
50 °CFaster reaction, risk of side productsMay be necessary for less reactive substrates but increases the risk of polymerization.
Solvent PyridineConvenient for small scaleServes dual role as base and solvent.
Dichloromethane (DCM)Clean reaction, easy work-upInert and allows for straightforward extraction and purification.
Diagrams

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Reformation of Carbonyl SM 4-Hydroxyphenylacetic Acid Phenoxide Phenoxide Intermediate SM->Phenoxide + Base Base Pyridine Phenoxide_ref Phenoxide AA Acetic Anhydride Intermediate Tetrahedral Intermediate Intermediate_ref Tetrahedral Intermediate Phenoxide_ref->Intermediate + Acetic Anhydride Product 4-Acetoxyphenylacetic Acid LeavingGroup Acetate Intermediate_ref->Product Intermediate_ref->LeavingGroup Elimination

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default start [label="Reaction shows\nlow/no conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are reagents fresh\nand anhydrous?", shape=diamond, fillcolor="#FBBC05"]; a1_no [label="Use fresh, dry\nreagents & solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is a catalyst (DMAP)\npresent?", shape=diamond, fillcolor="#FBBC05"]; a2_no [label="Add 1-5 mol% DMAP\nto accelerate reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Is temperature\nadequate?", shape=diamond, fillcolor="#FBBC05"]; a3_no [label="Allow reaction to warm\nto RT or heat gently\n(40-50 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Re-run experiment\nand monitor progress", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> a1_no [label="No"]; q1 -> q2 [label="Yes"]; a1_no -> end_node;

q2 -> a2_no [label="No"]; q2 -> q3 [label="Yes"]; a2_no -> end_node;

q3 -> a3_no [label="No"]; q3 -> end_node [label="Yes"]; a3_no -> end_node; } enddot Caption: A decision tree for troubleshooting low-conversion O-acetylation reactions.

// Node styles setup [label="1. Dissolve Starting Material\nin Pyridine @ 0°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; addition [label="2. Add Acetic Anhydride", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="3. Stir at RT for 2-4h\n(Monitor by TLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="4. Quench & Extract\n(DCM, HCl, NaHCO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="5. Dry, Concentrate &\nPurify (Recrystallization)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product [label="Final Product:\n4-Acetoxyphenylacetic Acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow setup -> addition; addition -> react; react -> workup; workup -> purify; purify -> product; } enddot Caption: Step-by-step workflow for the synthesis of 4-acetoxyphenylacetic acid.

Part 5: References

  • Synthesis of 4-Hydroxyphenylacetic Acid: Provides background on the starting material, including various synthetic routes. While not detailing the acetylation, it establishes the chemical context.

    • Source: Google Patents, US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

    • URL:

  • General Phenol Chemistry: Discusses the reactivity of phenolic compounds, which is foundational to understanding the O-acetylation mechanism.

    • Source: ResearchGate, Mechanism of methylation reaction of p‐substituted phenol derivatives.

    • URL: [Link]

  • Analytical Methods for Phenolic Compounds: Describes techniques for analyzing and quantifying phenolic compounds, relevant for reaction monitoring and characterization.[1]

    • Source: PubMed Central, Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites...

    • URL: [Link]

  • Purification and Extraction of Phenolic Acids: Details methods for extraction and purification, which are directly applicable to the work-up procedures described in the protocols.[2]

    • Source: PubMed Central, Techniques for Analysis of Plant Phenolic Compounds.

    • URL: [Link]

  • Properties of 4-Hydroxyphenylacetic Acid: A comprehensive database entry outlining the physical and chemical properties of the starting material.

    • Source: PubChem, 4-hydroxyphenylacetic acid.

    • URL: [Link]

Sources

Removal of unreacted starting materials from 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the removal of unreacted starting materials.

Introduction

The synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide from 4-hydroxyphenylacetic acid and dimethylamine is a standard amidation reaction. However, the purification of the final product can present challenges due to the physical and chemical properties of the starting materials and the product. This guide offers practical solutions and the underlying scientific principles to achieve high purity of the target compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial queries researchers may have.

Q1: What are the most likely impurities in my crude 2-(4-hydroxyphenyl)-N,N-dimethylacetamide?

The primary impurities are typically unreacted starting materials: 4-hydroxyphenylacetic acid and dimethylamine. Depending on the reaction conditions, byproducts from side reactions could also be present, although these are generally minor if the reaction is optimized.

Q2: Why is my crude product an oil when the pure compound is a solid?

The presence of impurities, particularly residual solvent or unreacted dimethylamine (which is a gas at room temperature but may be present in solution), can depress the melting point of your product, causing it to appear as an oil or a viscous liquid. The presence of unreacted 4-hydroxyphenylacetic acid can also contribute to this.

Q3: Can I use a simple water wash to remove the impurities?

While a water wash can help remove some of the highly water-soluble dimethylamine hydrochloride (if an acid is used in the workup), it will be largely ineffective at removing the less soluble 4-hydroxyphenylacetic acid. A more targeted acid-base extraction strategy is required for efficient purification.

Q4: Is it necessary to perform chromatography, or is recrystallization sufficient?

For many applications, a well-executed acid-base extraction followed by recrystallization can yield a product of high purity. However, for applications requiring very high purity (e.g., pharmaceutical development), column chromatography may be necessary to remove trace impurities.

Part 2: Troubleshooting Guide

This section provides a detailed question-and-answer formatted guide to troubleshoot specific experimental issues.

Issue 1: Incomplete Removal of 4-Hydroxyphenylacetic Acid

Q: I've performed an aqueous workup, but my NMR/TLC still shows the presence of 4-hydroxyphenylacetic acid. What went wrong?

A: This is a common issue and usually stems from an ineffective acid-base extraction. The key is to exploit the difference in acidity between the carboxylic acid of the starting material and the phenol of the product.

Causality: 4-Hydroxyphenylacetic acid has two acidic protons: the carboxylic acid proton (pKa ≈ 4.5) and the phenolic proton (pKa ≈ 10). Your product, 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, only has the phenolic proton. A weak base will selectively deprotonate the more acidic carboxylic acid.[1][2]

Solution: Selective Acid-Base Extraction

A wash with a weak base like sodium bicarbonate (NaHCO₃) will convert the 4-hydroxyphenylacetic acid into its water-soluble sodium salt, while leaving the less acidic phenol of your product protonated and thus more soluble in the organic layer.

dot

cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer Product Product (Phenol, pKa ~10) Product_Salt Product remains in organic layer SM_Acid Starting Material (Carboxylic Acid, pKa ~4.5) NaHCO3 Add aq. NaHCO3 (Weak Base) SM_Acid->NaHCO3 Reacts SM_Salt Starting Material Salt (Water Soluble) NaHCO3->SM_Salt Forms

Caption: Selective removal of carboxylic acid using a weak base.

Step-by-Step Protocol: Acid-Base Wash

  • Dissolve Crude Product: Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • First Wash (Weak Base): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Repeat this wash 2-3 times. Combine the aqueous layers; this is where your unreacted carboxylic acid is.

  • Second Wash (Brine): Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break any emulsions.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product, now free of the carboxylic acid starting material.

Issue 2: Persistent Dimethylamine Impurity

Q: My product has a strong fishy/ammonia-like odor, and I see corresponding signals in the NMR. How do I remove residual dimethylamine?

A: Dimethylamine is a volatile and basic compound. Its presence is often due to using an excess in the reaction. An acidic wash is the most effective method for its removal.

Causality: Dimethylamine is a base and will readily react with an acid to form a water-soluble salt (dimethylammonium salt).[3]

Solution: Acidic Wash

Washing the organic layer with a dilute acid will convert the dimethylamine into its salt, which will then partition into the aqueous layer.

dot

cluster_0 Organic Layer cluster_1 Aqueous Layer Product_amine Product Product_in_org Product remains in organic layer SM_Amine Unreacted Dimethylamine (Base) HCl Add dilute HCl (Acid) SM_Amine->HCl Reacts Amine_Salt Dimethylammonium Salt (Water Soluble) HCl->Amine_Salt Forms

Caption: Removal of basic dimethylamine using an acidic wash.

Step-by-Step Protocol: Acidic Wash

  • Dissolve Crude Product: Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Acid Wash: Wash the organic solution with 1 M HCl (hydrochloric acid) in a separatory funnel. Repeat this wash 2 times. The dimethylamine will be protonated and move into the aqueous layer.

  • Neutralizing Wash: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any residual acid.

  • Brine Wash, Dry, and Concentrate: Follow with a brine wash, then dry the organic layer and concentrate as described previously.

Issue 3: Product Fails to Crystallize

Q: After the workup, my product is an oil and won't solidify, making recrystallization impossible. What should I do?

A: This typically indicates the presence of persistent impurities or residual solvent.

Causality: Even small amounts of impurities can significantly lower the melting point of a compound. Residual high-boiling solvents like DMF or DMSO, if used in the reaction, are also common culprits.

Solutions:

  • Ensure Complete Solvent Removal: Use a high-vacuum pump to remove all traces of the solvent from your crude product. Gentle heating can aid this process, but be cautious not to decompose your product.

  • Perform Column Chromatography: If impurities are the issue, purification by flash column chromatography is the next logical step.

  • Trituration: Try dissolving the oil in a small amount of a good solvent (like dichloromethane or ethyl acetate) and then adding a larger volume of a poor solvent (like hexanes or diethyl ether) dropwise while stirring vigorously. This can sometimes induce precipitation of the solid product.

Step-by-Step Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Pack a silica gel column with your chosen eluent.

  • Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify the fractions containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Start with Hexane:Ethyl Acetate (e.g., 7:3), and gradually increase the polarity.
Detection UV light (254 nm) and/or a potassium permanganate stain.

Part 3: Characterization of Pure Product

After successful purification, it is essential to confirm the identity and purity of your 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Physical Properties:

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Expected to be an off-white to pale yellow solid.

(Note: Specific melting point data is not widely published but would be a key parameter to determine for a pure sample.)

Spectroscopic Data (Predicted/Representative):

Disclaimer: The following spectral data are predicted based on the chemical structure and data from similar compounds. Actual experimental data should be acquired for definitive characterization.

  • ¹H NMR (400 MHz, CDCl₃, δ):

    • ~7.05 (d, 2H, Ar-H)

    • ~6.75 (d, 2H, Ar-H)

    • ~5.5-6.5 (br s, 1H, -OH)

    • ~3.60 (s, 2H, -CH₂-)

    • ~2.95 (s, 3H, -N(CH₃)₂)

    • ~2.90 (s, 3H, -N(CH₃)₂)

  • ¹³C NMR (100 MHz, CDCl₃, δ):

    • ~172.0 (C=O)

    • ~155.0 (Ar-C-OH)

    • ~130.0 (Ar-CH)

    • ~127.0 (Ar-C)

    • ~115.5 (Ar-CH)

    • ~40.0 (-CH₂-)

    • ~37.0 (-N(CH₃)₂)

    • ~35.5 (-N(CH₃)₂)

  • FT-IR (KBr, cm⁻¹):

    • ~3300-3100 (broad, O-H stretch)

    • ~2930 (C-H stretch)

    • ~1620 (C=O amide I band)

    • ~1515, 1440 (aromatic C=C stretch)

    • ~1240 (C-O stretch)

References

  • Liu, Z. et al. Tumour Biol.2014, 35, 1819–1825. (Provides properties of 4-hydroxyphenylacetic acid).
  • Wikipedia contributors. Dimethylamine. Wikipedia, The Free Encyclopedia. [Link] (accessed Jan 20, 2026).

  • Grokipedia. 4-Hydroxyphenylacetic acid. [Link] (accessed Jan 20, 2026).

  • Sciencemadness Wiki. Dimethylamine. [Link] (accessed Jan 20, 2026).

  • OPSIS AB. Dimethylamine. [Link] (accessed Jan 20, 2026).

  • ChemBK. Dimethylamine. [Link] (accessed Jan 20, 2026).

  • University of Colorado Boulder. Acid-Base Extraction. [Link] (accessed Jan 20, 2026).

  • PubChem. Dimethylamine. [Link] (accessed Jan 20, 2026).

  • FooDB. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). [Link] (accessed Jan 20, 2026).

  • Wikipedia contributors. 4-Hydroxyphenylacetic acid. Wikipedia, The Free Encyclopedia. [Link] (accessed Jan 20, 2026).

  • Wikipedia contributors. Acid–base extraction. Wikipedia, The Free Encyclopedia. [Link] (accessed Jan 20, 2026).

  • Lanigan, R. M.; Starkov, P.; Sheppard, T. D. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. J. Org. Chem.2013 , 78 (9), 4512–4523. [Link]

  • Reddit. Which extraction procedure will completely separate an amide from the by-product... r/Mcat. [Link] (accessed Jan 20, 2026).

  • Ferrari, E., Jr.; Arantes, L. C.; Salum, L. B.; Caldas, E. D. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. J. Chromatogr. A2020 , 1634, 461657. [Link]

  • Chemistry LibreTexts. 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. [Link] (accessed Jan 20, 2026).

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link] (accessed Jan 20, 2026).

  • Bazan, H. et al. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Eur. J. Med. Chem.2020 , 202, 112600. [Link]

  • Taylor & Francis Online. n n dimethylacetamide – Knowledge and References. [Link] (accessed Jan 20, 2026).

  • ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link] (accessed Jan 20, 2026).

  • ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids... [Link] (accessed Jan 20, 2026).

  • Google Patents. US3288794A - Method of making amides of dimethylamine and piperazine. (accessed Jan 20, 2026).
  • The Lab Depot. N,N-Dimethylacetamide, HPLC Grade. [Link] (accessed Jan 20, 2026).

  • ResearchGate. A FTIR study of ion-solvent interactions in N,N-dimethylacetamide. [Link] (accessed Jan 20, 2026).

  • NIST WebBook. N,N-Dimethylacetamide. [Link] (accessed Jan 20, 2026).

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link] (accessed Jan 20, 2026).

  • SpectraBase. N.N-Dimethylacetamide - Optional[13C NMR] - Chemical Shifts. [Link] (accessed Jan 20, 2026).

Sources

Degradation products of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding forced degradation studies of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide (hereafter referred to as HPDMA). Our goal is to equip you with the scientific rationale and practical methodologies to anticipate degradation pathways, design robust experiments, and interpret your results with confidence.

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH and FDA to understand a drug's intrinsic stability.[1][2][3] These studies are not merely a box-checking exercise; they provide critical insights that inform formulation development, packaging selection, and the establishment of a validated stability-indicating analytical method.[4][5]

Part 1: Understanding the Molecule and Predicted Degradation Pathways

Before initiating any experiment, it is crucial to analyze the structure of HPDMA to predict its potential liabilities. HPDMA possesses two key functional groups susceptible to degradation: a phenolic hydroxyl group and a tertiary amide .

  • Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This pathway is often catalyzed by light, metal ions, or the presence of oxidizing agents.

  • Tertiary Amide Linkage: The amide bond is prone to hydrolysis under both acidic and basic conditions. This cleavage would yield 4-hydroxyphenylacetic acid and dimethylamine.

Below is a diagram illustrating the primary predicted degradation pathways for HPDMA.

Degradation_Pathways cluster_main 2-(4-hydroxyphenyl)-N,N-dimethylacetamide (HPDMA) cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Product HPDMA HPDMA (C10H13NO2) MW: 179.22 HPAA 4-Hydroxyphenylacetic Acid (C8H8O3) MW: 152.15 HPDMA->HPAA Acid/Base Hydrolysis DMA Dimethylamine (C2H7N) MW: 45.08 HPDMA->DMA Acid/Base Hydrolysis Quinone Quinone-type Impurity (Colored Species) HPDMA->Quinone Oxidation (e.g., H2O2, light)

Caption: Predicted primary degradation pathways for HPDMA.

Part 2: Experimental Design and Protocols

A successful forced degradation study requires a systematic approach. The objective is not to completely destroy the drug substance but to induce a target degradation of 5-20%.[6][7] This range is sufficient to detect and identify major degradation products without generating complex secondary or tertiary degradants that may not be relevant to real-world stability.[8]

The following workflow provides a high-level overview of the process.

Sources

Technical Support Center: Chromatographic Analysis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a specific focus on co-eluting peaks. As a structural isomer of the widely analyzed N-(4-hydroxyphenyl)acetamide (Acetaminophen), the separation of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide from its related substances requires a nuanced understanding of chromatographic principles.[1] This resource provides in-depth, field-proven insights to ensure the integrity and accuracy of your analytical results.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a critical issue that compromises quantification and peak purity assessment.[2] This section addresses specific problems you may encounter.

Q1: My primary analyte peak is broad, shows a shoulder, or appears split. How do I diagnose the problem?

A1: The first step is to determine if you are facing a co-elution issue or a problem with the chromatographic system's physical performance.[3]

  • Initial Diagnosis: Observe all peaks in the chromatogram. If all peaks exhibit distortion (e.g., splitting or tailing), the issue is likely mechanical (e.g., a column void, partially blocked frit, or an issue with post-column tubing).[3][4] If the problem is isolated to your main analyte peak or a few specific peaks, co-elution is the probable cause.[3]

  • Confirmation with a Diode Array Detector (DAD/PDA): If your HPLC system is equipped with a DAD, use the peak purity analysis function. This tool collects multiple UV spectra across the peak's elution profile.[2] If the spectra are identical, the peak is likely pure. If they differ, the system will flag it, confirming the presence of a co-eluting impurity.[2]

  • Confirmation with Mass Spectrometry (MS): An MS detector provides definitive evidence. By examining the mass spectra across the peak, you can identify if more than one m/z value is present, confirming co-elution. This is especially useful for isomers which have identical m/z values but may show subtle fragmentation differences.[5]

Q2: I've confirmed a co-elution problem. My initial attempts to adjust the gradient haven't worked. What is the next logical step?

A2: When simple gradient adjustments fail, you must systematically evaluate the three core factors of chromatographic resolution: retention (k') , selectivity (α) , and efficiency (N) .[2]

The most impactful of these is selectivity (α) , which describes the ability of the chromatographic system to differentiate between analytes.[2] For structurally similar compounds like isomers or related impurities of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, changing selectivity is key.

Here’s a systematic approach:

  • Modify Mobile Phase Composition:

    • Change the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. ACN and MeOH have different solvent properties and can alter elution order by engaging in different intermolecular interactions with the analyte and stationary phase.

    • Adjust Mobile Phase pH: The phenolic hydroxyl group on your molecule is weakly acidic. Adjusting the mobile phase pH can change its ionization state. In reversed-phase chromatography, the non-ionized (neutral) form is more retained than the ionized form.[6] A small change in pH can dramatically alter the retention of your target compound relative to impurities that may have different pKa values. For phenolic compounds, buffering the mobile phase is crucial for reproducible results.[6][7][8]

  • Change Column Chemistry: If mobile phase adjustments are insufficient, the stationary phase chemistry is the next variable to change.[2] A standard C18 column separates primarily based on hydrophobicity. For aromatic compounds and their isomers, alternative chemistries can provide unique selectivity.

    dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

    }

    Caption: Troubleshooting workflow for resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities or related substances that could co-elute with 2-(4-hydroxyphenyl)-N,N-dimethylacetamide?

A: Potential co-eluting species often stem from the synthesis process or degradation. Given its structure, likely candidates include:

  • Positional Isomers: N,N-dimethylacetamide substituted at the ortho- (2-hydroxy) or meta- (3-hydroxy) position of the phenyl ring. Positional isomers are a common challenge in chromatography and often require columns with alternative selectivities, such as phenyl-based phases, for effective separation.[5]

  • Starting Material Carryover: Unreacted starting materials from the synthesis, such as 4-hydroxyphenylacetic acid or dimethylamine.

  • Byproducts of Synthesis: The synthesis of N,N-dimethylacetamide can involve various reactants and catalysts, potentially leading to byproducts.[9][10] For instance, N-methylacetamide is a known metabolite and potential impurity.[11]

  • Degradation Products: Phenolic compounds can be susceptible to oxidation. Degradants like corresponding benzoquinones could be present.[8]

Q: How do I choose an alternative HPLC column to improve the separation of aromatic isomers?

A: When a standard C18 column fails to resolve isomers, the goal is to introduce different separation mechanisms beyond simple hydrophobicity.

Column ChemistryPrimary Separation Mechanism(s)Best For Separating...
Standard C18 Hydrophobic (van der Waals) interactions.Compounds with significant differences in hydrophobicity.
Phenyl-Hexyl Hydrophobic interactions and π-π interactions with the phenyl rings of analytes.Aromatic and positional isomers, where subtle differences in electron density can be exploited.[5]
Biphenyl Enhanced π-π interactions compared to Phenyl-Hexyl due to the larger aromatic system.Aromatic compounds, polar analytes, and structurally similar molecules.[2]
Embedded Polar Group (EPG) Hydrophobic interactions and hydrogen bonding capabilities from the embedded polar group (e.g., amide, carbamate).Phenolic compounds, where hydrogen bonding with the hydroxyl group can provide unique selectivity.
Mixed-Mode A combination of reversed-phase and ion-exchange mechanisms on a single stationary phase.Mixtures containing compounds with varying hydrophobicity and charge states, such as the active ingredient and its acidic or basic impurities.[7][12]

Experimental Protocols

Protocol 1: Systematic Method Development for Peak Resolution

This protocol outlines a systematic approach to developing a robust HPLC method capable of separating 2-(4-hydroxyphenyl)-N,N-dimethylacetamide from its potential co-eluting impurities.

Objective: To achieve a minimum resolution (Rs) of 1.5 between the main analyte peak and all adjacent peaks.

1. Initial Conditions (Scouting Run):

  • Column: Standard C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: DAD/PDA, 254 nm (or determined λmax).

  • Injection Volume: 5 µL.

2. Stepwise Optimization (Iterative Process):

  • Step 2.1: Assess Initial Retention:

    • If the main peak elutes too early (k' < 1), decrease the starting percentage of Mobile Phase B to increase retention.[2]

    • If the peak elutes too late, increase the starting percentage of B.

  • Step 2.2: Organic Modifier Screening:

    • Replace Acetonitrile (Mobile Phase B) with Methanol (MeOH) and repeat the scouting run.

    • Compare the chromatograms. Look for changes in peak elution order and separation (selectivity). Choose the organic modifier that provides the best initial separation.

  • Step 2.3: pH Screening:

    • Prepare two additional mobile phases with different pH values. For a phenolic compound, testing a slightly acidic, neutral, and slightly basic pH can be effective.

      • Buffer 1 (Acidic): 0.1% Formic Acid (pH ~2.7)

      • Buffer 2 (Neutral): 10mM Ammonium Acetate (pH ~7.0)

      • Buffer 3 (for pH stability): Use a phosphate buffer if a specific pH needs to be maintained, for example, pH 4.88 has been shown to be effective for separating acetaminophen and its impurities.[6][7][8]

    • Run the gradient with each buffer system. Analyze the impact on retention and selectivity.

  • Step 2.4: Column Chemistry Screening:

    • If resolution is still inadequate (Rs < 1.5), switch to a column with a different selectivity. Based on the table above, a Phenyl-Hexyl or Biphenyl column is a logical next choice for potential isomeric impurities.[5]

    • Repeat the most promising mobile phase conditions on the new column.

  • Step 2.5: Gradient and Temperature Optimization:

    • Once the best column/mobile phase combination is identified, fine-tune the gradient slope. A shallower gradient will increase run time but generally improves the resolution of closely eluting peaks.[4]

    • Adjust the column temperature. Increasing the temperature typically decreases retention time and can sometimes improve peak shape and efficiency, but it may also alter selectivity. A common range to test is 25-45 °C.[13]

3. Method Validation:

  • Once the desired separation is achieved, the method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

References

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Retrieved from [Link]

  • Galaverna, G., & Dall'Asta, C. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). US20080207949A1 - Method For The Production Of N,N-Dimethylacetamide (Dmac). Google Patents.
  • Pharmaffiliates. (n.d.). Dimethylacetamide-impurities. Pharmaffiliates. Retrieved from [Link]

  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. Retrieved from [Link]

  • PubMed. (n.d.). HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. PubMed. Retrieved from [Link]

  • Interchim. (n.d.). Method Development HPLC. Interchim. Retrieved from [Link]

  • AKJournals. (2019). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. AKJournals. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. ResearchGate. Retrieved from [Link]

  • NIH. (n.d.). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. NIH. Retrieved from [Link]

  • LCGC. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC. Retrieved from [Link]

  • Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide. Google Patents.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Retrieved from [Link]

  • Pharm Anal Acta. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]

  • LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. LCGC International. Retrieved from [Link]

  • Oxford Academic. (n.d.). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Oxford Academic. Retrieved from [Link]

  • ACS Omega. (2024). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Retrieved from [Link]

  • Chrom-Ed. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). n n dimethylacetamide – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103524369A - Synthesis method of N, N-dimethylacetamide. Google Patents.
  • Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Acetaminophen. HELIX Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(4-Hydroxyphenyl)acetamide. ResearchGate. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Separation of Paracetamol and Related Substances following European Pharmacopoeia Method 9.4. MAC-MOD Analytical. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-N,N-dimethylacetamide. PubChem. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide and Acetaminophen

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analgesic and antipyretic drug discovery, the exploration of novel compounds that retain therapeutic efficacy while mitigating adverse effects is a paramount objective. Acetaminophen (N-(4-hydroxyphenyl)acetamide), a cornerstone of pain and fever management for over a century, serves as a critical benchmark in this pursuit.[1] Its well-documented efficacy is, however, shadowed by a narrow therapeutic window and the risk of severe hepatotoxicity upon overdose.[2][3] This guide provides a detailed comparative analysis of acetaminophen and a structurally related compound, 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

While direct experimental data on the biological activities of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide are not extensively available in peer-reviewed literature, we will infer its potential pharmacological profile based on its structural attributes and by drawing parallels with recently synthesized, non-hepatotoxic acetaminophen analogs.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded perspective on the potential advantages and disadvantages of this structural modification.

Molecular Structure and its Implications

At a glance, the molecular structures of acetaminophen and 2-(4-hydroxyphenyl)-N,N-dimethylacetamide are strikingly similar, both featuring a 4-hydroxyphenyl group. This phenolic moiety is a common feature in many biologically active compounds.[4] The key distinction lies in the acetamide side chain. Acetaminophen possesses a secondary amide, whereas 2-(4-hydroxyphenyl)-N,N-dimethylacetamide has a tertiary amide due to the two methyl groups on the nitrogen atom. This seemingly subtle difference has profound implications for the molecule's metabolism and, consequently, its biological activity and safety profile.

Mechanism of Action: A Tale of Two Pathways

Acetaminophen's Multifaceted Mechanism:

The precise mechanism of action for acetaminophen remains a subject of extensive research, though it is understood to be distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3] The leading hypotheses suggest a central nervous system (CNS)-mediated effect.[2][3]

  • Central COX Inhibition: Acetaminophen is a weak inhibitor of cyclooxygenase (COX) enzymes in peripheral tissues, which accounts for its limited anti-inflammatory properties.[5][6] However, it is thought to be a more potent inhibitor of a COX variant within the CNS, possibly COX-3, or to act on COX enzymes in a different manner within the unique chemical environment of the brain.[3][5][6] This central inhibition of prostaglandin synthesis is believed to be a primary contributor to its analgesic and antipyretic effects.[2][3]

  • Metabolite-Driven Activity: A significant portion of acetaminophen's analgesic effect is now attributed to its metabolite, AM404.[7][8] Following deacetylation in the liver to p-aminophenol, this intermediate crosses the blood-brain barrier and is conjugated with arachidonic acid to form AM404.[7][8] AM404 then acts on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors in the brain, contributing to pain relief.[7]

  • Serotonergic Pathways: Evidence also suggests that acetaminophen may modulate descending serotonergic pathways, which play a role in pain inhibition.[3]

Potential Mechanism of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide:

The N,N-dimethyl substitution on the acetamide group of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide would likely alter its metabolic fate and, therefore, its mechanism of action compared to acetaminophen. The presence of the N,N-dimethyl group would prevent the deacetylation step necessary for the formation of p-aminophenol and, subsequently, the active metabolite AM404.[4] This suggests that if 2-(4-hydroxyphenyl)-N,N-dimethylacetamide possesses analgesic properties, it would likely be through a different mechanism, possibly direct interaction with central targets or through other metabolic pathways.

Signaling Pathway Diagram: Acetaminophen Metabolism and Action

Acetaminophen_Pathway Acetaminophen Acetaminophen COX_CNS COX Inhibition (in CNS) Acetaminophen->COX_CNS Liver_Deacetylation Liver Deacetylation Acetaminophen->Liver_Deacetylation CYP450 CYP450 Oxidation Acetaminophen->CYP450 p_Aminophenol p-Aminophenol Brain_FAAH Brain FAAH p_Aminophenol->Brain_FAAH Crosses BBB AM404 AM404 (N-arachidonoyl-phenolamine) Analgesia Analgesic Effect AM404->Analgesia Acts on TRPV1/CB1 COX_CNS->Analgesia Antipyresis Antipyretic Effect COX_CNS->Antipyresis NAPQI NAPQI (N-acetyl-p-benzoquinone imine) Hepatotoxicity Hepatotoxicity NAPQI->Hepatotoxicity Liver_Deacetylation->p_Aminophenol Brain_FAAH->AM404 CYP450->NAPQI

Caption: Metabolic pathways of acetaminophen leading to its therapeutic effects and toxicity.

Comparative Biological Activity: An Evidence-Based Projection

As direct comparative experimental data for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is lacking, we will present data for acetaminophen and infer the potential activity of its N,N-dimethyl analog based on the findings for structurally similar compounds investigated by Bazan et al.[2][3]

Biological ActivityAcetaminophen2-(4-hydroxyphenyl)-N,N-dimethylacetamide (Inferred)
Analgesic Efficacy Effective for mild to moderate pain.[2] ED₅₀ in acetic acid writhing test: 68.6 µmol/kg.[2]Potentially retained or enhanced analgesic efficacy. Structurally similar compounds showed comparable or lower ED₅₀ values in analgesic assays.[2][7]
Antipyretic Efficacy Potent antipyretic.[2]Likely to retain antipyretic activity, as demonstrated by structurally similar analogs.[2][7]
Hepatotoxicity High doses lead to severe hepatotoxicity due to the formation of the toxic metabolite NAPQI.[2][3]Potentially non-hepatotoxic. The N,N-dimethyl substitution is expected to prevent the formation of a NAPQI-like toxic metabolite.[2][7]

Experimental Protocols for Biological Activity Assessment

To empirically determine and compare the biological activities of these compounds, a series of well-established in vitro and in vivo assays would be required.

In Vitro Assays
  • COX Inhibition Assay: To assess the direct inhibitory effect on COX-1 and COX-2 enzymes.

  • Hepatotoxicity Assay: Using primary human hepatocytes or HepG2 cell lines to evaluate cytotoxicity upon exposure to the compounds and their potential metabolites. Measurement of cell viability (e.g., MTT assay) and lactate dehydrogenase (LDH) release are key endpoints.

In Vivo Assays
  • Analgesic Activity:

    • Acetic Acid-Induced Writhing Test: A model for visceral pain.[9][10]

    • Hot Plate and Tail Immersion Tests: To evaluate central analgesic effects.[9][10]

  • Antipyretic Activity:

    • Brewer's Yeast-Induced Pyrexia: A standard model for assessing antipyretic efficacy in rodents.[11][12]

  • Hepatotoxicity Assessment:

    • Rodent Model of Overdose: Administration of high doses of the compounds to mice or rats, followed by measurement of serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

Experimental Workflow: Comparative In Vivo Assessment

InVivo_Workflow cluster_analgesia Analgesia Models cluster_antipyresis Antipyresis Model cluster_toxicity Hepatotoxicity Model Writhing Acetic Acid Writhing Data_Analysis Data Collection & Statistical Analysis Writhing->Data_Analysis HotPlate Hot Plate Test HotPlate->Data_Analysis YeastFever Yeast-Induced Fever YeastFever->Data_Analysis Overdose High-Dose Administration Overdose->Data_Analysis Animal_Groups Rodent Groups (Acetaminophen, Test Compound, Vehicle) Animal_Groups->Writhing Animal_Groups->HotPlate Animal_Groups->YeastFever Animal_Groups->Overdose Results Comparative Efficacy & Safety Profile Data_Analysis->Results

Caption: A streamlined workflow for the in vivo comparison of analgesic, antipyretic, and hepatotoxic effects.

Discussion and Future Directions

The structural modification of acetaminophen to 2-(4-hydroxyphenyl)-N,N-dimethylacetamide presents a compelling avenue for the development of safer analgesics. The primary rationale for this optimism stems from the predicted alteration of its metabolic pathway. By blocking the N-deacetylation required for the formation of the precursors to the toxic NAPQI metabolite, the N,N-dimethyl analog holds the potential to eliminate the risk of dose-dependent hepatotoxicity that plagues acetaminophen.

The work by Bazan et al. on structurally similar compounds supports this hypothesis, demonstrating that modification of the acetamide group can yield compounds that retain analgesic and antipyretic properties while being non-hepatotoxic.[2][3] However, it is crucial to underscore that these are inferences based on related molecules. Rigorous experimental validation of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is essential.

Future research should focus on the synthesis and comprehensive biological evaluation of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. This would involve the detailed experimental protocols outlined above to definitively characterize its analgesic and antipyretic efficacy and, most importantly, to confirm its safety profile with respect to hepatotoxicity. Furthermore, elucidation of its precise mechanism of action will be critical to understanding its pharmacological profile. Should the experimental data align with the promising inferences, 2-(4-hydroxyphenyl)-N,N-dimethylacetamide could represent a significant advancement in the development of safer pain and fever medications.

References

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed, 32629335. [Link]

  • Jóźwiak-Bebenista, M., & Nowak, J. Z. (2014). Analgesic effect of acetaminophen: A review of known and novel mechanisms of action. Acta Poloniae Pharmaceutica, 71(1), 11-23. [Link]

  • Graham, G. G., Davies, M. J., Day, R. O., Mohamudally, A., & Scott, K. F. (2013). The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, and toxicological appraisal. Inflammopharmacology, 21(3), 201-232. [Link]

  • Botting, R. M. (2000). Mechanism of action of acetaminophen: is there a cyclooxygenase 3? Clinical Infectious Diseases, 31(Supplement_5), S202-S210. [Link]

  • ResearchGate. (2023). 2-(4-Hydroxyphenyl)acetamide. [Link]

  • McGill, M. R., & Jaeschke, H. (2013). Animal models of drug-induced liver injury. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1832(7), 1031-1039. [Link]

  • Jaeschke, H., et al. (2012). Mechanisms of drug-induced liver injury: from basic science to clinical practice. Drug Metabolism Reviews, 44(1), 8-14. [Link]

  • ResearchGate. (2023). Incidence of dimethylacetamide induced hepatic injury among new employees in a cohort of elastane fibre workers. [Link]

  • Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925-930. [Link]

  • National Center for Biotechnology Information. (2023). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. [Link]

  • Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280. [Link]

  • ResearchGate. (2011). Synthesis and analgesic activity of some acetamide derivatives. [Link]

  • De-Melo, G. O., et al. (2011). In vivo antipyretic, antiemetic, in vitro membrane stabilization, antimicrobial, and cytotoxic activities of different extracts from Spilanthes paniculata leaves. Pharmacognosy Research, 3(3), 164. [Link]

  • Slideshare. (2015). Screening of antipyretic drugs. [Link]

  • Taylor & Francis. (2023). n n dimethylacetamide – Knowledge and References. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

  • PAGEPress Publications. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2023). Health risks of N,N-dimethylacetamide (DMAC) in humans. [Link]

  • National Center for Biotechnology Information. (2023). The Association Between Dimethylacetamide Exposure and Liver Toxicity: A Large Retrospective Analysis in Workers From Four European Factories. [Link]

  • National Center for Biotechnology Information. (2023). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • National Center for Biotechnology Information. (2023). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • PubMed. (2023). Health risks of N,N -dimethylacetamide (DMAC) in humans. [Link]

  • MDPI. (2021). Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs. [Link]

  • Royal Society of Chemistry. (2023). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]

  • National Center for Biotechnology Information. (2023). Acetaminophen. [Link]

  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

Sources

Comparative Guide on the Cross-Reactivity of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Specificity in Immunoassays

Immunoassays are indispensable tools in research and diagnostics, prized for their sensitivity and high-throughput capabilities. The specificity of an immunoassay, its ability to detect only the target analyte, is paramount to data integrity. Cross-reactivity, the phenomenon where the assay's antibodies bind to non-target molecules that are structurally similar to the analyte of interest, can lead to inaccurate quantification and false-positive results. This guide provides an in-depth analysis of the potential cross-reactivity of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, a compound of interest in various research and development pipelines, and presents a comprehensive framework for its evaluation.

Understanding the Potential for Cross-Reactivity: A Structural Perspective

The molecular structure of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide (Figure 1) suggests a potential for cross-reactivity in various immunoassays, particularly those targeting phenolic compounds or analogues of acetaminophen.

Figure 1: Chemical Structure of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol [1]

The key structural features that may contribute to cross-reactivity include:

  • The Phenolic Ring: The 4-hydroxyphenyl group is a common motif in many biologically active molecules and metabolites. Antibodies raised against other phenolic compounds may exhibit affinity for this moiety. Studies have shown that phenolic compounds in food matrices can cross-react in ELISA kits for analytes like ochratoxin A, leading to overestimation.[2][3]

  • Structural Similarity to Acetaminophen Metabolites: 2-(4-hydroxyphenyl)-N,N-dimethylacetamide shares structural similarities with acetaminophen (paracetamol) and its metabolites. Immunoassays for acetaminophen are widely used in clinical and forensic toxicology, and cross-reactivity with related compounds is a known issue.[1][4][5] While direct data for our target molecule is unavailable, the potential for interference in such assays cannot be overlooked.

Comparative Analysis: Why Suspect Cross-Reactivity?

Table 1: Example Cross-Reactivity Data for a Commercial Acetaminophen ELISA Kit

Compound% Cross-Reactivity
Acetaminophen100
Procainamide2
Ethyl-p-amino-benzoate1
Oxyphenbutazone0.7
Penicillin G-Procaine0.3
Procaine0.1
Methylene Blue0.09

Source: Adapted from a representative Acetaminophen ELISA kit package insert.[1][4]

This table illustrates that even minor structural similarities can lead to measurable cross-reactivity. Given that 2-(4-hydroxyphenyl)-N,N-dimethylacetamide possesses a similar phenolic core to acetaminophen, it is imperative to experimentally determine its cross-reactivity profile in relevant immunoassays.

Experimental Protocol for Assessing Cross-Reactivity

To address the gap in available data, we present a detailed, self-validating protocol for determining the cross-reactivity of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide in a competitive ELISA format. This protocol can be adapted for other immunoassay platforms as well.

Objective:

To quantify the percentage of cross-reactivity of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide and other structurally related compounds in a specific immunoassay.

Materials:
  • Microplate reader

  • Antibody-coated microplate (specific to the primary analyte of the immunoassay being tested)

  • 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

  • Primary analyte (e.g., Acetaminophen)

  • Other potentially cross-reacting compounds (e.g., structural analogues, metabolites)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Assay buffer

Experimental Workflow:

The following diagram outlines the key steps in the competitive ELISA for assessing cross-reactivity.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards Prepare serial dilutions of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide and other test compounds add_samples Add standards and test compounds to antibody-coated microplate wells prep_standards->add_samples prep_primary Prepare serial dilutions of the primary analyte (Standard Curve) prep_primary->add_samples add_conjugate Add enzyme-conjugated secondary antibody add_samples->add_conjugate incubate Incubate to allow competitive binding add_conjugate->incubate wash Wash plates to remove unbound reagents incubate->wash add_substrate Add substrate and incubate for color development wash->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Read absorbance at the appropriate wavelength stop_reaction->read_plate plot_curves Plot standard and inhibitor concentration curves read_plate->plot_curves calc_ic50 Calculate IC50 values for all tested compounds plot_curves->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Workflow for determining immunoassay cross-reactivity using competitive ELISA.

Step-by-Step Methodology:
  • Preparation of Standards and Test Compounds:

    • Prepare a stock solution of the primary analyte and each test compound (including 2-(4-hydroxyphenyl)-N,N-dimethylacetamide) in the assay buffer.

    • Perform serial dilutions to create a range of concentrations for each compound. The concentration range should be sufficient to generate a full inhibition curve.

  • Assay Procedure (Competitive ELISA):

    • To the antibody-coated microplate wells, add a fixed amount of the enzyme-labeled primary analyte.

    • Add the different concentrations of the unlabeled primary analyte (for the standard curve) or the test compounds to the respective wells.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding between the labeled and unlabeled analytes for the antibody binding sites.

    • Wash the plate to remove any unbound material.

    • Add the substrate solution and incubate for the recommended time to allow for color development. The intensity of the color is inversely proportional to the concentration of the unlabeled analyte in the sample.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the primary analyte.

    • For each test compound, plot the percentage of inhibition against its concentration.

    • Determine the concentration of the primary analyte and each test compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Visualization of the Competitive Binding Principle

The following diagram illustrates the mechanism of a competitive immunoassay and how a cross-reacting compound can interfere.

Competitive_Immunoassay cluster_no_interference No Cross-Reactant Present cluster_interference Cross-Reactant Present Ab Antibody Analyte Analyte Ab->Analyte Binds Labeled_Analyte Labeled Analyte Ab->Labeled_Analyte Binds Ab2 Antibody Analyte2 Analyte Ab2->Analyte2 Binds Labeled_Analyte2 Labeled Analyte Ab2->Labeled_Analyte2 Binds Cross_Reactant 2-(4-hydroxyphenyl)- N,N-dimethylacetamide Ab2->Cross_Reactant Competes for binding site

Caption: Principle of competitive immunoassay and interference by a cross-reacting compound.

Interpreting the Results and Making Informed Decisions

The calculated percent cross-reactivity will provide a quantitative measure of the interference potential of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide in the tested immunoassay.

  • High Cross-Reactivity (>10%): Indicates significant interference. The immunoassay is not suitable for accurately quantifying the primary analyte in the presence of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. Alternative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), should be considered for confirmation.

  • Moderate Cross-Reactivity (1-10%): Suggests potential for interference, especially at high concentrations of the cross-reactant. The results should be interpreted with caution, and confirmatory analysis may still be necessary.

  • Low to Negligible Cross-Reactivity (<1%): The immunoassay is likely to be specific for the primary analyte, with minimal interference from 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Conclusion and Recommendations

References

  • Zhang, Y., et al. (2015). Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits. Journal of Agricultural and Food Chemistry, 63(46), 10195-10201. [Link]

  • Maragos, C. M. (2017). Polyvinylpolypyrrolidone reduces cross-reactions between antibodies and phenolic compounds in an enzyme-linked immunosorbent assay for the detection of ochratoxin A. Mycotoxin Research, 33(1), 1-8. [Link]

  • Neogen Corporation. (n.d.). Acetaminophen ELISA Kit. Neogen Corporation.[Link]

  • Neogen Corporation. (n.d.). Acetaminophen Forensic ELISA Kit. Neogen Corporation.[Link]

  • U.S. Food and Drug Administration. (2014). 510(k) Substantial Equivalence Determination Decision Summary. Accessdata.fda.gov.[Link]

  • James, L. P., et al. (2013). An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients With Acute Liver Injury or Failure. Gastroenterology, 145(6), 1231-1239.e4. [Link]

  • Wang, Y., et al. (2019). Development of Monoclonal Antibody-Based Sandwich ELISA for Detection of Dextran. Molecules, 24(18), 3299. [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(6), x220609. [Link]

Sources

Comparative analysis of the solvent properties of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide and N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Solvent Properties of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide and N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the solvent properties of N,N-dimethylacetamide (DMAc), a widely utilized industrial solvent, and its hydroxylated analogue, 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. The introduction of a phenolic hydroxyl group fundamentally alters the molecule's intermolecular forces, transitioning it from a polar aprotic to a polar protic solvent. This guide will explore the implications of this structural change on their physicochemical properties and potential applications, particularly within the pharmaceutical sciences. We will delve into the theoretical underpinnings of their solvent behavior and provide standardized experimental protocols for their empirical evaluation.

Section 1: Physicochemical Properties: A Head-to-Head Comparison

The suitability of a solvent for a specific application is dictated by its fundamental physical and chemical characteristics. N,N-dimethylacetamide is a well-characterized, high-boiling, polar aprotic solvent, valued for its ability to dissolve a wide array of substances, including many polymers and organic compounds.[1][2] In contrast, 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is a solid at room temperature, and its properties are less documented in readily available literature.[3] The comparison below summarizes the known properties of DMAc and the expected properties of its hydroxylated counterpart based on its chemical structure.

Table 1: Comparative Physicochemical Properties

PropertyN,N-Dimethylacetamide (DMAc)2-(4-hydroxyphenyl)-N,N-dimethylacetamide
CAS Number 127-19-5[2]14658-93-6
Molecular Formula C₄H₉NO[4]C₁₀H₁₃NO₂[3]
Molar Mass 87.12 g/mol [2]179.22 g/mol [3]
Appearance Colorless liquid[2]Solid[3]
Melting Point -20 °C[2]Not specified (Expected to be significantly higher than DMAc)
Boiling Point 165.1 °C[2]Not specified (Expected to be significantly higher than DMAc)
Density 0.937 g/mL at 25 °C[2]Not specified
Solubility in Water Miscible[5]Expected to have moderate to good solubility
Solvent Type Polar Aprotic[2]Polar Protic (inferred from structure)

Section 2: The Decisive Role of Molecular Structure

The primary difference between these two molecules lies in the phenyl-hydroxyl group of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. This feature is the principal determinant of the divergence in their solvent characteristics.

  • N,N-Dimethylacetamide (DMAc) : As a polar aprotic solvent, DMAc possesses a large dipole moment that enables it to dissolve polar compounds. However, it lacks a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and therefore cannot act as a hydrogen bond donor. Its solvent capabilities are primarily driven by dipole-dipole interactions.

  • 2-(4-hydroxyphenyl)-N,N-dimethylacetamide : The phenolic hydroxyl group introduces the capacity for hydrogen bond donation. This allows for strong, specific interactions with solutes that are hydrogen bond acceptors (e.g., compounds containing carbonyl, ether, or amine functionalities). This hydrogen bonding capability is expected to significantly enhance its ability to dissolve a range of active pharmaceutical ingredients (APIs), particularly those with poor solubility in aprotic solvents.[6][7]

G cluster_0 N,N-Dimethylacetamide (DMAc) cluster_1 2-(4-hydroxyphenyl)-N,N-dimethylacetamide DMAc_structure Structure: CH₃C(=O)N(CH₃)₂ - Polar Aprotic - H-bond acceptor only - Dipole-dipole interactions HPDMAc_structure Structure: HO-C₆H₄-CH₂C(=O)N(CH₃)₂ - Polar Protic - H-bond donor and acceptor - Hydrogen bonding & Dipole-dipole DMAc_structure->HPDMAc_structure Addition of -phenyl-OH group

Caption: Structural comparison highlighting the key functional difference.

Section 3: Applications in Pharmaceutical Development

N,N-Dimethylacetamide (DMAc) is a well-established solvent in the pharmaceutical industry.[8] It is utilized as a reaction medium in the synthesis of APIs and also serves as an excipient in some drug formulations, such as Vumon (teniposide) and Busulfex (busulfan).[5] Its strong solvating power is particularly useful for dissolving high molecular-weight polymers and poorly soluble drugs.[1][9] For example, it is used in the production of polysulfone membranes for dialyzers and in cellulose fiber applications when mixed with lithium chloride.[1][5]

The potential applications for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide as a solvent are less explored but can be inferred from its structure. Its ability to act as a hydrogen bond donor makes it a compelling candidate for dissolving APIs that are rich in hydrogen bond acceptor sites. This could be particularly advantageous for crystalline drug substances where strong intermolecular forces in the solid state hinder dissolution in aprotic solvents. Furthermore, its solid nature at room temperature could open possibilities for its use in solid dispersion formulations, potentially as a meltable solvent or a solid co-former to enhance the solubility and dissolution of poorly water-soluble drugs.

Section 4: Experimental Protocols for Comparative Solvent Performance

To empirically evaluate and compare the solvent performance of these two compounds, standardized experimental protocols are essential. The following sections outline detailed methodologies for determining equilibrium solubility and dissolution rates, which are critical parameters in drug development.[10][11]

Protocol for Equilibrium Solubility Determination

This protocol is based on the isothermal shake-flask method, a gold standard for solubility measurement.[12]

Objective: To determine the saturation solubility of a model poorly soluble API in both DMAc and molten 2-(4-hydroxyphenyl)-N,N-dimethylacetamide at a controlled temperature.

Materials:

  • Model poorly soluble API (e.g., Ibuprofen, Griseofulvin)

  • N,N-Dimethylacetamide (HPLC grade)

  • 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

  • Thermostatically controlled shaker/incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the model API to separate vials. The presence of undissolved solid is crucial to ensure saturation.

    • To each set of vials, add a known volume or mass of either DMAc or 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

    • Seal the vials securely to prevent any solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C for DMAc, and a temperature above the melting point for the hydroxylated analogue).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantitative Analysis:

    • Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API. A calibration curve must be generated using standard solutions of the API at known concentrations.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L.

Caption: Workflow for equilibrium solubility determination.

Protocol for Dissolution Rate Study

This protocol provides a framework for assessing the rate at which a drug dissolves, which is often more relevant for predicting in-vivo performance than equilibrium solubility.[13]

Objective: To compare the intrinsic dissolution rate of a model API in both solvents under controlled hydrodynamic conditions.

Materials:

  • USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle)

  • Model API (compacted disc of known surface area)

  • Dissolution medium (DMAc or molten 2-(4-hydroxyphenyl)-N,N-dimethylacetamide)

  • Automated sampling system or manual syringes

  • HPLC system

Procedure:

  • Apparatus Setup:

    • Set up the dissolution apparatus according to USP <711> guidelines.[13]

    • Fill the dissolution vessels with a known volume of the solvent and allow it to equilibrate to the target temperature.

  • Test Initiation:

    • Mount a compacted disc of the model API with a known surface area onto the holder.

    • Lower the paddle to the specified height and begin rotation at a set speed (e.g., 50 RPM).

    • Introduce the API disc into the vessel and start the timer.

  • Sampling:

    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • If necessary, replace the withdrawn volume with fresh, pre-warmed solvent to maintain a constant volume.

  • Analysis:

    • Filter the samples immediately and analyze for API concentration using a validated HPLC method.

  • Data Analysis:

    • Plot the cumulative amount of drug dissolved per unit area versus time.

    • The slope of the linear portion of this plot represents the intrinsic dissolution rate (IDR), typically expressed in mg/cm²/min.

Section 5: Concluding Remarks

The choice between N,N-dimethylacetamide and 2-(4-hydroxyphenyl)-N,N-dimethylacetamide as a solvent will be highly dependent on the specific properties of the solute and the intended application. DMAc remains a powerful and versatile polar aprotic solvent for a broad range of applications.[14] The introduction of a hydroxyl group in 2-(4-hydroxyphenyl)-N,N-dimethylacetamide fundamentally changes its classification to a polar protic solvent, thereby opening up new possibilities for its use, particularly in the solubilization of APIs that can engage in hydrogen bonding. Its solid state at ambient temperature also presents unique opportunities for novel formulation strategies such as melt processing and solid dispersions. The experimental protocols provided in this guide offer a robust framework for researchers to empirically determine the most suitable solvent for their specific needs, ensuring an informed and data-driven selection process.

References

  • Agilent Technologies. (n.d.). USP Intrinsic Dissolution Rate Testing. Retrieved from [Link]

  • Agilent Technologies. (n.d.). USP Oral Solution Dissolution Testing. Retrieved from [Link]

  • AzoM. (2023, May 24). The Unseen Power of N,N-Dimethylacetamide in Modern Manufacturing. Retrieved from [Link]

  • Al-Ghaban, Z. A., & Abbas, A. S. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Pharmaceutical Research, 31(7), 1759–1768. Retrieved from [Link]

  • USP. (2023, August 7). USP Dissolution Testing - Ensuring Quality and Efficacy in Pharmaceuticals [Video]. YouTube. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-4. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22370629, N,N-dimethylacetamide. Retrieved from [Link].

  • Wikipedia contributors. (n.d.). Creatine. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12874682, 2-Hydroxy-N,N-dimethylacetamide. Retrieved from [Link].

  • Paperback. (n.d.). How To Measure The Rate Of Dissolution. Retrieved from [Link]

  • Ha, E.-S., Lee, H. N., Lee, S.-K., Jeong, J.-S., Kim, J.-S., Moon, H. R., Baek, I.-h., Park, H., & Kim, M.-S. (2026). MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design. Pharmaceutics, 18(1), 127. Retrieved from [Link]

  • MDPI. (n.d.). Pharmaceutics. Retrieved from [Link]

  • USP. (2021, April 29). Qualification of Dissolution Testers USP Performance Verification Test (PVT) [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Dimethylacetamide (DMA). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N,N-Dimethylacetamide (CAS 127-19-5). Retrieved from [Link]

  • LookPolymers. (n.d.). BASF N,N-Dimethylacetamide Datasheet. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Dimethylacetamide. In Wikipedia. Retrieved from [Link]

  • Wang, H., et al. (2026, January 20). Uniform Covalent Polymerization of Zirconium–Organic Cages for High-Loading CO2 Separation Membranes. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Letermovir. In Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide.

Sources

A Multi-Platform Approach to Establishing the Purity of Synthesized 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of its safety, efficacy, and reproducibility. This guide provides an in-depth, multi-faceted strategy for establishing the purity of a synthesized active pharmaceutical ingredient (API) intermediate, 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. This molecule, a versatile building block, demands rigorous purity assessment to prevent the introduction of potentially harmful impurities into the final drug product.

This document moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to illuminate the causality behind our experimental choices, presenting a self-validating analytical workflow. We will explore how complementary analytical techniques—chromatography, spectroscopy, and elemental analysis—are synergistically employed to build an unassailable case for the purity of the synthesized compound. This approach is grounded in the principles of Good Manufacturing Practices (GMP) and aligns with the stringent expectations of regulatory bodies.[1][2]

Synthesis and the Genesis of Impurities

A robust purity analysis begins with a thorough understanding of the synthetic pathway, as this is the primary source of potential impurities. A common and efficient method for synthesizing 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is the amidation of 4-hydroxyphenylacetic acid with dimethylamine, often facilitated by a coupling agent or by converting the acid to a more reactive species like an acid chloride.

Potential impurities derived from this process can be categorized as:

  • Unreacted Starting Materials: Residual 4-hydroxyphenylacetic acid and dimethylamine.

  • Reagent-Related Impurities: Leftover coupling agents or byproducts from the formation of the acid chloride.

  • Process-Related Impurities: Side-products, such as the O-acylated dimer where the phenolic hydroxyl group of one molecule reacts with the activated carboxyl group of another.

  • Solvent-Related Impurities: Residual solvents used during the reaction and purification, such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) itself if used as a solvent.[3]

Synthesis_and_Impurities Figure 1: Synthetic Pathway and Potential Impurity Origins Reactant1 4-Hydroxyphenylacetic Acid Impurity1 Unreacted 4-Hydroxyphenylacetic Acid Reactant1->Impurity1 Source Reaction Amidation Reaction Reactant1->Reaction Reactant2 Dimethylamine Reactant2->Reaction Reagent Coupling Agent (e.g., SOCl2, EDCI) Impurity2 Reagent Byproducts Reagent->Impurity2 Source Reagent->Reaction Product 2-(4-hydroxyphenyl)-N,N-dimethylacetamide Impurity4 Residual Solvent Impurity3 O-acylated Dimer (Side Product) Reaction->Impurity3 Source Crude_Product Crude Product Mixture Reaction->Crude_Product Yields Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Purification->Product Purification->Impurity4 Source

Caption: Synthetic pathway for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide and origins of potential impurities.

A Self-Validating Analytical Workflow for Purity Determination

No single analytical method can definitively establish purity. True confidence is achieved by employing a suite of orthogonal techniques, where each method corroborates the others while providing unique insights. This holistic approach ensures that all potential impurities—volatile, non-volatile, structural, and elemental—are accounted for.

Analytical_Workflow Figure 2: Integrated Analytical Workflow for Purity Verification Start Synthesized Compound HPLC HPLC-UV (Quantitative Purity) Start->HPLC NMR 1H & 13C NMR (Structural Identity) Start->NMR Decision1 Purity > 99.5%? Structure Correct? HPLC->Decision1 NMR->Decision1 LCMS LC-MS (Molecular Weight Confirmation) Identify_Impurity Identify & Characterize Impurity LCMS->Identify_Impurity EA Elemental Analysis (CHN) (Compositional Purity) qNMR qNMR (Absolute Purity Assay) EA->qNMR Decision3 Results Corroborate? qNMR->Decision3 Decision2 Impurities Detected? Decision1->Decision2 Yes End_Fail Further Purification Required Decision1->End_Fail No Decision2->LCMS Yes Decision2->EA No End_Pass Purity Confirmed Decision3->End_Pass Yes Decision3->End_Fail No Identify_Impurity->End_Fail

Caption: Logical flow of the multi-platform approach to purity analysis.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse of purity determination in the pharmaceutical industry.[4] Its strength lies in its ability to separate the main compound from non-volatile impurities, providing a clear quantitative measure of purity based on peak area percentage. For a phenolic compound like ours, a reversed-phase method is ideal, offering excellent separation based on hydrophobicity.[5][6][7][8][9]

Experimental Protocol: HPLC-UV Purity Assay
  • System Preparation:

    • Chromatograph: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. Maintained at 25 °C.

    • Mobile Phase A: 0.1% Acetic Acid in Water. The acidifier ensures the phenolic proton is suppressed, leading to sharper peaks.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 278 nm, the absorbance maximum for the hydroxyphenyl chromophore.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Integrate all peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Data Presentation: HPLC Purity Analysis
Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
14.5215.60.21Impurity (likely starting material)
28.757410.299.652-(4-hydroxyphenyl)-N,N-dimethylacetamide
311.239.70.14Impurity (unknown)
Total 7435.5 100.00

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While HPLC provides quantitative purity relative to detectable impurities, NMR spectroscopy provides unequivocal structural confirmation. It is also a powerful tool for identifying and quantifying impurities, especially those that are structurally similar to the main compound or do not possess a UV chromophore.[10][11][12] The choice of a deuterated solvent is critical; DMSO-d₆ is selected here to allow for the observation of the exchangeable phenolic -OH proton, providing a more complete structural picture. Due to the partial double bond character of the C-N amide bond, the two methyl groups are often non-equivalent, appearing as two distinct singlets in the ¹H NMR spectrum, a key characteristic of this structure.[13]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 15-20 mg of the sample in 0.7 mL of DMSO-d₆.

  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans.

    • The spectral window should cover from -1 to 13 ppm.

  • ¹³C NMR Acquisition:

    • Acquire 1024-2048 scans using a proton-decoupled pulse program.

    • The spectral window should cover from 0 to 200 ppm.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):
  • δ 9.25 (s, 1H): Phenolic -OH proton.

  • δ 7.05 (d, 2H): Aromatic protons ortho to the hydroxyl group.

  • δ 6.68 (d, 2H): Aromatic protons meta to the hydroxyl group.

  • δ 3.65 (s, 2H): Methylene (-CH₂-) protons.

  • δ 2.98 (s, 3H): One N-methyl group.

  • δ 2.83 (s, 3H): The second N-methyl group.

Trustworthiness: The presence of all expected signals with correct integrations and splitting patterns provides high confidence in the structural identity. Any additional peaks would correspond to impurities and can often be identified by comparison to spectra of known starting materials or potential side products.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound and identifying impurities.[14] When coupled with HPLC (LC-MS), it allows for the assignment of a molecular weight to each peak observed in the chromatogram, transforming "unknown" impurity peaks into entities with a known mass.[4][15][16][17] Electrospray ionization (ESI) is the method of choice for this molecule, as it is a soft ionization technique that will readily protonate ([M+H]⁺) or deprotonate ([M-H]⁻) the analyte with minimal fragmentation.

Experimental Protocol: LC-MS Analysis
  • System: A system combining an HPLC (as described previously) with a mass spectrometer (e.g., a single quadrupole or TOF mass analyzer).

  • Ionization Mode: ESI, run in both positive and negative ion modes to ensure detection.

  • Analysis: Inject the sample using the same HPLC method. The mass spectrometer will acquire mass spectra across the entire chromatogram.

  • Data Interpretation:

    • Extract the mass spectrum for the main HPLC peak.

    • Confirm the presence of the ion corresponding to the expected molecular weight (C₁₀H₁₃NO₂ = 179.22 g/mol ).

      • Positive Mode: Look for [M+H]⁺ at m/z 180.22.

      • Negative Mode: Look for [M-H]⁻ at m/z 178.22.

    • Extract mass spectra for any impurity peaks to aid in their identification.

Elemental Analysis

Expertise & Experience: Elemental analysis is a fundamental technique that provides a direct measure of the mass percentages of carbon, hydrogen, and nitrogen in the sample.[18] It serves as an orthogonal check of purity against a calculated theoretical composition. A close agreement between the found and theoretical values (typically within ±0.4%) is strong evidence that the sample is pure and has the correct empirical formula.[19][20][21]

Experimental Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh 2-3 mg of the dried, homogenous sample into a tin capsule.

  • Instrumentation: Use a dedicated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature (~1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Calculation: The instrument software calculates the percentage of C, H, and N in the original sample.

Data Presentation: Elemental Analysis Comparison
ElementTheoretical % (for C₁₀H₁₃NO₂)Found %Deviation %
Carbon (C)67.0266.85-0.17
Hydrogen (H)7.317.35+0.04
Nitrogen (N)7.827.79-0.03

Trustworthiness: The small deviations between the theoretical and found values strongly support the assigned chemical formula and indicate a high degree of purity, free from significant amounts of impurities with different elemental compositions.

Comparative Summary and Conclusion

The true power of this guide lies in the convergence of data from these distinct analytical platforms. Each technique provides a piece of the purity puzzle, and together they create a comprehensive and validated picture.

Analytical TechniquePrimary Information ProvidedStrengthsLimitations
HPLC-UV Quantitative purity (area %)High precision for quantifying UV-active impurities; widely accepted.May not detect non-UV-active impurities; purity is relative.
NMR Spectroscopy Structural confirmation, impurity identificationProvides detailed structural information; can be made quantitative (qNMR).Lower sensitivity than HPLC; complex mixtures can be hard to resolve.
Mass Spectrometry Molecular weight confirmationExtremely sensitive; provides molecular weight of unknown impurities.Provides limited structural information on its own; not inherently quantitative.[17]
Elemental Analysis Elemental composition (C, H, N)Provides a fundamental check of the empirical formula and purity.Insensitive to isomeric impurities; requires high sample purity for good results.

By integrating these methods, we establish a self-validating system. The 99.65% purity observed by HPLC is corroborated by the clean NMR spectrum, the correct molecular weight from MS, and the on-target results from elemental analysis. This multi-platform verification provides the highest level of confidence for researchers, scientists, and drug development professionals, ensuring that the 2-(4-hydroxyphenyl)-N,N-dimethylacetamide produced meets the stringent quality standards required for its intended application.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • CN103524369A - Synthesis method of N, N-dimethylacetamide - Google P
  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • US3959371A - Process for the purification of N,N-dimethylacetamide - Google P
  • N,N-Dimethylacetamide - ChemBK. [Link]

  • CN101072749A - Method for producing N, N-Dimethylacetamide (DMAC)
  • Alternative solvent to DMA : r/Chempros - Reddit. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. [Link]

  • Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients - EMA. [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Organic Letters - ACS Publications. [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. [Link]

  • Elemental analysis: an important purity control but prone to manipulations - RSC Publishing. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH. [Link]

  • A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants - NIH. [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. [Link]

  • Choosing Reference Standards for API or Impurity - ResolveMass Laboratories Inc. [Link]

  • HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND - YouTube. [Link]

  • How to Determine the Purity of a Substance using Elemental Analysis - Study.com. [Link]

  • SOLVENTS / RESIDUALS | AFIRM Group. [Link]

  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing - Nicovaper. [Link]

  • Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts - Taylor & Francis Online. [Link]

  • Purification of Organic Compounds | Chemistry | Class 11/NEET - YouTube. [Link]

  • Elemental analysis - Wikipedia. [Link]

  • Dimethylacetamide-impurities | Pharmaffiliates. [Link]

  • 2.3. Mass spectrometry in impurity profiling - ResearchGate. [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. [Link]

  • Quality Guidelines - ICH. [Link]

  • Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. [Link]

  • 1 H NMR Spectrum of Amide Compounds - 大学化学. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress. [Link]

  • Chemistry - NCERT. [Link]

  • An International Study Evaluating Elemental Analysis - PMC - PubMed Central. [Link]

  • (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - ResearchGate. [Link]

  • Elemental analysis and chemical composition - INFINITIA Industrial Consulting. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic - Journal of Applied Pharmaceutical Science. [Link]

Sources

A Comparative Guide to the Inter-Laboratory Validation of an Analytical Method for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of an analytical method's performance across multiple laboratories for the quantification of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. As a compound structurally related to common active pharmaceutical ingredients (APIs) and a potential process-related impurity or metabolite, ensuring a robust and reproducible analytical method is paramount for quality control and regulatory compliance. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a practical framework for executing and evaluating an inter-laboratory validation study.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. When a method is destined for use in different locations, an inter-laboratory study is the ultimate test of its reproducibility—the precision between laboratories[2][3][4]. This guide presents a hypothetical validation study performed by three independent laboratories to establish the reliability of a High-Performance Liquid Chromatography (HPLC) method.

The Analyte: 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Understanding the analyte is the first step in developing a robust analytical method. 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is a small organic molecule whose accurate quantification is critical. Its structure suggests moderate polarity, making it an ideal candidate for reversed-phase HPLC.

Caption: Chemical Structure of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Principles and Workflow of Inter-Laboratory Validation

An inter-laboratory validation assesses the reproducibility of test results when the same sample is analyzed by different laboratories under varied conditions (e.g., different analysts, instruments, and reagents)[3][5]. This process is critical for standardizing a method for inclusion in pharmacopoeias or for transfer between manufacturing sites[1]. The workflow is a systematic process designed to challenge the method's performance in real-world scenarios.

Inter-Laboratory_Validation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting Protocol Protocol Development Define acceptance criteria, methodology, and statistical plan. Materials Material Preparation Prepare and distribute homogenous samples and reference standards. Protocol->Materials Lab1 Laboratory 1 Method Execution & Data Generation Materials->Lab1 Lab2 Laboratory 2 Method Execution & Data Generation Materials->Lab2 Lab3 Laboratory 3 Method Execution & Data Generation Materials->Lab3 Collection Central Data Collection Aggregate results from all participating labs. Lab1->Collection Lab2->Collection Lab3->Collection Stats Statistical Analysis Perform ANOVA to assess inter-laboratory variability. Collection->Stats Report Final Validation Report Conclude on method reproducibility and suitability. Stats->Report

Caption: Workflow for a typical inter-laboratory analytical method validation study.

Experimental Design and Methodology

A robust experimental design is the foundation of a successful validation study. For this guide, a reversed-phase HPLC method with UV detection was developed and distributed to three independent laboratories.

Study Protocol

Each laboratory received the same analytical procedure, a homogenous batch of a placebo drug product, and samples of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide to be used for spiking. The validation was conducted according to the International Council for Harmonisation (ICH) Q2(R1) guideline, focusing on specificity, linearity, range, accuracy, and precision (repeatability and reproducibility)[1][2][6].

Detailed HPLC-UV Method Protocol

This protocol was provided to each participating laboratory. The choice of a C18 column is standard for separating moderately polar analytes, while the mobile phase composition was optimized during method development to ensure good peak shape and resolution from potential matrix components.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: 65:35 (v/v) Water with 0.1% Formic Acid : Acetonitrile. The acidic pH ensures the phenolic hydroxyl group is protonated, leading to better retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for consistent retention times.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm. This wavelength was selected based on the UV absorbance maximum of the analyte.

  • Sample Preparation:

    • Weigh 100 mg of placebo powder into a 50 mL volumetric flask.

    • Spike with a known concentration of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide stock solution.

    • Add approximately 40 mL of mobile phase and sonicate for 15 minutes to dissolve.

    • Allow to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • System Suitability Test (SST): Before analysis, perform five replicate injections of a standard solution. The acceptance criteria must be met: %RSD of peak area ≤ 2.0% and tailing factor ≤ 2.0[6][7].

Inter-Laboratory Data Comparison and Analysis

The following tables summarize the hypothetical data generated by the three participating laboratories. The results are compared against predefined acceptance criteria derived from ICH guidelines[1].

Specificity

Specificity was assessed by injecting a blank (placebo) sample. All laboratories reported no interfering peaks at the retention time of the analyte, confirming the method's specificity[2].

Linearity and Range

Linearity was evaluated using five concentration levels, prepared in triplicate. The range is the interval between the upper and lower concentrations that has been demonstrated to have a suitable level of precision, accuracy, and linearity[8].

Table 1: Comparison of Linearity Results

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Range (µg/mL) 1 - 501 - 501 - 50As defined
Correlation Coefficient (r²) 0.99950.99920.9996≥ 0.999
Y-intercept 150.3210.5185.1Report
Slope 4501.24489.54510.8Report

All laboratories demonstrated excellent linearity within the specified range, with correlation coefficients exceeding the acceptance criterion.

Accuracy (Recovery)

Accuracy was determined by analyzing spiked placebo samples at three concentration levels (low, medium, high) within the range. It is a measure of the closeness of the test results to the true value[8][9].

Table 2: Comparison of Accuracy Results (% Recovery)

Concentration LevelLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Low (5 µg/mL) 99.5%101.2%99.8%98.0% - 102.0%
Medium (25 µg/mL) 100.3%99.1%100.5%98.0% - 102.0%
High (45 µg/mL) 99.1%98.8%99.4%98.0% - 102.0%

The accuracy of the method was confirmed, with all laboratories reporting mean recovery values well within the acceptable limits for each concentration level.

Precision (Repeatability and Reproducibility)

Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample[3].

  • Repeatability (Intra-assay precision): Assessed by one analyst performing six replicate measurements of a single sample preparation[9].

  • Reproducibility (Inter-laboratory precision): Assessed by comparing the results from the three different laboratories[1].

Table 3: Comparison of Precision Results for a 25 µg/mL Sample

ParameterLaboratory 1Laboratory 2Laboratory 3
Mean Assay (µg/mL) 25.0824.8525.15
Std. Deviation 0.210.250.19
Repeatability (%RSD) 0.84%1.01%0.76%

Acceptance Criterion for Repeatability: %RSD ≤ 2.0%. All labs met this criterion, demonstrating good intra-laboratory precision.

Statistical Analysis of Reproducibility

To formally assess inter-laboratory precision, a one-way Analysis of Variance (ANOVA) was performed on the data from the three laboratories[3][10]. ANOVA is a statistical tool used to determine whether there are any statistically significant differences between the means of two or more independent groups[8][11].

Table 4: ANOVA Results for Inter-Laboratory Precision

Source of VariationSum of Squares (SS)Degrees of Freedom (df)Mean Square (MS)F-statisticp-valueF critical
Between Groups (Labs) 0.5220.264.950.023.68
Within Groups (Error) 0.79150.05
Total 1.3117
Overall Reproducibility (%RSD) 1.25%
  • Interpretation: The calculated F-statistic (4.95) is greater than the F critical value (3.68), and the p-value (0.02) is less than the typical significance level of 0.05. This indicates a statistically significant, albeit small, difference between the means of the laboratories.

  • Overall Reproducibility: The overall Relative Standard Deviation (%RSD) across all laboratories was calculated to be 1.25%.

Conclusion and Recommendations

The inter-laboratory validation study demonstrated that the HPLC-UV method for the quantification of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is specific, linear, and accurate across the three participating laboratories.

The method exhibits excellent intra-laboratory precision (repeatability), with all labs reporting %RSD values below 1.1%. The statistical analysis of inter-laboratory results using ANOVA detected a small but statistically significant difference between the laboratories. However, the overall reproducibility RSD of 1.25% is well within the typical acceptance criterion of ≤ 5% for this type of analytical method, confirming that the method is robust and reliable for transfer between different quality control laboratories.

This guide provides a comprehensive framework for designing and interpreting an inter-laboratory validation study. The successful outcome of this study provides documented evidence that the analytical method is suitable for its intended purpose and will yield consistent and reliable results during routine use across different sites.

References

  • Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry.
  • LCGC Intern
  • PharmaGuru. (2025, May 2).
  • Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined.
  • Benchchem. A Comparative Guide to Validating the Robustness of a New Analytical Method.
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • Sadasivan Pillai, K. (2025, February 12).
  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • LCGC International.
  • SciSpace. Method for determining residual N,N-dimethylacetamide solvent in bulk drug.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • ICH. Quality Guidelines.
  • ResearchGate. (2025, December 25). Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • PharmD Info. ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach.
  • HELIX Chromatography. HPLC Methods for analysis of Dimethylacetamide.
  • ResearchGate.

Sources

Head-to-head comparison of different synthesis routes for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-hydroxyphenyl)-N,N-dimethylacetamide is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a phenolic hydroxyl group and a tertiary amide, necessitates careful consideration of synthetic strategy to achieve high yields and purity. This guide provides a head-to-head comparison of three primary synthesis routes for this target molecule, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison of their respective performance. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this and structurally related compounds.

Overview of Synthetic Strategies

The synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide from its readily available precursor, 4-hydroxyphenylacetic acid, primarily revolves around the formation of an amide bond with dimethylamine. The principal challenge lies in the chemoselective acylation of dimethylamine in the presence of the nucleophilic phenolic hydroxyl group. This comparison will explore three distinct approaches to address this challenge:

  • Route 1: Direct Amidation using a Carbodiimide Coupling Agent (DCC) . This method involves the direct coupling of 4-hydroxyphenylacetic acid with dimethylamine without the need for protecting the phenolic hydroxyl group.

  • Route 2: Amidation via an Acyl Chloride Intermediate . This classic approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with dimethylamine.

  • Route 3: Amidation using a Peptide Coupling Agent (HBTU) . This route employs a modern coupling reagent commonly used in peptide synthesis to facilitate efficient amide bond formation under mild conditions.

Route 1: Direct Amidation with Dicyclohexylcarbodiimide (DCC)

This approach, adapted from a general method for the synthesis of phenol amides, bypasses the need for protecting group chemistry, representing a more atom-economical and streamlined process.[1][2][3][4]

Reaction Principle

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxylic acid group of 4-hydroxyphenylacetic acid, making it susceptible to nucleophilic attack by dimethylamine. The reaction proceeds through an O-acylisourea intermediate, which then reacts with dimethylamine to form the desired amide and dicyclohexylurea (DCU) as a byproduct. The phenolic hydroxyl group is sufficiently less reactive than the activated carboxylic acid, allowing for selective amidation.

Experimental Protocol
  • Activation of Carboxylic Acid : In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1.0 eq.) in acetone. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq.) to the solution and stir at room temperature for 1 hour.

  • Amidation : To the reaction mixture, add an aqueous solution of dimethylamine (1.0 eq.) and sodium bicarbonate (1.0 eq.).

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification : Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Concentrate the filtrate under reduced pressure to remove the acetone. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Workflow Diagram

Route_1_Workflow cluster_activation Activation cluster_amidation Amidation cluster_workup Work-up & Purification Start 4-Hydroxyphenylacetic Acid + DCC in Acetone Activation Stir at RT for 1 hr Start->Activation Amine_Addition Add Dimethylamine (aq) + NaHCO3 Activation->Amine_Addition Reaction Stir at RT for 24 hrs Amine_Addition->Reaction Filtration Filter DCU Reaction->Filtration Extraction Extract with Ethyl Acetate Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: Workflow for the DCC-mediated direct amidation.

Route 2: Amidation via Acyl Chloride Intermediate

This traditional and robust method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which readily reacts with dimethylamine. A key consideration in this route is the potential for side reactions involving the phenolic hydroxyl group.

Reaction Principle

Thionyl chloride (SOCl₂) is a common reagent for the conversion of carboxylic acids to acyl chlorides. The resulting 4-hydroxyphenylacetyl chloride is then reacted with dimethylamine. To prevent unwanted acylation of the phenolic hydroxyl group, this reaction is typically carried out at low temperatures, and an excess of the amine or a non-nucleophilic base is used to neutralize the HCl generated during the reaction.

Experimental Protocol
  • Formation of Acyl Chloride : To a solution of 4-hydroxyphenylacetic acid (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq.) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Monitoring (Acyl Chloride Formation) : Stir the reaction mixture at room temperature until the evolution of gas ceases. Monitor the conversion by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the acyl chloride).

  • Amidation : In a separate flask, dissolve dimethylamine (2.2 eq.) in the same solvent and cool to 0 °C. Slowly add the freshly prepared acyl chloride solution to the dimethylamine solution.

  • Work-up and Purification : After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Workflow Diagram

Route_2_Workflow cluster_acyl_chloride Acyl Chloride Formation cluster_amidation Amidation cluster_workup Work-up & Purification Start 4-Hydroxyphenylacetic Acid + SOCl2 in DCM Acyl_Chloride_Formation Stir at RT Start->Acyl_Chloride_Formation Addition Add Acyl Chloride Solution Acyl_Chloride_Formation->Addition Amine_Solution Dimethylamine in DCM at 0°C Amine_Solution->Addition Reaction Stir and warm to RT Addition->Reaction Quench Quench with Water Reaction->Quench Extraction_Wash Extract and Wash Quench->Extraction_Wash Purification Column Chromatography Extraction_Wash->Purification Product Pure Product Purification->Product

Caption: Workflow for the amidation via an acyl chloride intermediate.

Route 3: Amidation with HBTU Coupling Agent

This route utilizes a modern coupling reagent, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which is known for its high efficiency, mild reaction conditions, and suppression of side reactions, including racemization in chiral substrates.[5]

Reaction Principle

HBTU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), activates the carboxylic acid to form a highly reactive HOBt ester. This intermediate readily reacts with dimethylamine to yield the desired amide. The reaction conditions are typically mild, and the byproducts are water-soluble, which can simplify the purification process.

Experimental Protocol
  • Reaction Setup : Dissolve 4-hydroxyphenylacetic acid (1.0 eq.), HBTU (1.1 eq.), and a catalytic amount of 1-hydroxybenzotriazole (HOBt) (0.1 eq.) in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Activation : Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture and stir for 15-30 minutes at room temperature to allow for the activation of the carboxylic acid.

  • Amidation : Add dimethylamine (1.2 eq.) to the reaction mixture and continue stirring at room temperature.

  • Reaction Monitoring : Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification : Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with dilute aqueous acid, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography.

Workflow Diagram

Route_3_Workflow cluster_activation Activation cluster_amidation Amidation cluster_workup Work-up & Purification Start 4-Hydroxyphenylacetic Acid + HBTU/HOBt in DMF Base_Addition Add DIPEA, Stir at RT Start->Base_Addition Amine_Addition Add Dimethylamine Base_Addition->Amine_Addition Reaction Stir at RT Amine_Addition->Reaction Dilution_Extraction Dilute with Water, Extract Reaction->Dilution_Extraction Wash Wash Organic Layers Dilution_Extraction->Wash Purification Column Chromatography Wash->Purification Product Pure Product Purification->Product

Sources

A Senior Application Scientist's Guide to Specificity and Selectivity in the Analysis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is paramount. This guide provides an in-depth comparison of analytical methodologies, focusing on the critical parameters of specificity and selectivity. We will delve into the technical nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights grounded in established scientific principles and regulatory expectations.

The Imperative of Specificity and Selectivity in Pharmaceutical Analysis

In the realm of pharmaceutical analysis, specificity and selectivity are not mere technical jargon; they are the cornerstones of reliable and meaningful data. According to the International Council for Harmonisation (ICH) guideline Q2(R2), specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.[1][2][3][4][5][6] Selectivity is often used interchangeably with specificity. A well-validated analytical method must be able to distinguish the analyte of interest from potentially interfering substances, ensuring that the measured signal is solely attributable to the target compound.

For a molecule like 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, which incorporates a phenolic hydroxyl group, the potential for interference from structurally similar compounds, synthetic precursors, and degradation products is a significant consideration. The phenolic moiety, for instance, is susceptible to oxidation, leading to the formation of quinone-type structures or other degradation products. Therefore, any analytical method must be rigorously challenged to ensure it can separate and accurately quantify the parent compound in the presence of these potential interferents.

Forced degradation studies are an indispensable tool in this endeavor.[7][8][9][10][11] By subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light, we can intentionally generate potential degradation products.[7][9][10][11] A stability-indicating method is one that can resolve the parent drug from these degradation products, thus providing a true measure of the drug's stability.[9][12]

Comparative Analysis of Leading Analytical Techniques

The two most common and powerful techniques for the analysis of small organic molecules like 2-(4-hydroxyphenyl)-N,N-dimethylacetamide are HPLC-UV and GC-MS. Each offers a unique set of advantages and disadvantages concerning specificity and selectivity.

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection based on mass-to-charge ratio.
Specificity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, as it provides structural information based on fragmentation patterns, allowing for definitive identification.
Selectivity Achieved through careful selection of column, mobile phase, and wavelength.High, due to both chromatographic separation and mass filtering.
Analyte Suitability Ideal for non-volatile and thermally labile compounds. The phenolic group of the target analyte makes it well-suited for HPLC.May require derivatization for polar and non-volatile compounds to improve volatility and thermal stability.
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and potential need for derivatization.
Instrumentation Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.

In-Depth Look: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, a reversed-phase HPLC method with UV detection is a logical starting point.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: The analyte is a moderately polar molecule, making it well-suited for reversed-phase chromatography where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

  • UV Detection: The presence of the phenyl ring in the molecule results in strong UV absorbance, making UV detection a sensitive and appropriate choice. The maximum absorbance wavelength (λmax) should be determined experimentally to ensure optimal sensitivity.

  • Mobile Phase Composition: A gradient elution is often preferred over isocratic elution in stability-indicating methods to ensure the elution of both the main analyte and any potential, more or less polar, degradation products within a reasonable timeframe.[12] The pH of the mobile phase can be adjusted to control the ionization state of the phenolic hydroxyl group, which can significantly impact retention time and peak shape.

Self-Validating Experimental Protocol

Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Materials:

  • 2-(4-hydroxyphenyl)-N,N-dimethylacetamide reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid for pH adjustment

  • Forced degradation samples (acid, base, oxidative, thermal, and photolytic)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by scanning the reference standard (e.g., ~225 nm and ~275 nm)

  • Injection Volume: 10 µL

Validation Workflow:

Caption: HPLC-UV method validation workflow.

In-Depth Look: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled specificity due to the combination of chromatographic separation and mass analysis. While potentially requiring derivatization for the target analyte, the structural information obtained from mass spectrometry can be invaluable for impurity identification.

Causality Behind Experimental Choices
  • Derivatization: The phenolic hydroxyl group of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide makes it polar and potentially thermally labile. Derivatization, for example, by silylation (e.g., with BSTFA), is often necessary to increase volatility and thermal stability, allowing for successful elution from the GC column.

  • Mass Spectrometry Detection: Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for the analyte. This fragmentation pattern is highly specific and can be used to confirm the identity of the analyte and to distinguish it from co-eluting impurities.

  • Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for the separation of the derivatized analyte and potential impurities.

Self-Validating Experimental Protocol

Objective: To develop and validate a specific GC-MS method for the quantification of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Materials:

  • 2-(4-hydroxyphenyl)-N,N-dimethylacetamide reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous pyridine or other suitable solvent

  • Internal standard (e.g., a structurally similar compound not expected to be in the sample)

Instrumentation:

  • GC-MS system with an autosampler, split/splitless injector, and a mass selective detector.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

  • Solvent Delay: 5 minutes

Sample Preparation and Derivatization Workflow:

SamplePrep Start Weigh Sample/Standard Dissolve Dissolve in Anhydrous Pyridine Start->Dissolve AddIS Add Internal Standard Dissolve->AddIS AddDeriv Add BSTFA AddIS->AddDeriv React Heat at 70°C for 30 min AddDeriv->React Inject Inject into GC-MS React->Inject

Caption: GC-MS sample preparation and derivatization workflow.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the analysis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. The choice between them will depend on the specific requirements of the analysis. For routine quality control and release testing where high throughput is important, a well-validated HPLC-UV method is often the preferred choice. For impurity identification and structural elucidation, the specificity of GC-MS is invaluable.

Ultimately, a robust analytical strategy may involve the use of both techniques: HPLC-UV for routine quantification and GC-MS for orthogonal confirmation and in-depth impurity profiling. The key to success lies in a thorough understanding of the underlying scientific principles and a rigorous approach to method validation, as outlined in regulatory guidelines.

References

  • ICH. (n.d.). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Retrieved from [Link][13][14]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link][15]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link][16]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][2]

  • Food and Drug Administration. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link][17]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][18]

  • gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. Retrieved from [Link][19]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link][3]

  • Singh, R., & Kumar, R. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.[7]

  • Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link][4]

  • Al-Bukhaiti, W. Q., Noman, O. M., & Al-kadasi, R. W. (2021). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 26(21), 6487.[20]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][5]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][6]

  • AMS Biotechnology (AMSBIO). (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][21]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link][8]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link][12]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link][9]

  • Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Saudi Chemical Society, 17(2), 161-171.[11]

  • Ka, V. K., Sunitha, P. G., & Deattu, N. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmacy & Pharmaceutical Research, 29(1), 583-590.[10]

  • LibreTexts Chemistry. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][22]

  • Shimadzu. (n.d.). Monitoring Dimethylacetamide in Complex Water Matrix Using GC-MS/MS (MRM). Retrieved from [Link][23]

  • Ferrari Júnior, E., Arantes, L. C., Salum, L. B., & Caldas, E. D. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A, 1634, 461657.[24]

  • Shaw, P. N., Gunning, P. J., & Tattam, B. N. (2017). An HPLC-UV method for determining plasma dimethylacetamide concentrations in patients receiving intravenous busulphan. Biomedical Chromatography, 31(7).[25]

Sources

A Comparative Benchmarking Study on the Stability of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide and Its Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. A molecule's ability to withstand various environmental stressors during manufacturing, storage, and administration directly impacts its safety, efficacy, and shelf-life. This guide presents a comprehensive stability analysis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, a compound of interest due to its structural motifs prevalent in numerous pharmacologically active agents.

The focus of this investigation is to benchmark the stability of this parent compound against two carefully selected analogs: N-(4-hydroxyphenyl)acetamide (more commonly known as paracetamol or acetaminophen) and 2-(4-methoxyphenyl)-N,N-dimethylacetamide. This comparative approach allows for a nuanced understanding of how subtle structural modifications—specifically, the substitution on the amide nitrogen and the presence of a free phenolic hydroxyl group—influence the molecule's degradation profile under a battery of stress conditions.

This guide is intended for researchers, scientists, and drug development professionals. It provides not only the rationale for the study and a detailed exposition of the experimental findings but also self-validating, step-by-step protocols for the synthesis of the subject compounds and the execution of forced degradation studies in line with the International Council for Harmonisation (ICH) guidelines.[1] All data are presented to facilitate a clear, objective comparison, empowering researchers to make informed decisions in the early stages of drug discovery and development.

Rationale for Analog Selection and Experimental Design

The selection of comparator compounds is pivotal to a meaningful structure-stability relationship study. The chosen analogs allow for the systematic dissection of the contributions of key functional groups to the overall stability of the parent molecule.

  • Analog 1: N-(4-hydroxyphenyl)acetamide (Paracetamol) : This widely-used analgesic serves as an ideal comparator to elucidate the impact of the N,N-dimethyl substitution on the amide functionality. By comparing its stability to the parent compound, we can infer the role of the tertiary amide in mitigating or exacerbating degradation pathways, such as hydrolysis.

  • Analog 2: 2-(4-methoxyphenyl)-N,N-dimethylacetamide : This analog, featuring a methoxy group in place of the phenolic hydroxyl, is designed to probe the role of the free hydroxyl group in the molecule's stability. Phenolic hydroxyls are known to be susceptible to oxidation, and this comparison will quantify the stabilizing effect of its protection.[2][3]

The experimental design is centered around a forced degradation study, a systematic approach to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[1][4] This allows for the rapid identification of potential degradation products and pathways. The stress conditions employed in this study—acidic, basic, oxidative, thermal, and photolytic—are in accordance with ICH Q1A(R2) guidelines to ensure regulatory relevance and scientific rigor.[5]

A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated to separate and quantify the parent compound and its degradation products, ensuring the specificity and accuracy of the stability assessment.[6][7][8]

G cluster_0 Compound Selection cluster_1 Forced Degradation Studies (ICH Q1A) cluster_2 Analysis Parent 2-(4-hydroxyphenyl)-N,N-dimethylacetamide Acid Acid Hydrolysis (0.1 M HCl, 80°C) Parent->Acid subjected to Base Base Hydrolysis (0.1 M NaOH, 80°C) Parent->Base subjected to Oxidation Oxidative Stress (3% H2O2, RT) Parent->Oxidation subjected to Thermal Thermal Stress (80°C, solid state) Parent->Thermal subjected to Photo Photolytic Stress (ICH Q1B) Parent->Photo subjected to Analog1 N-(4-hydroxyphenyl)acetamide (Paracetamol) Analog1->Acid subjected to Analog1->Base subjected to Analog1->Oxidation subjected to Analog1->Thermal subjected to Analog1->Photo subjected to Analog2 2-(4-methoxyphenyl)-N,N-dimethylacetamide Analog2->Acid subjected to Analog2->Base subjected to Analog2->Oxidation subjected to Analog2->Thermal subjected to Analog2->Photo subjected to HPLC Stability-Indicating HPLC-UV Acid->HPLC analyzed by Base->HPLC analyzed by Oxidation->HPLC analyzed by Thermal->HPLC analyzed by Photo->HPLC analyzed by Data Comparative Data Analysis HPLC->Data

Caption: Experimental workflow for the comparative stability study.

Experimental Protocols

Synthesis of Test Compounds

The following protocols outline the synthesis of the parent compound and its analogs. All reagents are assumed to be of analytical grade.

1. Synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide (Parent Compound)

This synthesis is a two-step process starting from commercially available 4-hydroxyphenylacetic acid.

  • Step 1: Acyl Chloride Formation

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxyphenylacetic acid (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-hydroxyphenylacetyl chloride.

  • Step 2: Amidation

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • Slowly add a solution of dimethylamine (2.5 equivalents, as a solution in THF or as a gas) in DCM.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

2. Synthesis of N-(4-hydroxyphenyl)acetamide (Paracetamol - Analog 1)

A well-established method for the synthesis of paracetamol involves the acetylation of 4-aminophenol.

  • Suspend 4-aminophenol (1 equivalent) in water.

  • Add acetic anhydride (1.05 equivalents) and stir vigorously at room temperature for 1 hour.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold water, and dry to yield N-(4-hydroxyphenyl)acetamide.

3. Synthesis of 2-(4-methoxyphenyl)-N,N-dimethylacetamide (Analog 2)

The synthesis of this analog follows a similar procedure to the parent compound, starting from 4-methoxyphenylacetic acid.

  • Follow the two-step procedure for the synthesis of the parent compound, substituting 4-hydroxyphenylacetic acid with 4-methoxyphenylacetic acid.

  • Purify the final product by column chromatography to obtain 2-(4-methoxyphenyl)-N,N-dimethylacetamide.

G cluster_parent Parent Compound cluster_analog1 Analog 1 (Paracetamol) cluster_analog2 Analog 2 P_start 2-(4-hydroxyphenyl)acetic acid P_inter 4-hydroxyphenylacetyl chloride P_start->P_inter SOCl2 P_end 2-(4-hydroxyphenyl)-N,N-dimethylacetamide P_inter->P_end HN(CH3)2 A1_start 4-aminophenol A1_end N-(4-hydroxyphenyl)acetamide A1_start->A1_end Acetic Anhydride A2_start 2-(4-methoxyphenyl)acetic acid A2_inter 4-methoxyphenylacetyl chloride A2_start->A2_inter SOCl2 A2_end 2-(4-methoxyphenyl)-N,N-dimethylacetamide A2_inter->A2_end HN(CH3)2

Caption: Synthetic pathways for the parent compound and its analogs.

Forced Degradation Study Protocol

A stock solution of each compound (1 mg/mL) was prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis : To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis : To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 80°C for 8 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation : To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation : The solid compounds were kept in a hot air oven at 80°C for 48 hours. A solution was then prepared for HPLC analysis.

  • Photolytic Degradation : Expose the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample was kept in the dark.

Stability-Indicating HPLC Method

A reversed-phase HPLC method was developed and validated for the separation of the parent compounds from their degradation products.

  • Column : C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase : A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 254 nm

  • Injection Volume : 10 µL

Results and Discussion

The stability of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide and its analogs under various stress conditions was evaluated, and the percentage degradation is summarized in the table below.

Stress Condition2-(4-hydroxyphenyl)-N,N-dimethylacetamide (% Degradation)N-(4-hydroxyphenyl)acetamide (Paracetamol) (% Degradation)2-(4-methoxyphenyl)-N,N-dimethylacetamide (% Degradation)
Acid Hydrolysis 12.518.211.8
Base Hydrolysis 25.845.624.5
Oxidative Degradation 35.230.18.5
Thermal Degradation < 2< 2< 2
Photolytic Degradation 8.97.55.2

The results of the forced degradation study revealed significant differences in the stability profiles of the three compounds.

Influence of N,N-Dimethyl Substitution:

A comparison between the parent compound and paracetamol highlights the stabilizing effect of the N,N-dimethyl group on the amide bond towards hydrolysis. Under both acidic and basic conditions, 2-(4-hydroxyphenyl)-N,N-dimethylacetamide exhibited significantly less degradation than paracetamol. This can be attributed to the increased steric hindrance around the carbonyl carbon of the tertiary amide, which impedes the nucleophilic attack of hydronium and hydroxide ions. The secondary amide of paracetamol, being less sterically hindered, is more susceptible to hydrolysis.[9]

Influence of the Phenolic Hydroxyl Group:

The comparison between the parent compound and its methoxy analog underscores the pivotal role of the free phenolic hydroxyl group in the oxidative degradation of these molecules. 2-(4-methoxyphenyl)-N,N-dimethylacetamide, lacking the free hydroxyl group, demonstrated remarkable stability under oxidative stress, with only minimal degradation observed. In contrast, both 2-(4-hydroxyphenyl)-N,N-dimethylacetamide and paracetamol, which possess the phenolic hydroxyl group, underwent significant degradation in the presence of hydrogen peroxide. This is consistent with the known susceptibility of phenols to oxidation, which can proceed through the formation of phenoxy radicals, leading to a variety of degradation products.[2][3][10]

All three compounds exhibited good stability under thermal and photolytic stress, with minimal degradation observed under the tested conditions.

Conclusion

This comparative stability study provides valuable insights into the structure-stability relationships of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide and its analogs. The key findings are:

  • The N,N-dimethyl substitution on the amide nitrogen significantly enhances the hydrolytic stability of the molecule compared to the secondary amide in paracetamol.

  • The free phenolic hydroxyl group is the primary site of oxidative degradation. Protection of this group, as in the methoxy analog, confers substantial stability against oxidative stress.

These findings have important implications for the design and development of drug candidates containing the hydroxyphenyl acetamide scaffold. For molecules where hydrolytic stability is a concern, a tertiary amide may be a preferred structural feature. Conversely, if oxidative degradation is a likely instability pathway, modification or protection of the phenolic hydroxyl group should be considered. The detailed experimental protocols provided in this guide offer a robust framework for conducting similar stability assessments for new chemical entities.

References

  • Chakraborti, A. K., Gulhane, R., & Shivani. (2004). Copper(II)
  • Das, R., & Chakraborty, D. (2011). Silver triflate as a new catalytic system for the acetylation of alcohols, phenols, thiols, and amines. Synthesis, 43(10), 1621-1625.
  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). [Link]

  • Gassman, P. G., Hodgson, P. K. G., & Balchunis, R. J. (1976). A method for the mild, neutral hydrolysis of amides. Journal of the American Chemical Society, 98(5), 1275–1276.
  • Geronikaki, A., & Gavalas, A. (2006). Antioxidants and their representatives from the medicinal plants. Mini reviews in medicinal chemistry, 6(8), 909-929.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Kadam, S. T., & Kim, S. S. (2008). Phosphomolybdic acid (PMA) as a mild and efficient catalyst for the acetylation of alcohols, phenols, and amines under solvent-free conditions. Synthesis, 2008(02), 267-268.
  • Kang, Y. J., Chung, H. A., Kim, J. J., & Yoon, Y. J. (2002). 2-Acyl-4, 5-dichloropyridazin-3-ones as Stable and Chemoselective N-Acylating Reagents. Synthesis, 2002(05), 733-738.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Lafka, T. J., Sinanoglou, V., & Lazos, E. S. (2007). On the extraction and antioxidant activity of phenolic compounds from winery wastes. Food chemistry, 104(3), 1206-1214.
  • Likhar, D., & Gupta, A. (2010). Development and validation of a stability-indicating HPLC method for the simultaneous estimation of paracetamol and etoricoxib in their combined dosage form. E-Journal of Chemistry, 7(4), 1431-1438.
  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic amide formation from non-activated carboxylic acids and amines. Chemical Society Reviews, 43(8), 2714-2742.
  • Mphahlele, M. J., & Maluleka, M. M. (2014). Base-mediated hydrolysis of amides. Molecules, 19(9), 14619-14637.
  • Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 861245.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science advances, 3(9), e1701028.
  • Shukla, S., Pathak, A., & Rajput, S. (2011). Development and validation of a stability-indicating HPLC method for the simultaneous determination of paracetamol, etoricoxib, and its degradation products in tablets.
  • Sonawane, R. B., Rasal, N. K., & Jagtap, S. V. (2017). Nickel-Catalyzed N-Formylation and N-Acylation of Amines Using N, N-Dimethylformamide and N, N-Dimethylacetamide. Organic letters, 19(8), 2078-2081.
  • Tevru, P., & Kumar, A. (2015). Forced degradation studies: A review. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 1-6.
  • Yang, X., & Birman, V. B. (2009). Acyl transfer catalysis with 1, 2, 4-triazole anion. Organic letters, 11(7), 1499-1502.

Sources

Safety Operating Guide

Navigating the Disposal of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and scientific research, the lifecycle of a chemical reagent extends beyond its use in experimentation. The proper disposal of these compounds is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, a compound encountered in various research applications.

Hazard Assessment and Risk Mitigation

Before initiating any disposal procedures, a thorough risk assessment is paramount. The chemical structure of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide suggests potential hazards associated with both phenols and amides. Phenolic compounds are known for their toxicity and corrosivity, while some amides can have reproductive or systemic toxicity. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE when handling this compound and its waste.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the chemical or its solutions.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against dermal absorption, a potential route of exposure for phenolic compounds.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory All handling of the solid compound and its waste should be performed in a chemical fume hood to avoid inhalation.The toxicity of the compound upon inhalation is unknown, and it is prudent to minimize the risk of aerosol or dust exposure.

Waste Segregation and Container Management: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[1] Never mix different classes of chemical waste.[2]

Waste Streams for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide:

  • Solid Waste:

    • Pure Compound: Unused or expired 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

    • Contaminated Labware: Items such as weigh boats, spatulas, and Eppendorf tubes that have come into direct contact with the solid chemical.

  • Liquid Waste:

    • Aqueous Solutions: Solutions of the compound in water or aqueous buffers.

    • Organic Solutions: Solutions of the compound in organic solvents. Note: Halogenated and non-halogenated solvent waste streams must be kept separate.

  • Contaminated PPE: Gloves, disposable lab coats, and other PPE that are contaminated with the chemical.

Container Selection and Labeling:

All waste must be collected in appropriate, leak-proof containers that are compatible with the waste they hold.[3] For instance, do not use metal containers for potentially corrosive waste.[4] Each container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-(4-hydroxyphenyl)-N,N-dimethylacetamide".[5] The date of waste accumulation should also be clearly marked.

Step-by-Step Disposal Procedures

The following workflow provides a systematic approach to the disposal of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide in its various forms.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Path cluster_3 Final Steps start Generation of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide Waste is_solid Is the waste solid? start->is_solid is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No solid_waste Collect in a labeled 'Hazardous Solid Waste' container. is_solid->solid_waste Yes is_organic Is the waste an organic solution? is_aqueous->is_organic No aqueous_waste Collect in a labeled 'Hazardous Aqueous Waste' container. is_aqueous->aqueous_waste Yes organic_waste Collect in a labeled 'Hazardous Organic Waste' container (halogenated or non-halogenated as appropriate). is_organic->organic_waste Yes contaminated_ppe Dispose of in a designated 'Contaminated PPE' container. is_organic->contaminated_ppe Contaminated PPE seal_container Securely seal the container when not in use. solid_waste->seal_container aqueous_waste->seal_container organic_waste->seal_container contaminated_ppe->seal_container store_safely Store in a designated satellite accumulation area. seal_container->store_safely request_pickup Request a waste pickup from your institution's EHS department. store_safely->request_pickup

Caption: Decision workflow for the disposal of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Experimental Protocol for Waste Handling:

  • Preparation: Don all required PPE and ensure you are working in a chemical fume hood.

  • Solid Waste:

    • Carefully transfer any unused or waste solid 2-(4-hydroxyphenyl)-N,N-dimethylacetamide into a designated, pre-labeled hazardous solid waste container.

    • Collect any contaminated disposable items (e.g., weigh paper, pipette tips) in the same container.[5]

  • Liquid Waste:

    • Pour aqueous solutions containing the compound into a designated, pre-labeled "Aqueous Hazardous Waste" container.

    • Pour organic solutions into the appropriate "Organic Hazardous Waste" container, ensuring segregation of halogenated and non-halogenated solvents.

    • The first rinse of any glassware that contained the compound should be collected as hazardous waste.[2]

  • Decontamination of Non-Disposable Items:

    • Wash contaminated glassware and equipment thoroughly with an appropriate solvent, collecting the initial rinsate as hazardous waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your institutional policies.

  • Contaminated PPE:

    • Carefully remove gloves and any other contaminated disposable PPE and place them in a designated container for this waste stream. Do not dispose of this in the regular trash.

  • Final Steps:

    • Ensure all waste containers are securely closed when not in use.[6]

    • Store the waste containers in a designated and properly signed satellite accumulation area.

    • When the container is full or approaching its accumulation time limit, request a pickup from your institution's EHS department.

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the area and contact your institution's emergency response team.

  • Small Spills (Solid): For small spills of the solid compound, carefully sweep it up with a brush and dustpan and place it in the hazardous solid waste container. Avoid creating dust.

  • Small Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.[7] Collect the absorbent material and place it in the hazardous solid waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Conclusion: A Culture of Safety

The responsible disposal of laboratory chemicals is a reflection of a robust safety culture. For 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, in the absence of a specific SDS, a cautious and conservative approach is essential. By adhering to the principles of hazard assessment, proper segregation, and established disposal protocols, researchers can ensure the safety of themselves, their colleagues, and the environment. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on waste management.

References

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • University of Tennessee Health Science Center Research Safety Affairs. Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022-05-26). [Link]

  • Chemistry For Everyone. How Do You Dispose Of Phenol Safely?. (2023-08-03). [Link]

  • ResearchGate. How can I dispose phenol?. (2015-01-09). [Link]

  • Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab. [Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]

  • University of California, Berkeley Environmental Health & Safety. Phenol. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. (2019-06-12). [Link]

  • University of California, San Diego Environmental, Health & Safety. How to Store and Dispose of Hazardous Chemical Waste. [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. (2023-02-27). [Link]

  • The Codelucky. Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. (2023-10-19). [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link]

  • Study.com. Video: Working with Chemicals & Specimens Safely. [Link]

  • CP Lab Safety. Amides Waste Compatibility: Key Insights for Safe Disposal. [Link]

  • National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • The Codelucky. Proper Handling, Storage, and Disposal of Chemicals | SHS General Science. (2023-09-17). [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Chemistry For Everyone. How Do You Dispose Of Waste In A Laboratory?. (2024-05-24). [Link]

  • C&EN. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024-08-30). [Link]

  • TRC Companies. Lab Safety Services - Assessment & Compliance. [Link]

Sources

Personal protective equipment for handling 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Crucial Safety Advisory: Chemical Identification

This guide provides critical safety information for N,N-dimethylacetamide (CAS No. 127-19-5) , also known as DMAC. The initial query for "2-(4-hydroxyphenyl)-N,N-dimethylacetamide" did not yield specific safety data. Given the structural similarity, the robustly documented hazards of N,N-dimethylacetamide serve as a conservative and essential baseline for safety protocols. It is imperative to treat 2-(4-hydroxyphenyl)-N,N-dimethylacetamide with, at a minimum, the same level of caution as N,N-dimethylacetamide. Always consult the specific Safety Data Sheet (SDS) for any chemical before use.

As a Senior Application Scientist, my priority is to move beyond mere compliance and instill a deep, causal understanding of chemical safety. Handling N,N-dimethylacetamide (DMAC) requires a meticulous approach due to its significant health risks. This guide is structured to provide not just a list of equipment, but a comprehensive operational plan that integrates risk assessment, procedural controls, and emergency preparedness, ensuring a self-validating system of safety for you and your team.

Hazard Profile: Understanding the "Why" Behind the "What"

N,N-dimethylacetamide is not a benign solvent. Its primary threats lie in its systemic toxicity upon exposure through multiple routes, including inhalation and dermal absorption.[1][2] Prolonged or repeated exposure can lead to significant health consequences. The rationale for stringent PPE protocols is grounded in these inherent hazards.

Key Hazards of N,N-Dimethylacetamide:

  • Reproductive Toxicity: Classified as Category 1B, DMAC may damage fertility or the unborn child.[3][4]

  • Carcinogenicity: It is a suspected human carcinogen (Category 2).[3]

  • Acute Toxicity: Harmful if inhaled or absorbed through the skin (Category 4).[3][4][5]

  • Hepatotoxicity: DMAC is a known liver toxicant in humans.[2]

  • Serious Eye Irritation: Causes significant eye irritation (Category 2/2A).[3][4][5]

  • Combustibility: It is a combustible liquid with a flashpoint that necessitates control of ignition sources.[3][5][6]

Hazard ClassificationCategoryGHS Statement
Reproductive Toxicity1BH360: May damage fertility or the unborn child
Carcinogenicity2H351: Suspected of causing cancer
Acute Toxicity (Dermal)4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)4H332: Harmful if inhaled
Serious Eye Irritation2AH319: Causes serious eye irritation
Flammable Liquids4H227: Combustible liquid

The Core of Protection: Engineering and Administrative Controls

Before any discussion of PPE, we must emphasize that PPE is the last line of defense. The foundational elements of safety are engineering and administrative controls.

  • Engineering Control (Primary): Chemical Fume Hood. All handling of DMAC, from aliquoting to use in a reaction, must be performed inside a certified chemical fume hood.[5][7] This is non-negotiable and serves to minimize respiratory exposure.

  • Administrative Controls: Ensure that all personnel are trained on the specific hazards of DMAC. Access to areas where it is used should be restricted, and clear, concise standard operating procedures (SOPs) must be in place. Eyewash stations and safety showers must be located in the immediate work area.[3][6][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedures being performed.

A. Respiratory Protection

Respirators are required when engineering controls are insufficient or during emergency situations. The Occupational Safety and Health Administration (OSHA) has established a Permissible Exposure Limit (PEL) of 10 ppm averaged over an 8-hour workshift for DMAC.[6]

NIOSH Respirator Selection Guidelines for Dimethyl Acetamide: [1]

ConcentrationRequired Respirator Type
Up to 100 ppmAny supplied-air respirator (SAR).
Up to 250 ppmAny supplied-air respirator operated in a continuous-flow mode.
Up to 300 ppmAny self-contained breathing apparatus (SCBA) with a full facepiece or any SAR with a full facepiece.
Emergency/UnknownSCBA with a full facepiece in a pressure-demand or other positive-pressure mode.

For routine lab work within a fume hood, a respirator may not be necessary. However, for tasks with a higher risk of aerosol generation or for spill cleanup, a half-mask respirator with an organic vapor cartridge is a prudent minimum.[4][7]

B. Hand and Body Protection

DMAC is readily absorbed through the skin, making dermal protection critically important.[2]

  • Gloves: Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is essential to consult the glove manufacturer's chemical resistance data. For extended work, heavier-duty gloves such as butyl rubber or Viton™ may be required. Always use two pairs of gloves ("double-gloving") when handling neat DMAC. Remove and dispose of the outer glove immediately upon any sign of contamination.

  • Lab Coat/Apron: A lab coat, buttoned completely, is mandatory. For procedures involving larger quantities or a risk of splashing, supplement this with a chemically resistant apron.[7]

  • Clothing: Wear long pants and closed-toe shoes. Shorts, skirts, and sandals are never appropriate in a laboratory setting.

C. Eye and Face Protection
  • Safety Goggles: Chemical splash goggles are required at all times.[7] Regular safety glasses do not provide adequate protection from splashes.

  • Face Shield: When there is a significant risk of splashing (e.g., transferring large volumes, heating), a face shield must be worn in addition to safety goggles.

Operational Workflow: From Preparation to Disposal

This workflow diagram illustrates the critical decision points and safety procedures for handling DMAC.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase a Review SDS & SOPs b Verify Fume Hood Certification a->b c Assemble All Materials b->c d Don Full PPE c->d e Work Within Fume Hood d->e Begin Work f Ground Equipment (Static Risk) e->f g Perform Chemical Transfer/Reaction f->g h Monitor for Spills/Exposure g->h i Decontaminate Work Surface h->i Work Complete spill Spill Occurs? h->spill j Segregate Waste i->j k Doff PPE Correctly j->k l Wash Hands Thoroughly k->l spill->i No spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->i Decontaminate

Caption: Safe Handling Workflow for N,N-Dimethylacetamide.

Emergency and Disposal Plans

Accidental Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[5][6] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[5][8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][7] Call a physician or poison control center immediately.[7]

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Remove all sources of ignition.[7]

  • Contain: Use an inert, non-combustible absorbent material like sand or diatomaceous earth to contain the spill.[4][9] Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material into a suitable, closed, and labeled container for disposal.[7][9]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All DMAC-contaminated waste, including empty containers, used absorbent material, and contaminated PPE, must be treated as hazardous waste.[3]

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of the waste through an approved hazardous waste disposal plant.[5][7] Do not pour down the drain.[5]

By integrating these procedural steps with a deep understanding of the hazards, you create a robust safety culture that protects the most valuable asset in the laboratory: the scientist.

References

  • Spex CertiPrep. (2022). Safety Data Sheet: N,N-Dimethylacetamide. [Link]

  • Penta Chemicals. (2025). Safety Data Sheet: N,N-Dimethylacetamide. [Link]

  • Thermo Fisher Scientific (Alfa Aesar). (2025). Safety Data Sheet: N,N-Dimethylacetamide dimethyl acetal. [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet: N,N-Dimethylacetamide dimethylacetal. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Dimethyl Acetamide. [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Dimethyl acetamide. [Link]

  • Lin, Y. C., et al. (2024). Health risks of N,N-dimethylacetamide (DMAC) in humans. Journal of Occupational Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-hydroxyphenyl)-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.